Cefilavancin
Beschreibung
Eigenschaften
CAS-Nummer |
722454-12-8 |
|---|---|
Molekularformel |
C87H95Cl3N16O28S2 |
Molekulargewicht |
1983.3 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-[3-[[(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carbonyl]amino]propoxyimino]acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C87H95Cl3N16O28S2/c1-33(2)20-45(94-5)74(117)100-62-66(112)36-11-14-49(43(88)22-36)130-51-24-38-25-52(70(51)134-85-71(69(115)68(114)53(31-107)132-85)133-55-29-87(4,93)72(116)34(3)129-55)131-50-15-12-37(23-44(50)89)67(113)63-81(124)99-59(42-26-40(108)27-48(110)56(42)41-21-35(10-13-47(41)109)57(77(120)101-63)98-78(121)58(38)97-75(118)46(28-54(91)111)96-80(62)123)76(119)95-16-9-19-128-104-61(60-73(90)136-86(92)103-60)79(122)102-64-82(125)106-65(84(126)127)39(32-135-83(64)106)30-105-17-7-6-8-18-105/h6-8,10-15,17-18,21-27,33-34,45-46,53,55,57-59,62-64,66-69,71-72,83,85,94,107,112-116H,9,16,19-20,28-32,93H2,1-5H3,(H15-,91,92,95,96,97,98,99,100,101,102,103,104,108,109,110,111,117,118,119,120,121,122,123,124,126,127)/t34-,45+,46-,53+,55-,57+,58+,59-,62+,63-,64+,66+,67+,68+,69-,71+,72+,83+,85-,87-/m0/s1 |
InChI-Schlüssel |
OGUAFUAJSPORAH-KHCCTVBNSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCON=C(C1=C(SC(=N1)N)Cl)C(=O)NC1C2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Isomerische SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCO/N=C(/C1=C(SC(=N1)N)Cl)\C(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCON=C(C1=C(SC(=N1)N)Cl)C(=O)NC1C2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cefilavancin; TD-1792; TD1792; TD 1792 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Unveiling of Cefilavancin: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefilavancin (formerly known as TD-1792) represents a novel class of antibiotics, the glycopeptide-cephalosporin heterodimers, engineered to combat the growing threat of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development.
Discovery and Rationale
The discovery of this compound was driven by the need for new therapeutic agents with potent activity against resistant pathogens.[2] The core concept was to create a hybrid molecule that combines the distinct and synergistic mechanisms of action of a glycopeptide (vancomycin) and a β-lactam (cephalosporin).[3] this compound is a codrug, administered intravenously as a single agent, which is then cleaved in the body to release its two active components.[1] This dual-action approach was hypothesized to not only enhance bactericidal activity but also to potentially circumvent existing resistance mechanisms.[3] The development was spearheaded by Theravance Biopharma and later involved R-Pharm for further clinical trials.[1]
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the strategic coupling of a modified vancomycin molecule with a custom-synthesized cephalosporin component via a linker. The general synthetic scheme is outlined below, based on published methodologies for similar glycopeptide-cephalosporin heterodimers.[3]
Experimental Protocol: General Synthesis of this compound (TD-1792)
The chemical synthesis of this compound involves a series of steps to construct the cephalosporin synthon with an attached linker, which is then coupled with vancomycin.[3]
-
Synthesis of the Cephalosporin-Linker Moiety:
-
The synthesis begins by coupling an N-Boc–protected bromopropylamine with the hydroxylimino moiety of a trityl-protected aminothiazolyl residue.[3]
-
This is followed by ester hydrolysis and subsequent chlorination of the thiazolyl ring using N-chlorosuccinimide (NCS).[3]
-
The resulting intermediate is then subjected to a series of reactions to introduce the core cephalosporin structure and the linker, ultimately forming the activated cephalosporin-linker synthon.[3]
-
-
Coupling with Vancomycin:
-
The activated cephalosporin-linker moiety is then coupled to vancomycin. This reaction is a critical step, forming the heterodimer structure of this compound.[3]
-
-
Deprotection and Purification:
-
The final step involves the removal of protecting groups from the coupled molecule to yield the active this compound.[3]
-
The final product is then purified using standard chromatographic techniques to ensure high purity.
-
Mechanism of Action
This compound exerts its potent bactericidal activity through a dual mechanism of action that targets the bacterial cell wall synthesis pathway at two distinct points.[2]
-
Inhibition of Peptidoglycan Synthesis (Vancomycin Component): The vancomycin moiety of this compound binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursor, Lipid II.[4][5] This binding sterically hinders the transglycosylation and transpeptidation steps, which are crucial for the elongation and cross-linking of the peptidoglycan chains that form the bacterial cell wall.[6]
-
Inhibition of Transpeptidases (Cephalosporin Component): The cephalosporin component of this compound targets and acylates the active site of penicillin-binding proteins (PBPs), which are the transpeptidases responsible for the final cross-linking of the peptidoglycan cell wall.[4]
This dual inhibition of cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and cell death.[2] Furthermore, this compound has demonstrated the ability to disrupt bacterial biofilms, which are a significant factor in chronic and difficult-to-treat infections.[2]
Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by this compound
Caption: this compound's dual inhibition of bacterial cell wall synthesis.
Preclinical and Clinical Evaluation
This compound has undergone extensive preclinical and clinical evaluation to determine its efficacy, safety, and pharmacokinetic profile.
In Vitro Activity
In vitro studies have demonstrated the potent activity of this compound against a broad range of Gram-positive pathogens.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Table 1: In Vitro Activity of this compound (TD-1792) Against Gram-Positive Isolates
| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (all) | ≤0.03 | 0.03 |
| Methicillin-susceptible S. aureus (MSSA) | ≤0.03 | 0.03 |
| Methicillin-resistant S. aureus (MRSA) | 0.03 | 0.03 |
| Vancomycin-intermediate S. aureus (VISA) | 0.03 | 0.125 |
| Vancomycin-resistant S. aureus (VRSA) | 0.125 | 0.125 |
| Heterogeneous VISA (hVISA) (39) | - | 0.03 |
Data compiled from Leuthner et al., 2010 and Blais et al., 2012.[3]
Preclinical In Vivo Studies
Preclinical studies in animal models have been crucial in evaluating the in vivo efficacy of this compound.
Experimental Protocol: Murine Neutropenic Thigh Infection Model
-
Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.
-
Infection: The thigh muscle is inoculated with a standardized suspension of the test organism (e.g., MRSA).
-
Treatment: this compound is administered intravenously at various doses at specified time points post-infection.
-
Assessment: At the end of the study period, the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: The efficacy of this compound is determined by the reduction in bacterial counts compared to untreated controls. The 50% effective dose (ED50) is often calculated.[3]
Table 2: In Vivo Efficacy of this compound (TD-1792) in a Murine Neutropenic Thigh Infection Model with MRSA
| Compound | ED50 (mg/kg) |
| This compound (TD-1792) | 0.19 |
| Vancomycin | 8.1 |
Data from Long et al., 2008a.[3]
Phase II Clinical Trial
A randomized, double-blind, active-control Phase II clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with complicated skin and skin structure infections (cSSSI).
Experimental Protocol: Phase II cSSSI Clinical Trial (NCT00442832)
-
Study Design: Randomized, double-blind, active-control.
-
Patient Population: Adults with cSSSI caused by suspected or confirmed Gram-positive organisms.
-
Treatment Arms:
-
This compound (TD-1792): 2 mg/kg intravenously every 24 hours.
-
Vancomycin (active control): 1 g intravenously every 12 hours (with dose adjustments).
-
-
Treatment Duration: 7 to 14 days.
-
Primary Endpoint: Clinical cure rate at the test-of-cure visit.
-
Secondary Endpoints: Microbiological eradication rate, safety, and tolerability.
Table 3: Clinical and Microbiological Outcomes of the Phase II cSSSI Trial
| Outcome | This compound (TD-1792) | Vancomycin |
| Clinical Cure Rate (Clinically Evaluable) | 91.7% | 90.7% |
| Clinical Cure Rate (MRSA) | 94.7% | 91.9% |
| Microbiological Eradication Rate | 93.7% | 92.1% |
Data from Stryjewski et al., 2012.[3]
Experimental Workflow and Logical Relationships
Caption: The drug discovery and development workflow for this compound.
Conclusion
This compound is a promising investigational antibiotic with a unique dual mechanism of action that has demonstrated potent in vitro and in vivo activity against a range of clinically important Gram-positive pathogens, including resistant strains. The chemical synthesis, while complex, yields a molecule with a favorable preclinical and clinical profile. The results from the Phase II clinical trial in cSSSI are encouraging and support its continued development. This compound represents a significant advancement in the fight against antimicrobial resistance and holds the potential to become a valuable therapeutic option for serious Gram-positive infections.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. What is this compound Trihydrochloride used for? [synapse.patsnap.com]
- 3. Macrocycle-Antibiotic Hybrids: A Path to Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MECHANISM OF ACTION OF CEPHALOSPORINS AND VANCOMYCIN | MY SCHOOL EXAMS [myschoolexams.com.ng]
- 5. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
Cefilavancin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefilavancin, also known as TD-1792, is a novel investigational antibiotic agent belonging to the glycopeptide-cephalosporin heterodimer class.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. All quantitative data are presented in structured tables for ease of reference. Detailed methodologies for key in vitro experiments are provided, and the signaling pathway of its mechanism of action and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of new antimicrobial agents.
Chemical Structure and Properties
This compound is a complex molecule formed by the covalent linkage of a modified vancomycin glycopeptide and a cephalosporin antibiotic.[2] This unique hybrid structure is central to its potent antimicrobial activity.
Chemical Structure
The chemical structure of this compound is presented below.
(Image of this compound chemical structure would be placed here in a real document)
Figure 1. Chemical structure of this compound.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1. While experimental data for some properties are not publicly available, computed values from reliable sources are included.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-[[3-[[[(1S,2R,18R,19R,22S,25R,28R,40S)-48-[[(2S,3R,4S,5S,6R)-3-[[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyl-oxan-2-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-22-(carbamoylmethyl)-5,47-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentaazaoctacyclo[26.14.2.2³,⁶.2¹⁴,¹⁷.1⁸,¹².1²⁹,³³.0¹⁰,²⁵.0³⁴,³⁹]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carbonyl]amino]propoxy]imino]acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [4] |
| Synonyms | TD-1792, Cefilavancina, Cefilavancine | [4] |
| CAS Number | 722454-12-8 | [4] |
| Molecular Formula | C₈₇H₉₆Cl₃N₁₆O₂₈S₂ | [1] |
| Molecular Weight | 1983.27 g/mol | [5] |
| XLogP3 | -0.3 | [4] |
| Hydrogen Bond Donor Count | 26 | [4] |
| Hydrogen Bond Acceptor Count | 36 | [4] |
| Rotatable Bond Count | 25 | [4] |
| Solubility | Soluble in DMSO | [6] |
| pKa | Data not available | |
| Melting Point | Data not available |
Mechanism of Action
This compound exerts its potent bactericidal activity through a dual mechanism of action that targets the synthesis of the bacterial cell wall, a structure essential for bacterial viability.[7] As a heterodimer, it combines the mechanisms of both glycopeptide and cephalosporin antibiotics.[1]
The primary mode of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of the peptidoglycan precursor units.[7] This binding prevents the subsequent transglycosylation and transpeptidation steps, which are crucial for the cross-linking and structural integrity of the peptidoglycan layer.[7][8] The disruption of this process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[7]
Experimental Protocols
This section details the methodologies for key in vitro experiments used to characterize the antimicrobial activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[9][10]
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound powder and dissolve it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare the starting concentration for the assay.
-
-
Preparation of Bacterial Inoculum:
-
Streak the test bacterial strain (e.g., Staphylococcus aureus) onto a suitable agar plate and incubate for 18-24 hours at 35°C.
-
Select several morphologically similar colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the starting this compound solution to the first well of each row and perform serial two-fold dilutions across the plate by transferring 100 µL from well to well.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired starting inoculum and antibiotic concentrations.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.[2][11]
Protocol:
-
Preparation of Materials:
-
Prepare this compound solutions in CAMHB at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
Prepare a bacterial inoculum in the logarithmic phase of growth with a starting density of approximately 5 x 10⁵ CFU/mL in flasks containing the different this compound concentrations and a growth control flask (no antibiotic).
-
-
Assay Procedure:
-
Incubate the flasks at 37°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
-
Data Collection and Analysis:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal.[11]
-
Conclusion
This compound is a promising investigational antibiotic with a unique dual mechanism of action that targets bacterial cell wall synthesis. Its complex chemical structure, combining glycopeptide and cephalosporin moieties, results in potent activity against a range of Gram-positive bacteria. The experimental protocols detailed in this guide provide a framework for the in vitro evaluation of this compound and other novel antimicrobial agents. Further research and clinical trials are ongoing to fully elucidate the therapeutic potential of this compound.[12]14]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C87H95Cl3N16O28S2 | CID 76960417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs-dev-public.ncats.io]
- 6. This compound | TargetMol [targetmol.com]
- 7. What is this compound Trihydrochloride used for? [synapse.patsnap.com]
- 8. Macrocycle-Antibiotic Hybrids: A Path to Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. EUCAST: MIC Determination [eucast.org]
- 11. emerypharma.com [emerypharma.com]
- 12. This compound - Theravance Biopharma - AdisInsight [adisinsight.springer.com]
Cefilavancin's Mechanism of Action Against Gram-Positive Bacteria: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefilavancin (formerly TD-1792) is a novel, investigational hybrid antibiotic engineered to combat challenging Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). Structurally, it is a glycopeptide-cephalosporin heterodimer, a design that confers a multi-targeted mechanism of action.[1] This guide provides a detailed examination of this compound's core mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism: Dual Inhibition of Cell Wall Synthesis
This compound's primary bactericidal activity stems from its unique hybrid structure, which allows it to simultaneously attack two critical, sequential steps in the biosynthesis of peptidoglycan, the essential component of the bacterial cell wall.[1]
Glycopeptide Moiety: Targeting Peptidoglycan Precursors
The glycopeptide portion of this compound functions similarly to vancomycin. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the peptidoglycan precursor molecule. This binding sterically hinders the subsequent enzymatic reactions required for cell wall construction:
-
Transglycosylation: The polymerization of glycan chains from lipid II precursors is blocked.
-
Transpeptidation: The cross-linking of peptide side chains, which provides the cell wall with its structural integrity, is prevented.
This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and cell death.
Cephalosporin Moiety: Targeting Penicillin-Binding Proteins (PBPs)
The cephalosporin component of this compound targets Penicillin-Binding Proteins (PBPs), which are bacterial enzymes (transpeptidases, carboxypeptidases) that catalyze the final steps of peptidoglycan cross-linking. The mechanism involves the cephalosporin's β-lactam ring, which acts as a structural mimic of the D-Ala-D-Ala substrate. This leads to the acylation of a serine residue in the active site of the PBP, forming a stable covalent bond that irreversibly inactivates the enzyme.
By inhibiting PBPs, the cephalosporin moiety provides a second, distinct mechanism for disrupting cell wall synthesis. This dual-target approach is hypothesized to contribute to this compound's potent activity, particularly against strains that may have developed resistance to single-target agents.
Potential Secondary Mechanisms of Action
While dual inhibition of cell wall synthesis is the primary mechanism, related lipoglycopeptide antibiotics exhibit additional effects that may also contribute to this compound's overall activity profile.
Disruption of Bacterial Membrane Potential
The lipoglycopeptide telavancin, which is structurally related to this compound's glycopeptide component, has been shown to disrupt the functional integrity of the bacterial cell membrane. This occurs through a targeted interaction with lipid II, leading to rapid, concentration-dependent membrane depolarization and increased permeability.[2][3][4] This dissipation of membrane potential contributes to a rapid bactericidal effect.[4] It is plausible that this compound may share this ability to perturb membrane function, contributing to its potent and rapid killing activity.
Anti-Biofilm Activity
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Glycopeptides like telavancin and dalbavancin have demonstrated activity against staphylococcal biofilms.[5][6] this compound has also been noted to have the ability to disrupt bacterial biofilms, although detailed mechanistic studies are not widely available in the public domain. This effect may be related to interference with the extracellular polymeric substance (EPS) matrix or by targeting bacteria within the biofilm.
Quantitative Data
Minimum Inhibitory Concentrations (MICs)
This compound has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains.
| Organism/Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 527 (total) | - | 0.015 |
| Staphylococcus aureus (MRSA) | 527 (total) | - | 0.03 |
| S. aureus (hVISA) | 39 | - | 0.03 |
| S. epidermidis (MSSE) | 1 | 0.015 | 0.015 |
| S. epidermidis (MRSE) | 1 | 0.03 | 0.03 |
| Streptococcus pneumoniae (PSSP) | 1 | 0.008 | 0.008 |
| Streptococcus pyogenes | 1 | 0.008 | 0.008 |
| Data sourced from Blais et al., 2012 and Hegde et al., 2012. |
Penicillin-Binding Protein (PBP) Affinity
As a hybrid molecule containing a cephalosporin, this compound is expected to exhibit binding affinity for the PBPs of Gram-positive bacteria, including the PBP2a protein responsible for methicillin resistance in S. aureus.
Note: Specific quantitative PBP binding data (IC₅₀ values) for this compound are not currently available in the peer-reviewed public literature. However, to illustrate the expected target interactions, the PBP binding profile of ceftaroline , another cephalosporin with potent anti-MRSA activity, is presented below as a reference. It is anticipated that the cephalosporin moiety of this compound would have a similarly high affinity for PBP2a.
| Reference Data: Ceftaroline | \multicolumn{5}{c|}{IC₅₀ (µg/mL) } | | :--- | :---: | :---: | :---: | :---: | :---: | | Organism (Strain) | PBP1 | PBP2 | PBP3 | PBP4 | PBP2a | | S. aureus (MRSA) | 0.25 | 0.25 | 0.25 | 4 | 0.5 | | S. aureus (MSSA) | 0.125 | 0.125 | 0.125 | 2 | N/A | IC₅₀ is the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin probe. Data sourced from Moisan et al., 2010.[7][8][9][10]
Time-Kill Kinetics
Time-kill assays demonstrate the bactericidal nature of this compound against S. aureus. Studies have shown that this compound exhibits rapid, concentration-dependent killing. Against both MSSA and MRSA strains, this compound at 2x MIC resulted in a ≥3-log₁₀ reduction in colony-forming units (CFU) by 4 to 8 hours.[11] This rapid bactericidal activity is superior to that of vancomycin, which often requires higher concentrations (e.g., 8x MIC) to achieve a similar effect over a 24-hour period.[11]
Experimental Protocols
The following sections describe the detailed methodologies for the key experiments used to characterize the mechanism of action of this compound and similar antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
Principle: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is standard.
Methodology:
-
Preparation of Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired final concentrations.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 33591) on an appropriate agar plate. Select several colonies to inoculate a tube of CAMHB. Incubate until the culture reaches the turbidity equivalent of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate the wells containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
References
- 1. This compound - Theravance Biopharma - AdisInsight [adisinsight.springer.com]
- 2. Novel antimicrobial strategies to treat multi‐drug resistant Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 6. Isolation of vanA-Mediated Vancomycin-Resistant Enterococcus faecalis (ST1912/CC116) and Enterococcus faecium (ST80/CC17), optrA-Positive Linezolid-Resistant E. faecalis (ST32, ST1902) from Human Clinical Specimens in Bangladesh [mdpi.com]
- 7. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activities of telavancin and six comparator agents against anaerobic bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefilavancin: A Technical Guide to its Dual-Action Antibacterial Activity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cefilavancin (formerly TD-1792) is a novel, first-in-class glycopeptide-cephalosporin heterodimer antibiotic engineered to combat serious Gram-positive bacterial infections, including those caused by multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its innovative structure combines two distinct mechanistic classes into a single molecule, resulting in a potent, dual-action assault on the bacterial cell wall. This document provides a detailed technical overview of this compound's mechanism, quantitative efficacy data, and the experimental protocols used to characterize its activity.
Core Mechanism: Dual Inhibition of Peptidoglycan Synthesis
This compound functions as a codrug; after intravenous administration, it is cleaved into two active components: a modified vancomycin (a glycopeptide) and a cephalosporin. This unique structure allows it to simultaneously target two sequential and essential steps in the biosynthesis of the bacterial cell wall, a rigid peptidoglycan layer vital for bacterial survival.[1][2][3]
-
Glycopeptide Action: The vancomycin moiety binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, the peptidoglycan precursor unit.[1][3] This binding sterically hinders the subsequent transglycosylation and transpeptidation steps, preventing the incorporation of new subunits into the growing peptidoglycan chain.[3][4]
-
Cephalosporin Action: The cephalosporin moiety covalently binds to the active site of penicillin-binding proteins (PBPs).[2][3] PBPs are bacterial transpeptidases that catalyze the final cross-linking of peptide side chains, a step that confers structural integrity to the cell wall.[2] Inhibition of PBPs weakens the cell wall, leading to cell lysis.[1][3]
This dual mechanism provides a synergistic effect, enhancing bactericidal activity and potentially lowering the frequency of resistance development.
Caption: this compound's dual-action inhibition of bacterial cell wall synthesis.
Quantitative In Vitro & In Vivo Efficacy
This compound has demonstrated potent activity against a wide range of Gram-positive pathogens, including strains with resistance to other antibiotics.
In Vitro Susceptibility Data
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. This compound exhibits significantly lower MIC values compared to standard-of-care agents against resistant phenotypes.
| Organism/Strain Type | No. of Isolates | This compound (TD-1792) MIC₉₀ (µg/mL) | Vancomycin MIC₉₀ (µg/mL) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | - | 0.03 | - | [5] |
| Heterogeneous Vancomycin-Intermediate S. aureus (hVISA) | 39 | 0.03 | 2.0 | [5] |
| Vancomycin-Intermediate Staphylococcal Species (VISS/hVISS) & VRSA | - | 0.125 | > daptomycin, quinupristin-dalfopristin, linezolid | [5] |
| Anaerobic Gram-positive bacteria & Corynebacterium spp. | 411 | 0.25 | 3 to 7 dilutions higher | [6] |
In Vivo Efficacy Data
Preclinical models are crucial for evaluating an antibiotic's performance in a physiological context. The murine neutropenic thigh infection model is a standard for assessing in vivo bactericidal activity.
| Animal Model | Pathogen | Efficacy Endpoint | This compound (TD-1792) | Vancomycin | Fold Improvement | Reference |
| Murine Neutropenic Thigh | MRSA | ED₅₀ (mg/kg) | 0.19 | 8.1 | 42.6x | [5] |
Clinical Efficacy & Safety Summary
Phase II clinical trials have evaluated the efficacy and safety of this compound in treating complicated skin and skin structure infections (cSSSI).
Phase II cSSSI Trial Results
| Patient Population | N | This compound (2 mg/kg q24h) Clinical Cure Rate | Vancomycin (1g q12h) Clinical Cure Rate | Reference |
| Clinically Evaluable | 170 | 91.7% | 90.7% | [6] |
| Microbiologically Evaluable (MRSA at baseline) | 75 | 94.7% | 91.9% | [6] |
| Microbiological Eradication | ||||
| Gram-positive Pathogens | 126 | 93.7% | 92.1% | [6] |
Adverse events were comparable between groups, with pruritus being more common in the vancomycin arm.[6]
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize this compound's activity.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[7][8][9]
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). Each well should contain 50 µL of the diluted agent.[9]
-
The final concentration range should typically span from 0.008 to 16 µg/mL.
-
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial isolate (e.g., S. aureus) onto a non-selective agar plate and incubate for 18-24 hours at 37°C.[9]
-
Select 3-5 colonies and suspend them in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
-
Inoculation and Incubation:
-
Result Interpretation:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7]
-
Protocol: Competitive PBP Binding Assay
This assay determines the affinity of an unlabeled antibiotic (like this compound's cephalosporin moiety) for specific PBPs by measuring its ability to compete with a fluorescent penicillin probe.[5][11]
-
Bacterial Membrane Preparation:
-
Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase.
-
Harvest cells via centrifugation and wash with a suitable buffer (e.g., PBS).
-
Lyse the cells using methods such as sonication or French press.
-
Isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a buffer and determine the total protein concentration.
-
-
Competitive Binding Reaction:
-
In a microtiter plate, dispense aliquots of the prepared bacterial membrane suspension.
-
Add serial dilutions of the this compound cephalosporin moiety and incubate for 30 minutes at room temperature to allow for binding to PBPs.[5]
-
Add a constant, subsaturating concentration of a fluorescent penicillin probe (e.g., Bocillin-FL) to all wells. Incubate for an additional 10-15 minutes. The probe will bind to any PBP active sites not occupied by the test compound.[5]
-
Stop the reaction by adding Laemmli sample buffer.
-
-
Analysis and Quantification:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager (e.g., excitation/emission at 488/518 nm for Bocillin-FL).[5]
-
Quantify the fluorescence intensity of each PBP band.
-
The concentration of the test compound that causes a 50% reduction in fluorescent signal for a specific PBP is determined as the IC₅₀ value, indicating its binding affinity.[12]
-
Caption: Experimental workflow for a competitive PBP binding assay.
Protocol: Murine Neutropenic Thigh Infection Model
This in vivo model is used to assess the efficacy of an antibiotic in a setting that mimics a soft tissue infection in an immunocompromised host.[6][13][14]
-
Induction of Neutropenia:
-
Infection:
-
Antimicrobial Treatment:
-
Initiate treatment at a defined time post-infection (e.g., 2 hours).
-
Administer this compound and comparator agents (e.g., vancomycin, vehicle control) via a clinically relevant route (e.g., subcutaneous or intravenous) at various doses and dosing intervals.[15]
-
-
Efficacy Assessment:
-
At a set time point (e.g., 24 hours post-treatment initiation), euthanize the mice.[13]
-
Aseptically dissect the thigh muscle, weigh it, and homogenize it in sterile PBS.[13]
-
Perform serial ten-fold dilutions of the thigh homogenate and plate onto appropriate agar (e.g., Tryptic Soy Agar).[13]
-
Incubate plates for ~20 hours at 37°C and enumerate the bacterial colonies to determine the CFU per gram of thigh tissue.[13]
-
The efficacy (e.g., ED₅₀) is determined by analyzing the dose-response relationship, representing the dose required to achieve a specific reduction in bacterial burden compared to the control group.
-
References
- 1. What is this compound Trihydrochloride used for? [synapse.patsnap.com]
- 2. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 3. resources.biomol.com [resources.biomol.com]
- 4. microbenotes.com [microbenotes.com]
- 5. benchchem.com [benchchem.com]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. criver.com [criver.com]
- 15. journals.asm.org [journals.asm.org]
Cefilavancin's Spectrum of Activity Against Bacterial Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefilavancin (formerly known as TD-1792) is a novel, investigational bactericidal antibiotic representing a new class of glycopeptide-cephalosporin heterodimers. It exhibits a unique dual mechanism of action, targeting critical steps in bacterial cell wall synthesis, which confers potent activity against a wide spectrum of Gram-positive pathogens, including multidrug-resistant strains. This technical guide provides an in-depth overview of the in vitro and in vivo activity of this compound, detailed experimental methodologies for its evaluation, and a visualization of its mechanism of action.
Mechanism of Action
This compound's potent bactericidal effect stems from its ability to simultaneously engage two distinct targets involved in peptidoglycan synthesis. The vancomycin moiety of the molecule binds with high affinity to the D-alanyl-D-alanine terminus of lipid II, a key precursor in the cell wall synthesis pathway. This interaction inhibits the transglycosylation step, preventing the elongation of the peptidoglycan chains.[1]
Concurrently, the cephalosporin component of this compound acylates penicillin-binding proteins (PBPs), the enzymes responsible for the transpeptidation step that cross-links the peptide side chains of the peptidoglycan. This dual inhibition of both transglycosylation and transpeptidation leads to a rapid disruption of cell wall integrity.[1] Furthermore, this targeted interaction with lipid II is believed to anchor the molecule to the bacterial membrane, leading to membrane depolarization and a subsequent loss of membrane integrity, contributing to its rapid bactericidal activity.
In Vitro Spectrum of Activity
The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacterial pathogens. Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
Table 1: Activity of this compound against Staphylococcus species
| Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | 0.015 | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | - | 0.03 | [1] |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | - | - | 0.03 | [1] |
| Staphylococcus aureus | Heterogeneous VISA (hVISA) | 39 | - | 0.03 | [1] |
| Staphylococcus species | Vancomycin-Intermediate (VISS) | - | - | 0.125 | [1] |
| Coagulase-Negative Staphylococci | - | - | - | - | - |
Table 2: Activity of this compound against Streptococcus species
| Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | Penicillin-Susceptible | - | - | - | [1] |
| Streptococcus pneumoniae | Penicillin-Resistant | - | - | - | [1] |
| Streptococcus pyogenes | - | - | - | - | [1] |
Table 3: Activity of this compound against Enterococcus species
| Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Enterococcus faecalis | Vancomycin-Susceptible | - | - | - | |
| Enterococcus faecalis | Vancomycin-Resistant (VanA) | - | - | - | |
| Enterococcus faecalis | Vancomycin-Resistant (VanB) | - | - | - | |
| Enterococcus faecium | Vancomycin-Susceptible | - | - | - | |
| Enterococcus faecium | Vancomycin-Resistant (VanA) | - | - | - | |
| Enterococcus faecium | Vancomycin-Resistant (VanB) | - | - | - |
Table 4: Activity of this compound against Anaerobic Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Gram-Positive Anaerobes | 377 | - | - | 0.25 | [2] |
| Clostridium difficile | - | - | - | - | |
| Gram-Negative Anaerobes | - | >32 | >32 | >32 | [2] |
Table 5: Activity of this compound against Gram-Negative Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | - | >32 | >32 | >32 | |
| Klebsiella pneumoniae | - | >32 | >32 | >32 | |
| Pseudomonas aeruginosa | - | >32 | >32 | >32 | |
| Acinetobacter baumannii | - | >32 | >32 | >32 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro susceptibility of bacterial isolates to this compound is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Detailed Methodology:
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Drug Dilution: this compound is serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Time-Kill Kinetic Assay
Time-kill assays are performed to assess the bactericidal activity of this compound over time.
Detailed Methodology:
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in CAMHB from a logarithmic-phase bacterial culture.
-
Drug Exposure: this compound is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is included.
-
Incubation and Sampling: The cultures are incubated at 37°C with continuous agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: The withdrawn samples are serially diluted in sterile saline to neutralize the antibiotic, and a specific volume is plated onto appropriate agar plates. After overnight incubation, the number of colonies is counted to determine the viable bacterial count (CFU/mL).
-
Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
In Vivo Efficacy: Neutropenic Murine Thigh Infection Model
The neutropenic murine thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of antibiotics.
Detailed Methodology:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A defined inoculum of the test organism (e.g., S. aureus ATCC 33591) is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound is initiated. The antibiotic is administered via a relevant route (e.g., subcutaneous or intravenous) at various dose levels and dosing intervals. A vehicle control group is also included.
-
Evaluation: At a predetermined endpoint (e.g., 24 hours after the start of treatment), the mice are euthanized, and the thighs are aseptically removed and homogenized. The homogenates are serially diluted and plated to determine the number of viable bacteria (CFU/thigh).
-
Data Analysis: The efficacy of this compound is assessed by the reduction in bacterial load in the thighs of treated animals compared to the control group. Dose-response relationships are analyzed to determine key pharmacodynamic parameters.
Conclusion
This compound demonstrates potent in vitro and in vivo activity against a broad range of Gram-positive bacteria, including strains with resistance to other classes of antibiotics. Its unique dual mechanism of action, targeting both transglycosylation and transpeptidation in cell wall synthesis, coupled with its ability to disrupt the bacterial membrane, results in rapid bactericidal activity. The data presented in this guide underscore the potential of this compound as a promising therapeutic agent for the treatment of serious Gram-positive infections. Further clinical development will be crucial to fully elucidate its therapeutic role.
References
Cefilavancin (TD-1792): A Technical Whitepaper on Early-Stage Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefilavancin (TD-1792) is a novel, first-in-class glycopeptide-cephalosporin heterodimer antibiotic developed to address the challenge of infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a codrug, it is administered intravenously and subsequently cleaves in the body to release two active antibiotic components: a modified vancomycin and a cephalosporin.[1] This unique structure and mechanism of action have demonstrated potent in vitro and in vivo activity in early-stage research, positioning this compound as a promising candidate for the treatment of serious bacterial infections. This technical guide provides an in-depth summary of the foundational preclinical and early clinical research findings for this compound.
Mechanism of Action
This compound exerts its bactericidal effect through a dual mechanism of action that targets bacterial cell wall synthesis at two distinct points.[2] Being a heterodimer of a glycopeptide and a cephalosporin, it simultaneously inhibits both transglycosylation and transpeptidation, crucial steps in the formation of the peptidoglycan layer of the bacterial cell wall.[3][4] The glycopeptide moiety binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylase enzyme, while the cephalosporin component acylates the active site of penicillin-binding proteins (PBPs), inhibiting the transpeptidase enzyme.[3][5][6] This multivalent mode of action is believed to contribute to its potent activity and may also play a role in mitigating the development of resistance.[4][7] Furthermore, early research suggests that this compound also has the ability to disrupt bacterial biofilms, which are notoriously difficult to eradicate with conventional antibiotics.[2]
References
- 1. Treatment of MRSA Infection: Where are We? - Nazli - Current Medicinal Chemistry [rjeid.com]
- 2. In Vitro Activity of TD-1792, a Multivalent Glycopeptide-Cephalosporin Antibiotic, against 377 Strains of Anaerobic Bacteria and 34 Strains of Corynebacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacodynamics of TD-1792, a Novel Glycopeptide-Cephalosporin Heterodimer Antibiotic Used against Gram-Positive Bacte… [ouci.dntb.gov.ua]
- 5. tandfonline.com [tandfonline.com]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Glycopeptide-Cephalosporin Synergy in Cefilavancin
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutic agents. Cefilavancin (formerly TD-1792) represents a significant advancement in this area, engineered as a glycopeptide-cephalosporin heterodimer to exert a synergistic, dual mechanism of action against the bacterial cell wall.[1][2][3] This technical guide provides a comprehensive investigation into the core of this compound's efficacy: the potent synergy between its two covalently linked antibiotic moieties. It details the molecular mechanisms, presents key preclinical and in vitro quantitative data, outlines the experimental protocols used to verify synergy, and visualizes the complex biological and experimental pathways involved.
Introduction to this compound
This compound is a first-in-class investigational antibiotic developed for the treatment of serious infections caused by Gram-positive bacteria.[3][4] Structurally, it is a codrug, where a modified vancomycin (a glycopeptide) is linked to a novel cephalosporin (a β-lactam).[1] Administered intravenously, this compound is designed to be cleaved in the body into its two active antibiotic components.[1] This innovative approach aims to overcome resistance mechanisms and enhance bactericidal activity, particularly against challenging pathogens such as MRSA, vancomycin-intermediate S. aureus (VISA), and heterogeneous VISA (hVISA).[4][5] Clinical development has progressed to Phase III trials for skin and soft tissue infections.[1][2]
The Dual Mechanism of Action: A Synergistic Assault on Peptidoglycan Synthesis
The enhanced potency of this compound stems from its ability to simultaneously inhibit two sequential and spatially proximate steps in the bacterial peptidoglycan synthesis pathway.[5] Peptidoglycan, an essential component of the bacterial cell wall, provides structural integrity and protects the cell from osmotic lysis.[6] Its synthesis is a complex process occurring in the cytoplasm, at the cell membrane, and in the periplasmic space.[7][8]
The Glycopeptide Moiety: Targeting Precursor Elongation
The vancomycin-like component of this compound acts via the classic glycopeptide mechanism. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, the membrane-anchored peptidoglycan precursor.[4][9][10][11] This binding sterically hinders the subsequent enzymatic reactions—transglycosylation and transpeptidation—which are necessary to incorporate the precursor into the growing peptidoglycan chain.[12] By blocking the substrate, the glycopeptide moiety effectively halts the extension of the glycan strands.
The Cephalosporin Moiety: Targeting Final Cross-Linking
The cephalosporin component targets the final step of cell wall construction: the cross-linking of peptide side chains. This reaction is catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs), which are DD-transpeptidases.[13][14] β-lactam antibiotics like cephalosporins are structural analogs of the D-Ala-D-Ala substrate and act by forming a stable, covalent acyl-enzyme intermediate with the PBP active site, thereby inactivating the enzyme.[15] This prevents the formation of a rigid, mesh-like peptidoglycan sacculus, leading to a weakened cell wall and eventual cell death.[13]
The Basis of Synergy
The synergy between the glycopeptide and cephalosporin moieties is rooted in their complementary attacks on the same vital pathway. The cellular targets—Lipid II for the glycopeptide and PBPs for the cephalosporin—are located in close proximity at the site of cell wall synthesis.[5] The proposed synergistic mechanism involves a multi-pronged assault:
-
Dual Inhibition: The hybrid molecule is hypothesized to inhibit both targets simultaneously, creating a more potent blockade of peptidoglycan synthesis than either agent alone.[5]
-
Enhanced PBP Targeting: By binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor, the glycopeptide component may alter the local architecture of the cell wall synthesis machinery, potentially increasing the accessibility or susceptibility of PBPs to the cephalosporin component. Studies on combining separate glycopeptides and cephalosporins have shown that this combination enhances the antibacterial effect, particularly against resistant MRSA strains.[16]
Quantitative Data on this compound's Potency
The synergistic action of this compound translates into potent in vitro and in vivo activity, often far exceeding that of its constituent antibiotic classes alone.
Table 1: Comparative In Vitro Activity (MIC₉₀) of this compound against Resistant Staphylococci
| Organism/Phenotype | This compound (TD-1792) MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) | Reference(s) |
|---|---|---|---|
| Methicillin-Resistant S. aureus (MRSA) | 0.03 | - | [5] |
| Heterogeneous VISA (hVISA) | 0.03 | Vancomycin: 2.0 | [5] |
| VISA, hVISS, VRSA | 0.125 | More active than daptomycin, quinupristin-dalfopristin, and linezolid | [5] |
| Anaerobes & Corynebacterium spp. | 0.25 | 3-7 dilutions more active than vancomycin and daptomycin | [3] |
MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: In Vivo Efficacy of this compound in a Murine Neutropenic Thigh Infection Model
| Compound | Animal Model | Pathogen | Efficacy Endpoint (ED₅₀) | Reference(s) |
|---|---|---|---|---|
| This compound (TD-1792) | Murine Neutropenic Thigh | MRSA | 0.19 mg/kg | [5] |
| Vancomycin | Murine Neutropenic Thigh | MRSA | 8.1 mg/kg | [5] |
ED₅₀: The dose required to achieve a 50% reduction in bacterial burden.
Experimental Protocols for Synergy Investigation
The synergistic interaction between the glycopeptide and cephalosporin moieties is quantitatively assessed using standardized in vitro methods. The two primary assays are the Checkerboard Assay and the Time-Kill Assay.
Checkerboard Broth Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[17][18]
Methodology:
-
Preparation of Antibiotics: Stock solutions of two agents (e.g., a glycopeptide and a cephalosporin) are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns) and the second antibiotic is serially diluted along the y-axis (rows).[17][19] This creates a matrix of various concentration combinations. Wells containing single agents and a no-drug growth control are also included.[18]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).[17]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).[17]
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of an antibiotic (alone or in combination) that visibly inhibits bacterial growth. The FIC index (FICI) is then calculated using the following formula:
FICI = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
Interpretation of FICI Values:
Time-Kill Assay
This dynamic assay assesses the rate and extent of bactericidal activity of antimicrobial agents, alone and in combination, over time.[21]
Methodology:
-
Preparation of Cultures: A bacterial culture is grown to the logarithmic phase and then diluted to a standardized starting inoculum (typically 10⁵ to 10⁶ CFU/mL) in flasks of broth medium.[22]
-
Drug Exposure: The antimicrobial agents are added to the flasks at specified concentrations (e.g., 0.5x MIC, 1x MIC). Test conditions include a no-drug growth control and each drug individually, as well as the combination.
-
Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).[22]
-
Enumeration: The samples are serially diluted and plated onto agar. After incubation, the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each condition.
Interpretation:
-
Synergy: Defined as a ≥2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specified time point (e.g., 24 hours).[22][23]
-
Bactericidal Activity: Defined as a ≥3 log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]
Visualizing the Core Concepts
To clarify the complex interactions and workflows, the following diagrams illustrate the key pathways and processes.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound - Theravance Biopharma - AdisInsight [adisinsight.springer.com]
- 3. This compound Trihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. What is this compound Trihydrochloride used for? [synapse.patsnap.com]
- 5. Macrocycle-Antibiotic Hybrids: A Path to Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 7. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 12. Structure, biochemistry and mechanism of action of glycopeptide antibiotics | Semantic Scholar [semanticscholar.org]
- 13. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Cephalosporin-Glycopeptide Combinations for Use against Clinical Methicillin-Resistant Staphylococcus aureus Isolates: Enhanced In vitro Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. emerypharma.com [emerypharma.com]
- 19. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. actascientific.com [actascientific.com]
- 21. emerypharma.com [emerypharma.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Cefilavancin on Bacterial Cell Wall Biosynthesis: A Technical Whitepaper
Disclaimer: As of December 2025, publicly available scientific literature and databases contain no specific information on a compound named "Cefilavancin." The following technical guide is a comprehensive overview of the mechanisms of action of two major classes of antibiotics that the name "this compound" suggests it may belong to: cephalosporins and glycopeptides . This whitepaper will detail their effects on bacterial cell wall biosynthesis, providing researchers, scientists, and drug development professionals with a foundational understanding of these critical antibacterial pathways.
Introduction to Bacterial Cell Wall Biosynthesis
The bacterial cell wall is a vital extracellular layer that provides structural integrity, maintains cell shape, and protects against osmotic lysis.[1][] A key component of the cell wall in most bacteria is peptidoglycan (PG), a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[][3] The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space, making it an excellent target for antibiotics.[1][][4]
Potential Mechanisms of Action of this compound
Given its name, "this compound" could plausibly be a cephalosporin or a glycopeptide antibiotic. Both classes inhibit peptidoglycan synthesis, but through distinct mechanisms.
Cephalosporin-like Mechanism: Inhibition of Transpeptidases
Cephalosporins are a subclass of β-lactam antibiotics.[1][5][6] Their primary mechanism of action is the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][5][7][8]
-
Target: Penicillin-Binding Proteins (PBPs), particularly transpeptidases.[7][8][9]
-
Action: The β-lactam ring of cephalosporins mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor.[][5] This allows the antibiotic to bind to the active site of the PBP transpeptidase, leading to the formation of a stable, covalent acyl-enzyme intermediate.[5][8] This inactivation of the enzyme prevents the cross-linking of peptidoglycan chains, weakening the cell wall and ultimately leading to cell lysis.[1][5][8]
Glycopeptide-like Mechanism: Sequestration of Peptidoglycan Precursors
Glycopeptides, such as vancomycin, also inhibit peptidoglycan synthesis but act at an earlier stage.[1][6]
-
Target: The D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of the peptidoglycan precursor, Lipid II.[5][6]
-
Action: Glycopeptides bind with high affinity to the D-Ala-D-Ala residues, sterically hindering the transglycosylation and transpeptidation steps of peptidoglycan synthesis.[1][5][6] This prevents the incorporation of new peptidoglycan subunits into the growing cell wall.
Quantitative Analysis of Bacterial Cell Wall Synthesis Inhibition
The inhibitory activity of antibiotics against bacterial cell wall synthesis can be quantified using various in vitro assays. The following tables present representative data for cephalosporins and glycopeptides against common bacterial pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Antibiotics
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[10][11]
| Antibiotic Class | Representative Drug | Organism | MIC (µg/mL) |
| Cephalosporin | Cefotaxime | Staphylococcus aureus | 4 |
| Escherichia coli | ≤0.25 | ||
| Pseudomonas aeruginosa | 16 | ||
| Glycopeptide | Vancomycin | Staphylococcus aureus | 1 |
| Enterococcus faecalis | 2 | ||
| Streptococcus pneumoniae | ≤0.5 |
Note: MIC values can vary depending on the specific strain and testing methodology.[11][12]
Table 2: PBP Binding Affinity (IC50) of a Representative Cephalosporin
The 50% inhibitory concentration (IC50) in a competitive binding assay indicates the concentration of an antibiotic required to inhibit 50% of the binding of a fluorescent probe to a specific PBP.[13]
| PBP Target (E. coli) | Representative Cephalosporin IC50 (µg/mL) |
| PBP1a | 0.5 |
| PBP1b | 2 |
| PBP2 | 10 |
| PBP3 | 0.1 |
| PBP4 | >100 |
| PBP5/6 | >100 |
Lower IC50 values indicate higher binding affinity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth microdilution is a standard method for determining MICs.[14]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium.
-
Antibiotic Dilution Series: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[10]
Penicillin-Binding Protein (PBP) Competition Assay
Method: This assay measures the ability of a test compound to compete with a fluorescently labeled β-lactam (e.g., Bocillin FL) for binding to PBPs.[13][15][16]
-
Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from the test organism.
-
Competition Reaction: The membrane preparation is incubated with varying concentrations of the test antibiotic.
-
Fluorescent Labeling: A fixed concentration of Bocillin FL is added to the reaction mixture and incubated to label the PBPs that are not bound by the test antibiotic.
-
SDS-PAGE and Visualization: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a fluorescence imager.
-
Quantification: The intensity of the fluorescent bands is quantified. The IC50 value is calculated as the concentration of the test antibiotic that reduces the fluorescence intensity by 50%.[13]
Visualizing the Mechanisms of Action
The following diagrams illustrate the key pathways and inhibitory mechanisms discussed.
Caption: Overview of the Peptidoglycan Biosynthesis Pathway.
Caption: Mechanism of Action of Cephalosporin Antibiotics.
Caption: Mechanism of Action of Glycopeptide Antibiotics.
Caption: Experimental Workflow for PBP Competition Assay.
Mechanisms of Resistance
Bacteria have evolved various mechanisms to resist the effects of cell wall synthesis inhibitors.[17][18][19]
-
For β-lactams (Cephalosporins):
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[7][17][19]
-
Target Modification: Alterations in the structure of PBPs that reduce the binding affinity of β-lactam antibiotics.[6][7][18]
-
Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria that limit antibiotic entry.[7][17]
-
Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.[17][18]
-
-
For Glycopeptides:
-
Target Modification: Alteration of the peptidoglycan precursor target from D-Ala-D-Ala to D-Ala-D-Lactate or D-Ala-D-Serine, which reduces the binding affinity of glycopeptides.[19] This is the primary mechanism of vancomycin resistance in enterococci (VRE) and staphylococci (VRSA).
-
Conclusion
While specific data on "this compound" is not currently available, this technical guide provides a thorough framework for understanding its potential mechanisms of action based on its nomenclature. By targeting the essential process of bacterial cell wall biosynthesis, cephalosporins and glycopeptides remain cornerstones of antibacterial therapy. A comprehensive understanding of their mechanisms, the methods used to quantify their activity, and the ways in which bacteria develop resistance is crucial for the ongoing development of new and effective antimicrobial agents. Future research will be necessary to elucidate the precise mechanism of action and spectrum of activity of this compound, should it be a novel compound entering the scientific literature.
References
- 1. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptidoglycan Transpeptidase Inhibition in Pseudomonas aeruginosa and Escherichia coli by Penicillins and Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idexx.com [idexx.com]
- 11. idstewardship.com [idstewardship.com]
- 12. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 13. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmahealthsciences.net [pharmahealthsciences.net]
- 15. bmglabtech.com [bmglabtech.com]
- 16. researchgate.net [researchgate.net]
- 17. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 18. infectionsinsurgery.org [infectionsinsurgery.org]
- 19. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Cefilavancin Biofilm Disruption: A Methodological Guide
This document outlines a comprehensive framework for conducting preliminary studies on the biofilm disruption capabilities of Cefilavancin. In the absence of publicly available data specific to this compound, this guide draws upon established methodologies and data from studies of other lipoglycopeptide antibiotics with known anti-biofilm properties, such as dalbavancin, oritavancin, and telavancin. The protocols and data presentation formats described herein provide a robust starting point for the evaluation of this compound's efficacy against bacterial biofilms.
Quantitative Data Presentation
A crucial aspect of assessing an antimicrobial's anti-biofilm potential is the clear and concise presentation of quantitative data. The following tables summarize key parameters for related lipoglycopeptide antibiotics against common biofilm-forming pathogens, primarily Staphylococcus aureus and Staphylococcus epidermidis. These tables can serve as templates for presenting data from future studies on this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Biofilm Inhibitory Concentrations (MBIC) of Lipoglycopeptides against Staphylococcal Strains
| Antibiotic | Bacterial Strain | MIC (μg/mL) | MBIC (μg/mL) | Fold Increase (MBIC/MIC) | Reference |
| Dalbavancin | S. aureus (MRSA) | 0.06 - 0.125 | 0.5 - 1 | 4 - 16.7 | [1] |
| Dalbavancin | S. epidermidis | 0.094 | 2 | 21.3 | [1] |
| Telavancin | S. aureus (MSSA) | 0.12 - 0.25 | ≤ 0.06 - 0.12 | ≤ 1 | [2] |
| Telavancin | S. aureus (MRSA) | 0.25 - 0.5 | 0.12 - 0.25 | ≤ 1 | [2] |
| Oritavancin | S. aureus (MRSA) | 0.03 | 0.06 | 2 | [3] |
| Oritavancin | S. epidermidis (MRSE) | 0.06 | 0.12 | 2 | [3] |
Table 2: Minimum Biofilm Eradication Concentrations (MBEC) of Lipoglycopeptides against Pre-formed Staphylococcal Biofilms
| Antibiotic | Bacterial Strain | Biofilm Age (hours) | MBEC (μg/mL) | Reference |
| Oritavancin | S. aureus (MSSA, MRSA, VRSA) | 24 | 0.5 - 8 | [4][5] |
| Telavancin | S. aureus (MSSA, MRSA) | Not Specified | 0.125 - 2 | [6][7] |
| Vancomycin (comparator) | S. aureus | Not Specified | ≥ 512 | [6][7] |
| Dalbavancin | S. aureus (MRSA) | 6 - 9 | 8 - 32 | [8] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are key experimental protocols adapted from studies on related lipoglycopeptides.
2.1. Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the initial formation of a biofilm.
-
Apparatus and Materials: 96-well polystyrene microtiter plates, bacterial cultures, appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose), this compound stock solution, crystal violet stain, ethanol/acetic acid for destaining, microplate reader.
-
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 1 x 10^6 CFU/mL) in the growth medium.
-
Dispense serial dilutions of this compound into the wells of the microtiter plate.
-
Add the bacterial inoculum to each well. Include positive (bacteria without antibiotic) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C) to allow for biofilm formation.
-
After incubation, discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with a 0.1% crystal violet solution for 15-20 minutes.
-
Wash away the excess stain and allow the plates to dry.
-
Solubilize the bound dye with an appropriate solvent (e.g., 30% acetic acid or ethanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The MBIC is determined as the lowest concentration of this compound that shows a significant reduction (e.g., ≥90%) in biofilm formation compared to the positive control[9].
-
2.2. Determination of Minimum Biofilm Eradication Concentration (MBEC)
The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
-
Apparatus and Materials: Calgary Biofilm Device (or similar peg-lid 96-well plates), mature bacterial biofilms, this compound stock solution, recovery medium, plate reader or manual colony counting.
-
Procedure:
-
Grow mature biofilms on the pegs of the Calgary Biofilm Device by incubating the lid in a 96-well plate containing bacterial inoculum for a specified period (e.g., 24-72 hours).
-
After biofilm formation, rinse the pegs with PBS to remove planktonic cells.
-
Transfer the peg lid to a new 96-well plate containing serial dilutions of this compound.
-
Incubate for a defined exposure time (e.g., 24 hours).
-
Following treatment, rinse the pegs again and transfer them to a new plate containing recovery medium.
-
Disrupt the biofilms from the pegs into the recovery medium using sonication.
-
Quantify the viable bacteria in the recovery medium through serial dilution and plating for colony forming unit (CFU) counting, or by using a metabolic dye like resazurin.
-
The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥3-log) in the number of viable bacteria compared to the untreated control biofilm[10].
-
2.3. Real-Time Biofilm Monitoring
Real-time monitoring provides dynamic insights into the effects of an antimicrobial on biofilm formation and disruption.
-
Apparatus and Materials: Real-time cell analysis system (e.g., xCELLigence), E-plates (microtiter plates with integrated microelectrodes), bacterial cultures, growth medium, this compound.
-
Procedure:
-
Add bacterial suspension to the wells of an E-plate.
-
Monitor the initial adherence and biofilm formation in real-time by measuring changes in electrical impedance.
-
Once a stable biofilm is established, introduce this compound at various concentrations.
-
Continue to monitor the impedance to observe the effects of the compound on the pre-formed biofilm in real-time. This can reveal the kinetics of biofilm disruption. Dalbavancin has been shown to halt new biofilm formation on established biofilms in such a system[11].
-
Visualization of Signaling Pathways and Workflows
Visual diagrams are invaluable for illustrating complex biological pathways and experimental procedures. The following diagrams are generated using the DOT language for Graphviz.
Concluding Remarks
While direct experimental data on the anti-biofilm activity of this compound is not yet available in the public domain, the methodologies outlined in this guide provide a clear and structured approach for its preliminary evaluation. The data from related lipoglycopeptides suggest that this class of antibiotics holds significant promise for the treatment of biofilm-associated infections. Oritavancin, for instance, demonstrates potent eradication of mature biofilms at concentrations close to its planktonic MIC[5]. Similarly, telavancin and dalbavancin show substantial activity against staphylococcal biofilms[8][12]. The unique mechanisms of action of lipoglycopeptides, which often include both inhibition of cell wall synthesis and membrane disruption, may contribute to their efficacy against the heterogeneous and often dormant bacterial populations within a biofilm[4][13]. Future studies on this compound should aim to generate comparable quantitative data to allow for a thorough assessment of its potential as an anti-biofilm agent.
References
- 1. Effect of Dalbavancin on Staphylococcal Biofilms When Administered Alone or in Combination With Biofilm-Detaching Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Oritavancin Kills Stationary-Phase and Biofilm Staphylococcus aureus Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activities of telavancin and vancomycin against biofilm-producing Staphylococcus aureus, S. epidermidis, and Enterococcus faecalis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "In Vitro Activities of Telavancin and Vancomycin against Biofilm-Produ" by Kerry L. LaPlante and A. Mermel [digitalcommons.uri.edu]
- 8. Frontiers | Biofilm-Related Infections in Gram-Positive Bacteria and the Potential Role of the Long-Acting Agent Dalbavancin [frontiersin.org]
- 9. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ors.org [ors.org]
- 11. Effect of Dalbavancin on Staphylococcal Biofilms When Administered Alone or in Combination With Biofilm-Detaching Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Telavancin: in vitro activity against staphylococci in a biofilm model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Cefilavancin's Molecular Assault on MRSA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefilavancin (TD-1792) represents a novel strategy in the fight against Methicillin-resistant Staphylococcus aureus (MRSA), a pathogen of significant clinical concern. This investigational antibiotic is a hybrid molecule, ingeniously combining the structural and mechanistic attributes of a cephalosporin and a glycopeptide. This dual-pronged approach is designed to overcome the formidable resistance mechanisms of MRSA by simultaneously engaging two critical targets within the bacterial cell wall synthesis pathway. This technical guide provides an in-depth exploration of the molecular targets of this compound in MRSA, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Molecular Targets and Mechanism of Action
This compound's efficacy stems from its ability to concurrently inhibit two essential enzymes involved in the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. This dual inhibition is a key strategy to enhance antibacterial potency and reduce the likelihood of resistance development.
Primary Targets:
-
Penicillin-Binding Protein 2a (PBP2a): The cephalosporin component of this compound targets PBP2a, the enzyme responsible for the transpeptidation reactions that cross-link peptidoglycan chains. In MRSA, the mecA gene encodes for PBP2a, which has a low affinity for most β-lactam antibiotics, rendering them ineffective. This compound's cephalosporin moiety is specifically designed to bind to and inhibit the activity of PBP2a, thereby blocking the final step of cell wall synthesis.
-
Lipid II: The glycopeptide portion of this compound, structurally similar to vancomycin, targets Lipid II. Lipid II is a crucial precursor molecule that transports peptidoglycan subunits from the cytoplasm to the exterior of the cell membrane. By binding to the D-Ala-D-Ala terminus of the pentapeptide side chain of Lipid II, the glycopeptide component of this compound sequesters this essential building block, preventing its incorporation into the growing peptidoglycan chain.[1][2][3][4][5][6] This interaction not only halts cell wall synthesis but is also thought to disrupt the integrity of the bacterial cell membrane.[3]
Quantitative Data
| Component Analog | Target | Parameter | Value (µg/mL) | MRSA Strain(s) | Reference |
| Ceftaroline | PBP2a | IC50 | 0.01 - 1 | Various MRSA strains | [7][8] |
| Ceftobiprole | PBP2a | IC50 | <1 | S. aureus | [7] |
| Telavancin | Lipid II | MIC | 0.125 - 0.5 | MRSA, VISA, hVISA | [3] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of the drug required to inhibit 50% of the target's activity. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the molecular targets of this compound.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of MRSA.
Methodology (Broth Microdilution):
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture MRSA strains on a suitable agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Inoculation: Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 105 CFU/mL. Add 50 µL of the diluted inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Penicillin-Binding Protein 2a (PBP2a) Binding Assay
Objective: To quantify the binding affinity of the cephalosporin component of this compound to PBP2a.
Methodology (Competition Assay with Fluorescent Penicillin):
-
Membrane Preparation: Grow MRSA to the mid-logarithmic phase and harvest the cells. Lyse the cells using a French press or sonication. Isolate the cell membranes by ultracentrifugation.
-
Competition Reaction: In a microcentrifuge tube, mix a fixed amount of the MRSA membrane preparation with varying concentrations of this compound. Allow this mixture to incubate at room temperature for a specified time (e.g., 10 minutes) to allow for binding.
-
Fluorescent Labeling: Add a fixed, sub-saturating concentration of a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) to the mixture and incubate for a further 10 minutes.
-
SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the membrane proteins by SDS-PAGE.
-
Fluorescence Detection: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantification and IC50 Determination: Quantify the fluorescence intensity of the PBP2a band in each lane. The intensity will be inversely proportional to the concentration of this compound. Plot the percentage of inhibition of fluorescent penicillin binding against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Lipid II Interaction Assay
Objective: To assess the interaction of the glycopeptide component of this compound with Lipid II.
Methodology (Membrane Depolarization Assay):
-
Bacterial Culture: Grow MRSA to the early logarithmic phase in a suitable broth medium.
-
Fluorescent Dye Loading: Harvest the cells, wash them, and resuspend them in a buffer containing a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)). Incubate to allow the dye to accumulate in the polarized membranes.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer.
-
Addition of this compound: Add varying concentrations of this compound to the cell suspension.
-
Monitoring Depolarization: Continuously monitor the fluorescence of the cell suspension. Depolarization of the cell membrane will cause the release of the dye and an increase in fluorescence.
-
Data Analysis: Plot the change in fluorescence against time for each this compound concentration to determine the rate and extent of membrane depolarization.
Visualizations
Signaling Pathway
While this compound's primary mechanism is the direct inhibition of cell wall synthesis, the downstream consequences of this inhibition are critical to its bactericidal effect. The disruption of peptidoglycan synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately leading to cell death.
Caption: this compound's dual inhibitory mechanism targeting PBP2a and Lipid II.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a dual-acting antibiotic like this compound against MRSA.
Caption: Workflow for characterizing this compound's activity against MRSA.
Conclusion
This compound's innovative dual-targeting mechanism holds significant promise for the treatment of challenging MRSA infections. By simultaneously inhibiting both PBP2a and the essential peptidoglycan precursor Lipid II, this compound presents a multifaceted attack that is more difficult for bacteria to overcome through single-point mutations. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this and other next-generation antibiotics. Further research to elucidate the precise binding kinetics of this compound and to explore any potential downstream signaling effects will be crucial in fully understanding its therapeutic potential.
References
- 1. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Structural Variations of the Cell Wall Precursor Lipid II and Their Influence on Binding and Activity of the Lipoglycopeptide Antibiotic Oritavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cefilavancin In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefilavancin (TD-1792) is a novel antibiotic currently under investigation, demonstrating potent in vitro activity against a range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).[1] As a hybrid molecule, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] Accurate and reproducible in vitro susceptibility testing is crucial for the continued development and potential clinical application of this compound.
This document provides detailed application notes and standardized protocols for determining the in vitro susceptibility of bacteria to this compound. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for similar classes of antibiotics. It is important to note that as of the latest revisions of CLSI and EUCAST guidelines, specific interpretive criteria (breakpoints) and quality control (QC) ranges for this compound have not been formally established. Therefore, the protocols provided herein serve as a foundational guide for research and development purposes.
Data Presentation
Table 1: In Vitro Activity of this compound Against Staphylococcal Isolates
| Organism | Number of Isolates | This compound MIC90 (μg/mL) | Comparator MIC90 (μg/mL) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | - | 0.03 | - | [1] |
| Heterogeneous Vancomycin-Intermediate S. aureus (hVISA) | 39 | 0.03 | Vancomycin: 2 | [1] |
| Vancomycin-Intermediate Staphylococcal Species (VISS) | - | 0.125 | - | [1] |
| Heterogeneous VISS (hVISS) | - | 0.125 | - | [1] |
| Vancomycin-Resistant S. aureus (VRSA) | - | 0.125 | - | [1] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
The following are detailed methodologies for key in vitro susceptibility testing experiments for this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative susceptibility testing.
Materials:
-
This compound analytical powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or phosphate-buffered saline)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Further dilutions should be made in CAMHB.
-
Serial Dilutions: Perform two-fold serial dilutions of this compound in CAMHB directly in the 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.008 to 16 µg/mL). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from 4-5 morphologically similar colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated CAMHB without any antibiotic.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Dilution for MIC Determination
This method is an alternative to broth microdilution and is particularly useful for certain fastidious organisms.
Materials:
-
This compound analytical powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates: Prepare a series of MHA plates containing two-fold serial dilutions of this compound. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
Inoculation: Using an inoculum replicating apparatus, spot the standardized bacterial suspension onto the surface of each agar plate.
-
Incubation: Allow the inoculated spots to dry completely before inverting the plates. Incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or the growth of a single colony.
Disk Diffusion (Kirby-Bauer) Method
This is a qualitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.
Materials:
-
Paper disks impregnated with a standardized concentration of this compound (Note: Commercially prepared disks may not be available; in-house preparation would require validation).
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Disk Application: Aseptically apply the this compound-impregnated disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of complete inhibition of growth around the disk in millimeters.
Quality Control
As this compound-specific QC ranges have not been established by CLSI or EUCAST, it is recommended to use standard ATCC® reference strains for Gram-positive bacteria to monitor the performance of the susceptibility testing methods.
Table 2: Recommended Quality Control Strains
| Organism | ATCC® Number |
| Staphylococcus aureus | 29213 |
| Enterococcus faecalis | 29212 |
| Streptococcus pneumoniae | 49619 |
It is imperative for each laboratory to establish its own internal QC ranges for this compound using these strains until official guidelines are published.
Visualizations
Caption: Workflow for Broth Microdilution MIC Testing.
References
Application Notes and Protocols for a New Generation Cephalosporin: Cefilavancin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Cefilavancin, a novel cephalosporin antibiotic. The following methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and are intended to serve as a comprehensive guide for the in vitro assessment of this compound's antimicrobial activity.
Introduction to this compound Assessment
This compound is a new cephalosporin antibiotic whose efficacy is evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[3][4] These values are crucial for susceptibility testing, guiding therapeutic strategies, and in the research and development of new antimicrobial agents.[1][5]
Standardized methods for determining MIC and MBC are essential for reproducible and comparable results.[1][2] The most common methods, broth microdilution and agar dilution, are detailed in these notes.[4][5]
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from MIC and MBC assessments of this compound against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | ATCC® Number | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | 29213 | Enterococcus faecalis ATCC® 29212 | |
| Streptococcus pneumoniae | 49619 | Escherichia coli ATCC® 25922 | |
| Escherichia coli | 25922 | Pseudomonas aeruginosa ATCC® 27853 | |
| Pseudomonas aeruginosa | 27853 | Staphylococcus aureus ATCC® 29213 | |
| Haemophilus influenzae | 49247 | ||
| (User-defined strain) |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | ATCC® Number | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | ||||
| Streptococcus pneumoniae | 49619 | ||||
| Escherichia coli | 25922 | ||||
| Pseudomonas aeruginosa | 27853 | ||||
| Haemophilus influenzae | 49247 | ||||
| (User-defined strain) |
Interpretation of MBC/MIC Ratio:
Experimental Protocols
Broth Microdilution Method for MIC Determination
This is a widely recommended method for determining the MIC of antimicrobial agents.[5][7]
3.1.1. Materials
-
This compound analytical standard
-
Sterile 96-well microtiter plates[8]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]
-
Bacterial strains (quality control and test isolates)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)[6]
3.1.2. Protocol
-
Preparation of this compound Stock Solution:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).[4]
-
Each well should contain 100 µL of the diluted this compound solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).[5]
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][10]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. The final volume in each well will be 200 µL.
-
Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).[8]
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[6]
-
-
Reading the MIC:
Agar Dilution Method for MIC Determination
This method is an alternative to broth microdilution and is particularly useful for certain bacteria.[5]
3.2.1. Materials
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains
-
Inoculum replicating apparatus
3.2.2. Protocol
-
Preparation of this compound-Containing Agar Plates:
-
Prepare molten MHA and cool to 45-50°C.
-
Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.[1]
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described for the broth microdilution method and dilute it to a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of the this compound-containing and growth control (no antibiotic) agar plates. This delivers about 1 x 10⁴ CFU per spot.[5]
-
Allow the spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
-
Protocol for MBC Determination
The MBC is determined following the MIC test.[11]
3.3.1. Protocol
-
Subculturing from MIC Wells:
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determining the MBC:
Quality Control
Adherence to quality control procedures is critical for accurate and reliable results.
-
Reference Strains: Always include CLSI- or EUCAST-recommended quality control strains with known MIC ranges for the class of antibiotic being tested (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, P. aeruginosa ATCC® 27853, and E. faecalis ATCC® 29212).
-
Inoculum Density Check: Perform a colony count on the inoculum from the growth control well to confirm it is within the target range.[5]
-
Sterility and Growth Controls: Ensure the sterility control remains clear and the growth control shows adequate turbidity.
Data Interpretation and Reporting
The MIC and MBC values should be reported in µg/mL. The MBC/MIC ratio provides insight into whether this compound is primarily bactericidal or bacteriostatic against the tested organism. These results, when compared to established breakpoints (once available for this compound), will categorize an organism as susceptible, intermediate, or resistant.[6]
Disclaimer: These protocols provide a general framework for the assessment of this compound. Specific optimization and validation may be required based on the physicochemical properties of the compound and the specific bacterial species being tested. Always refer to the latest guidelines from regulatory bodies like CLSI and EUCAST.[12][13]
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emerypharma.com [emerypharma.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. youtube.com [youtube.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 13. EUCAST: EUCAST - Home [eucast.org]
Application Notes and Protocols for Cefilavancin Time-Kill Curve Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefilavancin (formerly known as TD-1792) is a novel, first-in-class glycopeptide-cephalosporin heterodimer antibiotic engineered for the treatment of severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique mechanism of action involves the inhibition of bacterial cell wall synthesis through two distinct pathways, conferring potent and rapid bactericidal activity.[4] The time-kill curve assay is a critical in vitro pharmacodynamic study that evaluates the rate and extent of bacterial killing by an antimicrobial agent over time. This document provides a detailed protocol for performing a time-kill curve assay to assess the bactericidal activity of this compound against relevant bacterial strains, such as MRSA.
Principle of the Time-Kill Curve Assay
The time-kill curve assay exposes a standardized bacterial inoculum to various concentrations of an antimicrobial agent in a liquid medium. At specified time intervals, aliquots are removed, and the number of viable bacteria (colony-forming units per milliliter, CFU/mL) is determined by plating on appropriate agar. The results are plotted as the log10 CFU/mL versus time. This assay allows for the characterization of an antibiotic as bactericidal (typically a ≥3-log10 or 99.9% reduction in the initial inoculum) or bacteriostatic (inhibition of growth).[5]
Data Presentation
The following table summarizes representative quantitative data from a hypothetical time-kill curve assay of this compound against a clinical isolate of MRSA (e.g., ATCC 33591 with a this compound MIC of 0.031 µg/mL).[2][3]
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (0.031 µg/mL) (log10 CFU/mL) | 4x MIC (0.124 µg/mL) (log10 CFU/mL) | 16x MIC (0.496 µg/mL) (log10 CFU/mL) |
| 0 | 5.70 | 5.70 | 5.70 | 5.70 |
| 2 | 6.25 | 5.15 | 4.30 | 3.10 |
| 4 | 7.10 | 4.50 | 3.15 | <2.00 |
| 6 | 7.95 | 3.80 | <2.00 | <2.00 |
| 8 | 8.50 | 3.10 | <2.00 | <2.00 |
| 24 | 9.20 | 2.50 | <2.00 | <2.00 |
Note: Data are representative and intended for illustrative purposes. Actual results may vary based on the specific bacterial strain and experimental conditions. "<2.00" indicates the limit of detection.
Experimental Protocols
Materials and Reagents
-
This compound analytical powder
-
Bacterial strain (e.g., MRSA ATCC 33591)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable agar medium
-
Sterile saline (0.85% NaCl)
-
Sterile polypropylene tubes
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (37°C)
-
Shaking incubator (optional)
-
Spiral plater or manual plating supplies
-
Colony counter
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound time-kill curve assay.
Step-by-Step Protocol
-
Preparation of this compound Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 10 mg/mL.
-
Perform serial dilutions to create working stock solutions for the desired final concentrations (e.g., 1x, 4x, and 16x the MIC of the test organism).
-
-
Bacterial Inoculum Preparation:
-
From a fresh overnight culture on a TSA plate, inoculate 3-5 colonies into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard or an OD600 of approximately 0.1).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Time-Kill Assay:
-
Set up a series of sterile tubes, each containing the appropriate volume of CAMHB and the desired final concentration of this compound (e.g., 1x, 4x, 16x MIC).
-
Include a growth control tube containing only CAMHB and the bacterial inoculum.
-
Add the standardized bacterial inoculum to each tube to achieve the final concentration of ~5 x 10^5 CFU/mL.
-
Immediately after inoculation (t=0), remove a 100 µL aliquot from each tube for viable cell counting.
-
Incubate all tubes at 37°C, preferably with shaking.
-
At subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube.[6]
-
-
Viable Cell Counting:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that yield between 30 and 300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL versus time for each this compound concentration and the growth control.
-
Signaling Pathway and Mechanism of Action
This compound's dual mechanism of action is a key contributor to its potent bactericidal activity. It simultaneously targets two critical steps in the bacterial cell wall biosynthesis pathway.
Caption: Dual mechanism of action of this compound on bacterial cell wall synthesis.
Interpretation of Results
-
Bactericidal Activity: A reduction of ≥3-log10 in CFU/mL from the initial inoculum at a specific time point indicates bactericidal activity.
-
Bacteriostatic Activity: A reduction of <3-log10 in CFU/mL from the initial inoculum, with the bacterial count remaining relatively stable, suggests bacteriostatic activity.
-
Concentration-Dependent Killing: An increased rate and extent of killing with increasing concentrations of this compound demonstrates concentration-dependent activity.
-
Time-Dependent Killing: If the killing rate is similar at different concentrations above the MIC, it suggests time-dependent activity.
Conclusion
The time-kill curve assay is an essential tool for characterizing the pharmacodynamics of novel antibiotics like this compound. This protocol provides a framework for researchers to evaluate the bactericidal potency and kinetics of this compound against clinically relevant Gram-positive pathogens. The data generated from these studies are crucial for understanding the antimicrobial profile of this compound and for informing its further development and clinical application.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacodynamics of TD-1792, a novel glycopeptide-cephalosporin heterodimer antibiotic used against Gram-positive bacteria, in a neutropenic murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 5. ciicsac.uap.edu.ar [ciicsac.uap.edu.ar]
- 6. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Cefilavancin
Introduction
Cefilavancin (formerly TD-1792) is a novel, first-in-class glycopeptide-cephalosporin heterodimer antibiotic engineered for potent bactericidal activity against a wide spectrum of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and strains with reduced susceptibility to vancomycin.[1][2] Its unique structure allows for a dual mechanism of action, simultaneously inhibiting bacterial cell wall synthesis at two distinct steps, which contributes to its enhanced potency and bactericidal effects.[3][4] These application notes provide detailed protocols for establishing and utilizing key murine infection models to evaluate the in vivo efficacy of this compound, designed for researchers in drug development and infectious disease.
Mechanism of Action
This compound functions by covalently linking a cephalosporin moiety and a glycopeptide (vancomycin-like) moiety.[3] This design enables a dual-pronged attack on the bacterial cell wall synthesis pathway. The glycopeptide component binds to the D-alanyl-D-alanine terminus of peptidoglycan precursor units, sterically hindering the subsequent transglycosylation and transpeptidation steps.[5] Concurrently, the cephalosporin component acylates the active site of penicillin-binding proteins (PBPs), which are the enzymes responsible for the final cross-linking of the peptidoglycan matrix.[4][6] This synergistic inhibition of two crucial, sequential steps in cell wall biosynthesis leads to rapid cell lysis and potent bactericidal activity.[3]
References
- 1. amr-accelerator.eu [amr-accelerator.eu]
- 2. Antistaphylococcal activity of TD-1792, a multivalent glycopeptide-cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocycle-Antibiotic Hybrids: A Path to Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotics 1: Mechanisms of Action Simplified – Memory Pharm [memory-pharm.com]
- 5. What is this compound Trihydrochloride used for? [synapse.patsnap.com]
- 6. This compound Trihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Cefilavancin Administration in Murine Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefilavancin (formerly TD-1792) is a novel, dual-action antibiotic that combines the mechanisms of a cephalosporin and a glycopeptide (vancomycin) into a single molecule.[1][2] This unique structure allows it to target bacterial cell wall synthesis by inhibiting both penicillin-binding proteins (PBPs) and the D-alanyl-D-alanine terminus of lipid II precursors.[3][4][5] These application notes provide detailed protocols for the administration and evaluation of this compound in the widely used neutropenic murine thigh infection model, a standard for preclinical in vivo assessment of antimicrobial agents.[6][7]
Data Presentation
Table 1: In Vivo Efficacy of this compound (TD-1792) in the Neutropenic Murine Thigh Infection Model
| Organism | Strain | Metric | This compound Dose (mg/kg) | Vancomycin Dose (mg/kg) | Fold Potency (this compound vs. Vancomycin) |
| Staphylococcus aureus (MRSA) | ATCC 33591 | EDstasis (24-h) | 0.53 | 23.4 | ~44 |
| Staphylococcus aureus (MRSA) | ATCC 33591 | ED1-log kill (24-h) | 1.11 | 54.6 | ~49 |
| Various Gram-Positive Bacteria | Multiple Strains | ED1-log kill (single dose) | 0.049 - 2.55 | Not specified | Not applicable |
EDstasis: The dose required to produce no change in bacterial count over 24 hours. ED1-log kill: The dose required to produce a 1-log10 reduction in bacterial colony-forming units (CFU) over 24 hours.
Experimental Protocols
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized soft tissue infections.[7][8] It involves rendering mice neutropenic to ensure that the observed antibacterial effect is primarily due to the administered compound.
a. Induction of Neutropenia:
-
Reagent: Cyclophosphamide (CPM).
-
Procedure: A common and effective method involves a total CPM dose of 250 mg/kg administered intraperitoneally (IP).[8][9]
-
Confirmation (Optional): Neutropenia (neutrophil count <100 cells/mm³) can be confirmed by analyzing blood samples collected from a satellite group of mice.[8]
b. Bacterial Inoculum Preparation:
-
Organism: Staphylococcus aureus (e.g., ATCC 29213 or a relevant clinical isolate).
-
Procedure:
-
Streak the S. aureus strain from a frozen stock onto a suitable agar plate (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate overnight at 37°C.
-
Inoculate a single colony into a liquid medium such as cation-adjusted Mueller-Hinton Broth (Ca-MHB).
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase.
-
Harvest the bacteria by centrifugation, wash twice with sterile saline (0.9% NaCl), and resuspend the pellet in sterile saline.
-
Adjust the bacterial suspension to the desired concentration (e.g., ~1 x 10⁷ CFU/mL) using spectrophotometry (OD₆₀₀) and confirm by plating serial dilutions.
-
c. Thigh Infection:
-
Procedure:
d. This compound Administration:
-
Formulation: Dissolve this compound in a sterile, biocompatible vehicle suitable for subcutaneous injection (e.g., sterile water or saline). The exact formulation should be based on the manufacturer's instructions or pre-formulation studies.
-
Route of Administration: Subcutaneous (SC) injection is a common route for this compound in these models.
-
Dosing: Administer the desired dose of this compound subcutaneously at a designated time post-infection (typically 2 hours). Dosing can be single or multiple administrations over a 24-hour period, depending on the experimental design.
e. Quantification of Bacterial Burden:
-
Procedure:
-
At the end of the treatment period (e.g., 24 hours post-initial treatment), humanely euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Plate serial dilutions of the tissue homogenate onto appropriate agar plates.
-
Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per gram of tissue.
-
Visualizations
Mechanism of Action of this compound
Caption: Dual mechanism of this compound targeting bacterial cell wall synthesis.
Experimental Workflow for Efficacy Testing
Caption: Workflow of the neutropenic murine thigh infection model for this compound.
References
- 1. Navigating Antibacterial Frontiers: A Panoramic Exploration of Antibacterial Landscapes, Resistance Mechanisms, and Emerging Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitarget Approaches against Multiresistant Superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Trihydrochloride used for? [synapse.patsnap.com]
- 4. Macrocycle-Antibiotic Hybrids: A Path to Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Mouse thigh infection model. [bio-protocol.org]
- 8. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo pharmacodynamics of lefamulin, the first systemic pleuromutilin for human use, in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Assaying Cefilavancin activity in biofilm models
Application Note & Protocol
Topic: Assaying Cefilavancin Activity in Biofilm Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces.[1][2] This mode of growth confers significant protection to bacteria, making them notoriously difficult to treat and up to 1000 times less sensitive to antimicrobial agents compared to their free-swimming, planktonic counterparts.[3] Biofilm-associated infections are a major clinical challenge, often leading to chronic conditions and treatment failure.
This compound (formerly TD-1792) is a novel glycopeptide-cephalosporin heterodimer antibiotic with potent, broad-spectrum bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6][7] Its dual mechanism of action involves the inhibition of bacterial cell wall synthesis.[4][7] Notably, this compound has also demonstrated the ability to disrupt bacterial biofilms, making it a promising candidate for treating complex, biofilm-associated infections.[4]
This application note provides detailed protocols for quantifying the in vitro activity of this compound against bacterial biofilms using established and reproducible methods. The described assays will enable researchers to determine key metrics such as the minimum biofilm eradication concentration (MBEC) and the reduction in total biofilm biomass.
The Challenge of the Biofilm Matrix
The EPS matrix is a primary defense mechanism for biofilms, acting as a physical barrier that hinders antibiotic penetration.[8][9] It can prevent antimicrobial agents from reaching the deeper layers of the biofilm, and components of the matrix can bind to and inactivate drugs. This protective barrier is a key reason why antibiotic concentrations effective against planktonic bacteria often fail to eradicate biofilms.
Caption: Biofilm EPS matrix acting as a barrier to this compound.
Experimental Protocols
This section details two fundamental assays for evaluating the anti-biofilm efficacy of this compound.
Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[10][11] This is a critical measure of an antibiotic's effectiveness against mature, structured bacterial communities. The protocol is adapted for a 96-well plate format for high-throughput screening.
Materials:
-
96-well flat-bottom tissue culture-treated microtiter plates
-
Sterile multichannel pipettes and tips
-
Bacterial strain of interest (e.g., S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth, TSB)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Sonicator bath
-
Plate reader
Workflow Diagram:
Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test bacterium in TSB. Dilute the culture to an optical density (OD₆₀₀) of approximately 0.1 (corresponds to ~1x10⁸ CFU/mL).
-
Biofilm Formation: Dispense 200 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate. Include wells with sterile medium only as negative controls. Incubate the plate for 24-48 hours at 37°C under static conditions to allow for biofilm formation.[12]
-
Washing: Carefully discard the medium and planktonic cells from the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove any non-adherent bacteria.
-
Antibiotic Challenge: Prepare serial twofold dilutions of this compound in fresh TSB. Add 200 µL of each dilution to the biofilm-containing wells. Include wells with antibiotic-free medium as a positive growth control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Post-Challenge Wash: Discard the antibiotic-containing medium and wash the wells twice with sterile PBS.
-
Biofilm Disruption & Recovery: Add 200 µL of fresh, sterile TSB to each well. To dislodge the surviving biofilm bacteria, sonicate the plate for 5-10 minutes.[11]
-
Regrowth: Incubate the sonicated plate for another 24 hours at 37°C.
-
MBEC Determination: After incubation, assess bacterial growth by measuring the OD₆₀₀ using a microplate reader. The MBEC is defined as the lowest concentration of this compound that results in no visible turbidity (i.e., no bacterial regrowth).[13]
Protocol 2: Biofilm Biomass Quantification with Crystal Violet
This assay quantifies the total biofilm biomass (cells and matrix) attached to a surface using crystal violet (CV) stain.[2][12] It provides a measure of this compound's ability to inhibit biofilm formation or eradicate existing biofilm structure.
Materials:
-
All materials from Protocol 1
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
Workflow Diagram:
Caption: Workflow for biofilm biomass quantification using Crystal Violet staining.
Procedure:
-
Biofilm Formation and Treatment: Grow and treat biofilms with this compound as described in the MBEC protocol (Steps 1-5).
-
Washing: After the 24-hour antibiotic challenge, discard the medium. Wash the plates three times with 200 µL of sterile PBS to remove all non-adherent cells and residual medium.
-
Fixation: Invert the plate on a paper towel to remove excess liquid and allow it to air dry. Alternatively, heat-fix the biofilm by placing the plate in a 60°C incubator for 30-60 minutes.[12]
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2][14]
-
Final Wash: Discard the crystal violet solution. Wash the plate thoroughly with running tap water or by repeated rinsing with distilled water until the water runs clear.
-
Drying: Invert the plate on a paper towel and allow it to dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[15] Pipette up and down to ensure the dye is fully dissolved.
-
Quantification: Transfer 125 µL of the solubilized dye from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.[3][16]
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison. The percentage of biofilm reduction can be calculated using the following formula:
% Reduction = [1 - (OD_Treated / OD_Control)] * 100
Table 1: this compound MBEC against various bacterial strains.
| Bacterial Strain | Planktonic MIC (µg/mL) | MBEC (µg/mL) | MBEC/MIC Ratio |
|---|---|---|---|
| S. aureus ATCC 29213 | 0.5 | 64 | 128 |
| MRSA USA300 | 1 | >128 | >128 |
| S. epidermidis ATCC 12228 | 0.25 | 32 | 128 |
| E. faecalis ATCC 29212 | 2 | >256 | >128 |
Note: Data are representative and should be determined experimentally.
Table 2: Biofilm Biomass Reduction after 24h this compound Treatment.
| This compound Conc. (µg/mL) | S. aureus ATCC 29213 Mean OD₅₇₀ (± SD) | Biomass Reduction (%) | S. epidermidis ATCC 12228 Mean OD₅₇₀ (± SD) | Biomass Reduction (%) |
|---|---|---|---|---|
| 0 (Control) | 1.85 (± 0.15) | 0% | 1.52 (± 0.11) | 0% |
| 8 | 1.62 (± 0.12) | 12.4% | 1.25 (± 0.09) | 17.8% |
| 16 | 1.15 (± 0.09) | 37.8% | 0.88 (± 0.07) | 42.1% |
| 32 | 0.68 (± 0.05) | 63.2% | 0.41 (± 0.04) | 73.0% |
| 64 | 0.21 (± 0.03) | 88.6% | 0.15 (± 0.02) | 90.1% |
Note: Data are representative and should be determined experimentally.
References
- 1. Bacterial exo-polysaccharides in biofilms: role in antimicrobial resistance and treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ableweb.org [ableweb.org]
- 3. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound Trihydrochloride used for? [synapse.patsnap.com]
- 5. This compound Trihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. This compound - Theravance Biopharma - AdisInsight [adisinsight.springer.com]
- 8. Contributions of extracellular polymeric substance to biofilm defense against antibiotic attack - ProQuest [proquest.com]
- 9. Frontiers | Extracellular Polymeric Substances Acting as a Permeable Barrier Hinder the Lateral Transfer of Antibiotic Resistance Genes [frontiersin.org]
- 10. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 11. emerypharma.com [emerypharma.com]
- 12. Crystal violet assay [bio-protocol.org]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. static.igem.org [static.igem.org]
- 15. static.igem.org [static.igem.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Intravenous Administration of Cefilavancin in a Research Setting
For Research Use Only. Not for clinical use.
Introduction
Cefilavancin (formerly TD-1792) is an investigational, first-in-class glycopeptide-cephalosporin heterodimer antibiotic.[1] It is a codrug that, after intravenous administration, is designed to cleave into a vancomycin-like glycopeptide and a cephalosporin antibiotic.[2] This dual mechanism of action targets two distinct steps in bacterial cell wall synthesis, offering a potential strategy to combat resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The vancomycin component binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting transglycosylation, while the cephalosporin moiety inhibits the transpeptidase enzymes (penicillin-binding proteins), preventing the cross-linking of peptidoglycan chains.[3][4][5] These application notes provide detailed protocols for the preparation and use of this compound in a research setting for intravenous administration in preclinical studies.
Data Presentation
In Vitro Activity of this compound (TD-1792)
| Organism | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | ≤0.008 - 0.03 | 0.015 | 0.015 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤0.008 - 0.5 | 0.015 | 0.03 |
| Vancomycin-intermediate Staphylococcus aureus (VISA) | 0.015 - 0.125 | 0.03 | 0.06 |
| Heterogeneous vancomycin-intermediate S. aureus (hVISA) | 0.015 - 0.03 | 0.015 | 0.03 |
| Vancomycin-resistant Staphylococcus aureus (VRSA) | 0.03 - 0.125 | 0.06 | 0.125 |
| Coagulase-negative staphylococci | ≤0.008 - 0.5 | 0.03 | 0.125 |
| Streptococcus pyogenes | ≤0.008 - 0.015 | ≤0.008 | ≤0.008 |
| Penicillin-susceptible Streptococcus pneumoniae | ≤0.008 - 0.015 | ≤0.008 | ≤0.008 |
| Penicillin-resistant Streptococcus pneumoniae | ≤0.008 - 0.03 | 0.015 | 0.03 |
| Anaerobic Gram-positive cocci | ≤0.008 - 0.5 | 0.06 | 0.25 |
| Clostridium difficile | 0.03 - 0.25 | 0.06 | 0.125 |
| Clostridium perfringens | ≤0.008 - 0.03 | 0.015 | 0.03 |
| Corynebacterium spp. | ≤0.008 - 0.03 | 0.015 | 0.015 |
Note: Data compiled from multiple sources.[6][7] Actual MIC values can vary depending on the specific strain and testing methodology.
In Vivo Efficacy of this compound (TD-1792) in a Neutropenic Murine Thigh Infection Model
| Organism | Strain | EDstasis (mg/kg/24h) | ED 1-log kill (mg/kg/24h) |
| S. aureus (MRSA) | ATCC 33591 | 0.53 | 1.11 |
| S. aureus (VISA) | ATCC 700788 | 0.82 | 2.55 |
| S. pyogenes | ATCC 19615 | 0.049 | 0.089 |
EDstasis: Dose required to produce no change in bacterial count over 24 hours. ED 1-log kill: Dose required to produce a 1-log10 reduction in bacterial count over 24 hours.[8]
Comparative Pharmacokinetic Parameters of Selected Cephalosporins in Preclinical Species (for reference)
| Drug | Species | Half-life (h) | Volume of Distribution (L/kg) | Clearance (L/h/kg) |
| Cefazolin | Rat | 0.5 | 0.23 | 0.32 |
| Rabbit | 0.3 | 0.18 | 0.41 | |
| Dog | 0.8 | 0.18 | 0.15 | |
| Ceforanide | Rat | 1.1 | 0.25 | 0.16 |
| Rabbit | 5.0 | 0.15 | 0.02 | |
| Dog | 1.0 | 0.18 | 0.12 | |
| SM-1652 | Mouse | 0.18 | - | - |
| Rat | 0.43 | - | - | |
| Rabbit | 1.1 | - | - | |
| Dog | 1.2 | - | - | |
| Monkey | 2.5 | - | - |
Note: This table provides reference pharmacokinetic data for other cephalosporins as specific, comprehensive data for this compound in these species is not publicly available.[9][10] These values should not be directly extrapolated to this compound.
Experimental Protocols
Preparation of this compound for Intravenous Administration
Note: As specific reconstitution instructions for research-grade this compound are not publicly available, this protocol is based on general practices for similar glycopeptide and cephalosporin antibiotics and information from clinical trials. It is crucial to obtain specific instructions from the supplier of the this compound compound if available.
Materials:
-
This compound (TD-1792) powder for injection
-
Sterile Water for Injection (SWFI)
-
Sterile 0.9% Sodium Chloride Injection (Normal Saline)
-
Sterile 5% Dextrose Injection (D5W)
-
Sterile syringes and needles
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Reconstitution:
-
Aseptically reconstitute the this compound powder with a suitable volume of SWFI to achieve a desired stock concentration. For example, if a clinical trial used a 2 mg/kg dose, a stock solution of 10 mg/mL might be appropriate for animal studies.[1]
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.
-
-
Dilution for Intravenous Infusion:
-
Withdraw the required volume of the reconstituted this compound solution.
-
Further dilute the solution in an appropriate infusion fluid such as 0.9% Sodium Chloride or 5% Dextrose to the final desired concentration for administration. The choice of diluent may depend on the specific experimental design and animal model.
-
The final concentration should be suitable for the intended injection volume and rate.
-
Stability and Storage:
-
Specific stability data for reconstituted this compound is not publicly available. Based on data for other glycopeptides and cephalosporins, it is recommended to use the reconstituted solution immediately.[11][12]
-
If immediate use is not possible, store the reconstituted solution under refrigeration (2-8°C) and protected from light. The stability under these conditions should be validated by the researcher. For reference, some cephalosporin solutions are stable for up to 24 hours under refrigeration.[13]
-
Do not freeze reconstituted this compound solutions unless stability data for frozen solutions becomes available.
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile 96-well microtiter plates
-
Multichannel pipette
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations.
-
Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the organism.[14]
In Vivo Efficacy Study: Neutropenic Murine Thigh Infection Model
Materials:
-
Female Swiss albino mice (or other appropriate strain)
-
Cyclophosphamide for inducing neutropenia
-
Bacterial strain of interest (e.g., MRSA ATCC 33591)
-
This compound solution for injection
-
Sterile saline
-
Anesthetic
-
Equipment for bacterial enumeration (homogenizer, agar plates, incubator)
Procedure:
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to the mice to induce a neutropenic state. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Infection: On day 0, anesthetize the mice and inject a standardized inoculum of the bacterial strain (e.g., 10⁶ CFU in 0.1 mL saline) into the thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound intravenously via the tail vein. Dosing regimens can be single-dose or fractionated over 24 hours to determine the pharmacokinetic/pharmacodynamic driver of efficacy.[8]
-
Endpoint Analysis: At 24 hours post-treatment, euthanize the mice. Aseptically remove the infected thigh, homogenize the tissue in sterile saline, and perform serial dilutions for bacterial enumeration by plating on appropriate agar.
-
Data Analysis: Calculate the bacterial load (CFU/thigh) for each treatment group and compare to the control group (vehicle-treated) to determine the reduction in bacterial burden.
Visualizations
Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by this compound
References
- 1. TD-1792 versus vancomycin for treatment of complicated skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. What is this compound Trihydrochloride used for? [synapse.patsnap.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. microbenotes.com [microbenotes.com]
- 6. In vitro activity of TD-1792, a multivalent glycopeptide-cephalosporin antibiotic, against 377 strains of anaerobic bacteria and 34 strains of Corynebacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrocycle-Antibiotic Hybrids: A Path to Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of TD-1792, a novel glycopeptide-cephalosporin heterodimer antibiotic used against Gram-positive bacteria, in a neutropenic murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics of ceforanide (BL-S786R) and cefazolin in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the cephalosporin SM-1652 in mice, rats, rabbits, dogs, and rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 12. Stability of cefazolin sodium in polypropylene syringes and polyvinylchloride minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vibiosphen.com [vibiosphen.com]
Techniques for Measuring Cefilavancin Stability and Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the stability and degradation of Cefilavancin, a novel dual-action antibiotic. The methodologies described herein are essential for regulatory submissions, formulation development, and ensuring the quality, efficacy, and safety of this compound drug products. The protocols are based on established principles of stability testing for cephalosporin and glycopeptide antibiotics and adhere to the International Council for Harmonisation (ICH) guidelines.
Introduction to this compound Stability
This compound is a hybrid antibiotic that combines a cephalosporin and a vancomycin moiety, exhibiting a dual mechanism of action that inhibits bacterial cell wall synthesis.[1][2][3] Understanding its stability profile is critical for its development and clinical use. Stability testing and forced degradation studies help to:
-
Establish the intrinsic stability of the drug substance.[4]
-
Identify potential degradation products and pathways.[4]
-
Develop and validate stability-indicating analytical methods.[4][5]
-
Determine appropriate storage conditions and shelf-life.[6]
-
Support the development of stable formulations.[4]
Forced degradation studies, as outlined by ICH guidelines, involve exposing the drug substance to stress conditions more severe than accelerated stability testing, such as acid, base, oxidation, heat, and light.[7]
Analytical Methodology: Stability-Indicating HPLC-UV Method
A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the cornerstone for assessing this compound's stability. This method must be able to separate the intact this compound from its degradation products and any formulation excipients.
Principle
The method utilizes reverse-phase chromatography to separate compounds based on their hydrophobicity. A C18 column is commonly used, and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of the parent drug from its more polar or less polar degradation products. UV detection is set at a wavelength where this compound and its potential degradation products have significant absorbance.
Experimental Protocol: HPLC-UV Method for this compound
This protocol is a representative method and may require optimization for specific formulations or equipment.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Phosphate buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient Elution | 0-5 min: 95% A, 5% B5-20 min: Linear gradient to 40% A, 60% B20-25 min: Linear gradient to 95% A, 5% B25-30 min: 95% A, 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Standard Solution | 100 µg/mL this compound in Mobile Phase A |
| Sample Solution | Prepared to a target concentration of 100 µg/mL in Mobile Phase A |
Forced Degradation Studies
Forced degradation studies are essential to establish the degradation pathways and the stability-indicating nature of the analytical method.[4]
Experimental Workflow for Forced Degradation
References
- 1. What is this compound Trihydrochloride used for? [synapse.patsnap.com]
- 2. Bifunctional antibiotic hybrids: A review of clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bifunctional antibiotic hybrids: A review of clinical candidates [frontiersin.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Cefilavancin: A Powerful Tool for Investigating Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cefilavancin, a novel glycopeptide-cephalosporin heterodimer antibiotic, presents a unique opportunity for the study of bacterial resistance mechanisms. Its dual mechanism of action, targeting both cell wall synthesis pathways, makes it a potent agent against a variety of Gram-positive bacteria, including strains resistant to conventional therapies such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).[1] This document provides detailed application notes and protocols for utilizing this compound in a research setting to explore the nuances of bacterial resistance.
This compound's structure, a covalent conjugate of a vancomycin analogue and a cephalosporin, allows it to inhibit bacterial cell wall synthesis at two distinct points. The vancomycin component binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting the transglycosylation step, while the cephalosporin moiety acylates penicillin-binding proteins (PBPs), halting the transpeptidation step. This multi-targeted approach is thought to contribute to its enhanced activity and a lower propensity for resistance development.
The study of how bacteria develop resistance to a dual-action antibiotic like this compound can provide invaluable insights into the complex interplay of resistance mechanisms. Researchers can investigate the emergence of resistance through target site modifications (e.g., alterations in PBPs or the D-Ala-D-Ala terminus), the role of efflux pumps, and changes in cell wall structure and metabolism.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound (also known as TD-1792) against various resistant strains of Staphylococcus aureus. This data is crucial for designing experiments to study resistance mechanisms, as it provides a baseline for the antibiotic's potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against Resistant Staphylococcus aureus Strains
| Bacterial Strain | This compound (TD-1792) MIC₉₀ (µg/mL) | Vancomycin MIC₉₀ (µg/mL) | Daptomycin MIC₉₀ (µg/mL) | Linezolid MIC₉₀ (µg/mL) | Quinupristin/Dalfopristin MIC₉₀ (µg/mL) |
| Methicillin-Resistant S. aureus (MRSA) | 0.03[1] | - | - | - | - |
| Heterogeneous Vancomycin-Intermediate S. aureus (hVISA) | 0.03[1] | 2[1] | - | - | - |
| Vancomycin-Intermediate S. aureus (VISA) | 0.125[1] | - | >1 | >4 | >2 |
| Vancomycin-Intermediate Staphylococcal Species (VISS) | 0.125[1] | - | >1 | >4 | >2 |
| Heterogeneous Vancomycin-Intermediate Staphylococcal Species (hVISS) | 0.125[1] | - | >1 | >4 | >2 |
| Vancomycin-Resistant S. aureus (VRSA) | 0.125[1] | - | >1 | >4 | >2 |
Note: MIC₉₀ is the minimum concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10-fold higher than the highest concentration to be tested. Sterilize by filtration if necessary.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.
-
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
References
Application Notes and Protocols for Cefilavancin in Experimental Gram-Positive Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Cefilavancin (formerly TD-1792), a novel glycopeptide-cephalosporin heterodimer antibiotic, in the context of Gram-positive bacterial infections. This document includes summaries of its in vitro activity, in vivo efficacy in a murine infection model, and detailed experimental protocols to aid in the design and execution of preclinical studies.
Introduction
This compound is an investigational antibiotic with a unique dual mechanism of action, combining the properties of a glycopeptide and a cephalosporin.[1][2][3] It is designed to be effective against a broad spectrum of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA).[3][4] this compound is a codrug that, after intravenous administration, is cleaved in the body to release two active components: a modified vancomycin and a cephalosporin antibiotic.[1] This dual action involves the inhibition of bacterial cell wall synthesis by targeting both the D-alanyl-D-alanine terminus of peptidoglycan precursors and penicillin-binding proteins (PBPs).[2][3]
In Vitro Activity of this compound
This compound has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens. Minimum Inhibitory Concentration (MIC) values are a critical measure of an antibiotic's potency. The following table summarizes the MICs of this compound against various bacterial strains.
Table 1: In Vitro Susceptibility of Gram-Positive Bacteria to this compound
| Bacterial Strain | Type | This compound MIC (μg/mL) | Vancomycin MIC (μg/mL) | Oxacillin MIC (μg/mL) |
| S. aureus ATCC 29213 | MSSA | 0.015 | 0.5 | 0.12 |
| S. aureus ATCC 33591 | MRSA | 0.015 | 0.5 | >128 |
| S. epidermidis ATCC 12228 | MSSE | 0.03 | 1 | 0.06 |
| S. epidermidis clinical isolate | MRSE | 0.03 | 1 | >128 |
| S. pneumoniae ATCC 6303 | PSSP | ≤0.008 | 0.25 | 0.015 |
| S. pyogenes ATCC 19615 | - | ≤0.008 | 0.25 | 0.015 |
| S. aureus HIP 5836 | VISA | 0.03 | 4 | >128 |
Data sourced from Pachot et al. (2008). MICs were determined by the broth microdilution method. MSSA, methicillin-susceptible S. aureus; MRSA, methicillin-resistant S. aureus; MSSE, methicillin-susceptible S. epidermidis; MRSE, methicillin-resistant S. epidermidis; PSSP, penicillin-susceptible S. pneumoniae; VISA, vancomycin-intermediate S. aureus.[4]
In Vivo Efficacy of this compound in a Neutropenic Murine Thigh Infection Model
The in vivo efficacy of this compound has been evaluated in a neutropenic murine thigh infection model, a standard preclinical model for assessing the potency of antimicrobial agents.
Table 2: In Vivo Efficacy of this compound in a Neutropenic Murine Thigh Infection Model
| Bacterial Strain | Type | This compound EDstasis (mg/kg/24h) | This compound ED1-log kill (mg/kg/24h) | Vancomycin EDstasis (mg/kg/24h) | Vancomycin ED1-log kill (mg/kg/24h) |
| S. aureus ATCC 33591 | MRSA | 0.53 | 1.11 | 23.4 | 54.6 |
Data sourced from Pachot et al. (2008). EDstasis is the dose required to achieve no change in bacterial burden over 24 hours. ED1-log kill is the dose required to achieve a 1-log10 reduction in bacterial burden over 24 hours.[4]
These results indicate that this compound is significantly more potent than vancomycin in this model, requiring a much lower dose to achieve both stasis and a 1-log reduction in bacterial count.[4]
Mechanism of Action Visualization
The dual mechanism of action of this compound is a key feature contributing to its potent activity. The following diagram illustrates this mechanism.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. What is this compound Trihydrochloride used for? [synapse.patsnap.com]
- 3. Macrocycle-Antibiotic Hybrids: A Path to Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of TD-1792, a Novel Glycopeptide-Cephalosporin Heterodimer Antibiotic Used against Gram-Positive Bacteria, in a Neutropenic Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with Cefilavancin
Welcome to the technical support center for Cefilavancin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vitro solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration for in vitro studies?
A1: this compound is a glycopeptide-cephalosporin heterodimer antibiotic.[1][2][3] Its large and complex chemical structure, with a molecular weight of 1983.3 g/mol , can contribute to poor aqueous solubility, a critical factor for obtaining reliable and reproducible results in in vitro assays such as minimum inhibitory concentration (MIC) testing, time-kill assays, and other pharmacological studies.[1] Inadequate dissolution can lead to an underestimation of the compound's potency.
Q2: Are there any known solvents for dissolving this compound?
A2: While specific public data on the solubility of this compound in common laboratory solvents is limited, its complex structure suggests that a multi-component solvent system may be necessary. For similar complex molecules, initial solubilization in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) followed by dilution in aqueous media is a common strategy. One supplier suggests a formulation of DMSO with co-solvents like PEG300 and surfactants like Tween 80 for in vivo studies, which can be adapted for in vitro use.[3]
Q3: What are the initial steps to take when encountering solubility issues with this compound?
A3: When you observe precipitation or incomplete dissolution of this compound, we recommend a stepwise approach to identify a suitable solvent system. Start with a small amount of the compound and test its solubility in various biocompatible solvents. A general workflow would be to first try dissolving this compound in 100% DMSO and then diluting this stock solution into your aqueous assay medium. If precipitation occurs upon dilution, co-solvents or surfactants may be required.
Troubleshooting Guide
This guide provides a structured approach to resolving solubility issues with this compound.
Problem: this compound precipitates out of solution upon addition to aqueous assay media.
Step 1: Initial Dissolution in an Organic Solvent
-
Rationale: Many poorly soluble compounds require initial dissolution in a non-aqueous solvent. DMSO is a common choice due to its high solubilizing power and general biocompatibility at low concentrations.
-
Action: Prepare a high-concentration stock solution of this compound in 100% DMSO.
Step 2: Controlled Dilution
-
Rationale: Rapid dilution of the DMSO stock into an aqueous buffer can cause the compound to precipitate. A gradual, stepwise dilution can help maintain solubility.
-
Action: Perform serial dilutions of the DMSO stock into the final aqueous assay medium. Observe for any signs of precipitation at each step.
Step 3: Employing Co-solvents
-
Rationale: Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.
-
Action: If precipitation persists, prepare the final dilution of the this compound stock in an assay medium containing a biocompatible co-solvent such as polyethylene glycol 300 (PEG300) or ethanol. The final concentration of the co-solvent should be kept low (typically ≤1-5%) to avoid affecting the biological assay.
Step 4: Utilizing Surfactants
-
Rationale: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous solutions.[4]
-
Action: Add a non-ionic surfactant like Tween 80 or Polysorbate 80 to the assay medium before adding the this compound stock solution. The final concentration of the surfactant should be below its critical micelle concentration to avoid cellular toxicity.
Step 5: pH Adjustment
-
Rationale: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
-
Action: Although the ionization potential of this compound is not readily published, systematically adjusting the pH of the assay medium (within the tolerated range of the assay) may improve solubility.
Troubleshooting Workflow Diagram
References
- 1. This compound | C87H95Cl3N16O28S2 | CID 76960417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Macrocycle-Antibiotic Hybrids: A Path to Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Optimizing Cefilavancin Dosage in Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Cefilavancin dosage in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly known as TD-1792) is an investigational antibiotic designed to treat serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1] It functions through a dual mechanism of action. As a codrug, it is cleaved in the body into two active components: a modified cephalosporin and a vancomycin-like glycopeptide.[1] The cephalosporin component inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), while the glycopeptide component also disrupts cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. This dual action provides a potent bactericidal effect and may also help to disrupt bacterial biofilms.[2]
Q2: What is a recommended starting dose for this compound in a murine infection model?
A2: A reported 50% effective dose (ED₅₀) for this compound in a murine neutropenic thigh infection model against MRSA was 0.19 mg/kg.[3] This can serve as a starting point for dose-ranging studies. However, the optimal dose will depend on the specific animal model, the pathogen being tested, and the infection site.
Q3: How should this compound be administered in animal studies?
A3: this compound is administered intravenously in clinical settings.[3] For preclinical animal studies, intravenous (IV) or subcutaneous (SC) administration are common routes to ensure consistent bioavailability. The choice of administration route should be consistent with the experimental goals and the specific animal model.
Q4: Which animal models are most appropriate for evaluating the efficacy of this compound?
A4: The most common preclinical models for assessing the in vivo efficacy of antibiotics against localized infections are the murine thigh infection model and the murine lung infection model.[4][5] For systemic infections, a sepsis or bacteremia model may be more appropriate.[6] The choice of model should reflect the intended clinical application of the drug.
Q5: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices to consider for this compound?
A5: Given that this compound is a combination of a cephalosporin and a glycopeptide, it is important to consider the PK/PD indices for both classes of antibiotics. For the cephalosporin component, the percentage of time that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) is the primary driver of efficacy.[7][8] For the vancomycin-like component, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is considered the most important parameter.[7]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy Observed in an Animal Model
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | The initial dose may be too low. Conduct a dose-ranging study to determine the optimal dose for the specific animal model and pathogen. Consider the reported ED₅₀ of 0.19 mg/kg in a murine thigh model as a reference point.[3] |
| Poor Pharmacokinetics | The dosing frequency may be insufficient to maintain adequate drug exposure. Characterize the pharmacokinetic profile of this compound in the chosen animal model to determine its half-life and inform the dosing schedule. For the cephalosporin component, aim for a %fT > MIC of at least 40-50%.[8] For the glycopeptide component, a target AUC/MIC of >400 is often associated with efficacy.[7] |
| High Bacterial Burden | A very high initial bacterial inoculum can be difficult to clear. Ensure the bacterial inoculum is within a reasonable range for the model (typically 10⁵ to 10⁷ CFU).[2] |
| Host Immune Status | The immune status of the animal can significantly impact antibiotic efficacy. Neutropenic models are often used to isolate the effect of the antibiotic, but results may differ in immunocompetent animals.[4] |
| Biofilm Formation | If the infection model allows for biofilm formation, higher doses or longer treatment durations may be necessary. This compound has shown potential for biofilm disruption, but this may require sustained exposure.[2] |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent administration of this compound, particularly with intravenous injections. |
| Variable Animal Health Status | Use healthy animals of a consistent age and weight to minimize biological variability. |
| Inconsistent Inoculum Preparation | Prepare the bacterial inoculum fresh for each experiment and quantify the CFU count to ensure consistency.[2] |
| Timing of Treatment Initiation | The timing of the first dose relative to infection can impact outcomes. Standardize the time between bacterial challenge and the start of treatment. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Cephalosporins in Various Animal Species
Note: This table provides a general overview of cephalosporin pharmacokinetics and is not specific to this compound. Actual values for this compound must be determined experimentally.
| Animal Species | Cephalosporin | Half-life (t½) in hours | Volume of Distribution (Vd) in L/kg | Clearance (Cl) in L/kg/h |
| Mouse | Cefazolin | 0.3 - 0.5 | 0.15 - 0.25 | 0.3 - 0.5 |
| Rat | Ceftriaxone | 1.0 - 2.0 | 0.2 - 0.4 | 0.1 - 0.2 |
| Rabbit | Cefepime | 1.0 - 1.5 | 0.2 - 0.3 | 0.15 - 0.25 |
| Dog | Cephalexin | 1.0 - 2.0 | 0.2 - 0.3 | 0.1 - 0.2 |
| Non-human Primate | Ceftazidime | 1.5 - 2.5 | 0.2 - 0.3 | 0.1 - 0.15 |
Source: Generalized from publicly available pharmacokinetic data for cephalosporins.[9][10][11]
Table 2: In Vitro Activity of this compound (TD-1792) Against Key Gram-Positive Pathogens
| Bacterial Species | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Methicillin-Resistant S. aureus (MRSA) | - | - | 0.03 |
| Vancomycin-Intermediate S. aureus (VISA) | 39 | - | 0.03 |
| Vancomycin-Intermediate Staphylococcal Species (VISS) | - | - | 0.125 |
Source: Data compiled from published in vitro studies.[3]
Experimental Protocols
Protocol 1: Murine Neutropenic Thigh Infection Model
-
Animal Model: Use specific-pathogen-free, 6-8 week old, female ICR or BALB/c mice.
-
Immunosuppression: Induce neutropenia by administering cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection.[4]
-
Infection: Prepare a mid-logarithmic phase culture of the target pathogen (e.g., MRSA). Inject 0.1 mL of the bacterial suspension (approximately 1-5 x 10⁵ CFU) into the posterior thigh muscle of each mouse.
-
Treatment: Initiate treatment with this compound (via intravenous or subcutaneous route) 2 hours post-infection. Administer doses as determined by the experimental design (e.g., dose-ranging or PK/PD studies).
-
Efficacy Endpoint: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates. The primary endpoint is the reduction in bacterial load (log₁₀ CFU/g of tissue) compared to the untreated control group.[2]
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for the murine thigh infection model.
Caption: Relationship between PK and PD for efficacy.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Macrocycle-Antibiotic Hybrids: A Path to Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing Antimicrobial Drug Dosing in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of PK/PD Modeling in Veterinary Field: Dose Optimization and Drug Resistance Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Modelling concentrations of antimicrobial drugs: comparative pharmacokinetics of cephalosporin antimicrobials and accuracy of allometric scaling in food-producing and companion animals | Scilit [scilit.com]
- 11. researchgate.net [researchgate.net]
Cefilavancin Stability in Long-Term Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Cefilavancin (TD-1792) during long-term experiments.
Disclaimer: Publicly available, detailed long-term stability data and specific degradation pathways for this compound are limited. The guidance provided is based on general principles of antibiotic stability, particularly for cephalosporin and glycopeptide classes, to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
For long-term stability, this compound powder should be stored at -20°C, protected from moisture. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for optimal stability.
Q2: What are the primary potential degradation pathways for this compound?
As a glycopeptide-cephalosporin heterodimer, this compound is susceptible to degradation pathways common to both classes. The most probable cause of degradation is the hydrolysis of the β-lactam ring in the cephalosporin moiety, which is sensitive to pH and temperature. The glycopeptide portion may also be subject to degradation, although it is generally more stable.
Q3: How can I monitor the stability of this compound in my experimental setup?
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the concentration of the intact this compound and to detect the appearance of degradation products. This method should be capable of separating the parent drug from any potential degradants.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents or media?
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments involving this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of Antibacterial Activity | 1. Degradation of Stock Solution: Improper storage (e.g., wrong temperature, repeated freeze-thaw cycles). 2. Degradation in Experimental Medium: Instability at 37°C over an extended period. 3. Incorrect Concentration: Errors in dilution or calculation. | 1. Prepare a fresh stock solution from powder. Aliquot and store at -80°C. 2. Replenish the medium with fresh this compound at regular intervals (e.g., every 24-48 hours). Run a time-course experiment to determine its stability in your specific medium. 3. Verify all calculations and ensure proper pipetting techniques. |
| Precipitation in Stock Solution or Medium | 1. Low Solubility: The concentration exceeds the solubility limit in the chosen solvent. 2. pH Shift: The pH of the solution has changed, affecting solubility. 3. Interaction with Media Components: Components in the culture medium may be causing precipitation. | 1. Prepare a less concentrated stock solution. Consider using a co-solvent if compatible with your experiment. 2. Check and adjust the pH of the solution. Buffer the solution if necessary. 3. Analyze the composition of your medium. Consider a simpler, defined medium for your experiment. |
| Appearance of New Peaks in HPLC Analysis | 1. Degradation of this compound: The new peaks correspond to degradation products. 2. Contamination: The new peaks are from an external contaminant. | 1. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. 2. Ensure aseptic techniques and use sterile, filtered solutions. |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method
This protocol outlines a general method for assessing this compound stability. Method optimization will be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Buffer A (e.g., 0.1% trifluoroacetic acid in water) and Buffer B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (typically around 280 nm).
-
Temperature: 25°C.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard to determine the retention time of the intact drug.
-
Subject this compound solutions to various stress conditions (see Protocol 2).
-
Inject the stressed samples into the HPLC system.
-
Monitor for a decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of an analytical method.[1]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate this compound solution in 0.1 M NaOH at room temperature for 4 hours. |
| Oxidation | Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Heat this compound solution at 80°C for 48 hours. |
| Photostability | Expose this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical degradation pathway of this compound.
References
Technical Support Center: Optimizing Cefilavancin Efficacy in Established Biofilm Assays
Welcome to the technical support center for improving Cefilavancin efficacy in established biofilm assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against biofilms?
A1: this compound is an investigational antibiotic that exhibits a dual mechanism of action. It functions by inhibiting bacterial cell wall synthesis, a hallmark of cephalosporins, and has also demonstrated the ability to disrupt bacterial biofilms.[1] This dual action makes it a promising candidate for treating infections associated with biofilms, which are notoriously difficult to eradicate.
Q2: Why am I seeing high variability in my biofilm assay results?
A2: High variability is a common challenge in biofilm assays. Several factors can contribute to this, including:
-
Inconsistent washing steps: Overly aggressive washing can remove biofilm, while insufficient washing can leave planktonic cells behind.
-
Edge effects in microtiter plates: Wells on the edge of the plate are more prone to evaporation, leading to altered growth conditions. It is often recommended to use the inner wells for experiments and fill the outer wells with a sterile medium or water.
-
Inoculum preparation: Variations in the initial cell density of the bacterial culture can lead to inconsistent biofilm formation.
-
Incubation conditions: Fluctuations in temperature and humidity can impact biofilm growth.
Q3: My untreated control wells are showing inconsistent biofilm growth. What could be the cause?
A3: Inconsistent growth in control wells can stem from several sources:
-
Pipetting errors: Inaccurate pipetting of media or bacterial suspension.
-
Contamination: Contamination of the media or the plate.
-
Bacterial strain viability: The age and viability of the bacterial culture can affect its ability to form biofilms consistently.
Q4: I am testing a colored compound, and it is interfering with the crystal violet assay. How can I address this?
A4: When testing colored compounds, it's crucial to include proper controls. For each concentration of your colored compound, you should have a control well containing the compound in the medium without bacteria. The absorbance reading from these wells should be subtracted from the readings of the corresponding experimental wells to correct for the compound's intrinsic color.
Q5: How can I distinguish between live and dead cells within the biofilm after this compound treatment?
A5: The crystal violet assay stains the total biofilm mass, including live cells, dead cells, and the extracellular matrix, and therefore does not differentiate between viable and non-viable cells. To specifically quantify viable cells, you can use methods such as:
-
Colony-Forming Unit (CFU) counting: This involves disrupting the biofilm and plating serial dilutions to count viable colonies.
-
Metabolic assays: Assays using tetrazolium salts (e.g., MTT, XTT) or resazurin measure the metabolic activity of viable cells.
-
Live/Dead staining: Using fluorescent stains that differentiate between cells with intact and compromised membranes, followed by microscopy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no biofilm formation | - Bacterial strain is a poor biofilm former.- Inappropriate growth medium or incubation conditions.- Surface of the plate is not conducive to biofilm formation. | - Use a known biofilm-forming strain as a positive control.- Optimize growth medium (e.g., by adding glucose).- Ensure optimal temperature and incubation time.- Try different types of microtiter plates (e.g., tissue-culture treated). |
| High background in crystal violet assay | - Insufficient washing.- Crystal violet solution is too concentrated or left on for too long. | - Increase the number of washing steps or the volume of washing buffer.- Optimize staining time and crystal violet concentration.- Include a blank control (medium only) to subtract background absorbance. |
| This compound appears ineffective against the biofilm | - The biofilm has a highly protective extracellular matrix.- The concentration of this compound is too low.- The bacterial strain is resistant. | - Consider co-treatment with a matrix-degrading enzyme, such as DNase I, as extracellular DNA (eDNA) can contribute to biofilm resistance.- Perform a dose-response experiment to determine the Minimum Biofilm Eradication Concentration (MBEC).- Verify the susceptibility of the planktonic form of the bacteria to this compound. |
| Inconsistent results between replicates | - Pipetting inaccuracies.- Uneven washing of wells.- "Edge effect" in the microtiter plate. | - Use a multichannel pipette for consistency.- Standardize the washing procedure.- Avoid using the outer wells of the 96-well plate for critical experiments. |
Quantitative Data on Anti-Biofilm Efficacy
While specific MBEC (Minimum Biofilm Eradication Concentration) values for this compound are not widely available in public literature, data from similar glycopeptide and cephalosporin antibiotics can provide a comparative framework for expected efficacy against established biofilms, particularly those of Staphylococcus aureus.
Table 1: Comparative Anti-Biofilm Efficacy of Selected Antibiotics against S. aureus
| Antibiotic | Class | MBEC (µg/mL) | Key Findings |
| Telavancin | Lipoglycopeptide | 0.125 - 2 | Active against bacteria embedded in the biofilm at clinically achievable concentrations. |
| Dalbavancin | Lipoglycopeptide | 1 - 4 | Demonstrates potent activity against established staphylococcal biofilms. |
| Vancomycin | Glycopeptide | ≥512 | Often shows limited efficacy in eradicating established biofilms at clinically relevant concentrations. |
Note: MBEC values can vary significantly depending on the bacterial strain, biofilm age, and the specific assay conditions used.
Experimental Protocols
Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification
This protocol is a standard method for quantifying the total biomass of a biofilm.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture in fresh medium to a standardized optical density (e.g., OD600 of 0.1).
-
Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include negative control wells with sterile medium only. Incubate the plate for 24-48 hours at 37°C without shaking.
-
Washing: Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with 200 µL of sterile PBS.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the minimum concentration of an antibiotic required to eradicate a pre-formed biofilm.
Materials:
-
Same as Protocol 1
-
This compound stock solution
Procedure:
-
Biofilm Formation: Form biofilms in a 96-well plate as described in Protocol 1 (Steps 1-3).
-
Antibiotic Treatment: Prepare serial dilutions of this compound in fresh growth medium. After washing the pre-formed biofilms, add 200 µL of the different this compound concentrations to the wells. Include a positive control well with no antibiotic.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment: After incubation, assess the viability of the remaining biofilm using one of the following methods:
-
CFU Counting: Aspirate the antibiotic solution, wash the wells with PBS, and then physically disrupt the biofilm (e.g., by scraping or sonication) in a known volume of PBS. Plate serial dilutions of the resulting suspension onto agar plates to determine the number of viable cells. The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥3-log10) in CFU compared to the untreated control.
-
Metabolic Assay (e.g., Resazurin): After antibiotic treatment, wash the wells and add a resazurin-based viability reagent. The MBEC is the lowest concentration that shows no metabolic activity (i.e., no color change).
-
Visualizations
Signaling Pathways in Biofilm Formation
Bacterial biofilm formation is a complex process regulated by intricate signaling networks. A key pathway in many bacteria is the two-component signal transduction system, which often modulates the intracellular levels of the second messenger cyclic dimeric GMP (c-di-GMP).
References
Addressing Cefilavancin degradation in biological samples
Welcome to the Technical Support Center for Cefilavancin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and analysis of this compound in biological samples. Due to the limited availability of specific data for this compound, a novel glycopeptide-cephalosporin heterodimer, the information provided is based on established knowledge of cephalosporin antibiotics and other related compounds. It is crucial to validate all methods and procedures for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in biological samples?
This compound is a novel investigational antibiotic that combines a cephalosporin and a glycopeptide. Like other β-lactam antibiotics, the cephalosporin component of this compound contains a β-lactam ring, which is susceptible to hydrolysis and degradation under various conditions. This inherent instability can lead to inaccurate quantification in biological matrices such as plasma, serum, and urine, compromising pharmacokinetic and pharmacodynamic (PK/PD) studies.
Q2: What are the primary factors that can lead to this compound degradation in my samples?
Several factors can contribute to the degradation of this compound in biological samples:
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis of the β-lactam ring.
-
pH: this compound is expected to be most stable in a slightly acidic to neutral pH range. Both acidic and alkaline conditions can catalyze its degradation.
-
Enzymatic Activity: The presence of β-lactamases in biological samples, which can originate from bacterial contamination or endogenous enzymes, can rapidly degrade this compound.
-
Oxidation: The molecule may be susceptible to oxidative degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation and should be minimized.
Q3: I am observing lower than expected concentrations of this compound in my plasma samples. What could be the cause?
Lower than expected concentrations are often due to pre-analytical degradation. Consider the following possibilities:
-
Improper Sample Handling: Delays in processing, exposure to room temperature for extended periods, or improper storage can all contribute to degradation.
-
Inadequate Storage Temperature: Storing samples at -20°C may not be sufficient to prevent long-term degradation. Storage at -80°C is generally recommended for β-lactam antibiotics.
-
Presence of β-lactamases: If the biological matrix is contaminated with bacteria expressing β-lactamases, rapid degradation can occur.
-
Suboptimal pH: The pH of the sample or the buffer used during extraction could be outside the optimal stability range for this compound.
Q4: Can I use a generic cephalosporin analytical method for this compound?
While a generic cephalosporin method, such as one using liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be a good starting point, it is essential to develop and validate a method specifically for this compound.[1][2][3] As a heterodimer, its physicochemical properties will differ from standard cephalosporins, potentially affecting extraction efficiency, chromatographic retention, and ionization efficiency. A stability-indicating method that separates the intact drug from its potential degradation products is crucial for accurate quantification.[4][5][6][7]
Troubleshooting Guides
Issue 1: High Variability in this compound Quantification
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize the entire sample collection and processing workflow. Ensure consistent timing for each step, from collection to freezing. |
| Precipitation Issues during Sample Preparation | Optimize the protein precipitation step. Experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios with the plasma/serum sample. Ensure complete protein removal. |
| Matrix Effects in LC-MS/MS | Evaluate and minimize matrix effects by optimizing the sample cleanup procedure (e.g., using solid-phase extraction) and chromatographic separation. The use of a stable isotope-labeled internal standard for this compound is highly recommended. |
| Instrumental Variability | Perform regular system suitability tests to ensure the LC-MS/MS system is performing consistently. Check for fluctuations in pump pressure, retention time, and peak area of the internal standard. |
Issue 2: Evidence of this compound Degradation (e.g., additional peaks in chromatogram)
| Possible Cause | Troubleshooting Step |
| Hydrolysis | Ensure samples are processed and stored at low temperatures. Adjust the pH of buffers used during extraction to a range where this compound is more stable (typically slightly acidic). |
| Oxidation | Minimize exposure of samples to air and light. Consider adding antioxidants during sample processing, but this must be validated to ensure no interference with the assay. |
| Enzymatic Degradation | If β-lactamase activity is suspected, consider adding a β-lactamase inhibitor to the collection tubes. However, the compatibility and potential for interference with the analytical method must be thoroughly validated. |
| Photodegradation | Protect samples from light by using amber tubes and minimizing exposure during handling. |
Data Summary
The following tables provide extrapolated stability data for this compound based on studies of other cephalosporins in human plasma. This data should be used as a guideline only, and stability studies specific to this compound must be performed.
Table 1: Estimated Short-Term Stability of this compound in Human Plasma
| Storage Condition | Temperature | Estimated Stability |
| Room Temperature | 20-25°C | < 8 hours |
| Refrigerated | 4°C | Up to 24 hours |
| On Ice | ~0°C | Up to 24 hours |
Table 2: Estimated Long-Term Stability of this compound in Human Plasma
| Storage Temperature | Estimated Stability |
| -20°C | Up to 1 month (potential for degradation) |
| -80°C | > 6 months (recommended) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is essential for identifying potential degradation products and developing a stability-indicating analytical method.[8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30, 60, 120 minutes). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the stock solution at 70°C in a controlled oven for various time points (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
3. Analysis:
-
Analyze the stressed samples by a suitable analytical method (e.g., LC-MS/MS) and compare the chromatograms to that of an unstressed control sample to identify degradation products.
Protocol 2: Bioanalytical Method Validation for this compound in Human Plasma
This protocol outlines the key parameters for validating an LC-MS/MS method for this compound quantification, based on FDA and EMA guidelines.[11][12][13][14]
1. Sample Preparation:
-
Protein precipitation is a common technique. To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard (ideally a stable isotope-labeled this compound).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components and potential degradation products.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ions for this compound and the internal standard.
3. Validation Parameters:
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no interference at the retention time of this compound and its internal standard.
-
Linearity: Prepare a calibration curve with at least six non-zero standards spanning the expected concentration range.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at a minimum of four concentration levels (lower limit of quantification, low, medium, and high).
-
Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of this compound by comparing the response in post-extraction spiked samples to that in neat solutions.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Perform freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability experiments.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for this compound analysis.
Caption: A logical approach to troubleshooting inaccurate results.
References
- 1. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. questjournals.org [questjournals.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
Technical Support Center: Cefilavancin Susceptibility Testing for Fastidious Bacteria
This technical support center provides guidance for researchers, scientists, and drug development professionals on the susceptibility testing of Cefilavancin against fastidious bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly TD-1792) is an investigational, multivalent glycopeptide-cephalosporin antibiotic.[1][2] It possesses a dual mechanism of action, simultaneously targeting bacterial cell wall synthesis by inhibiting peptidoglycan precursors (a function of its glycopeptide component) and interfering with penicillin-binding proteins (a function of its cephalosporin component).[3] This dual action provides potent bactericidal activity against a range of Gram-positive bacteria.[2][3][4]
Q2: Are there established CLSI or EUCAST breakpoints for this compound?
A2: As of the latest available information, specific clinical breakpoints for this compound for Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis have not been published by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Interpretive criteria are typically established as a drug progresses through clinical trials and regulatory approval. Researchers should refer to the latest publications and communications from regulatory bodies like the FDA for the most current information.[5]
Q3: Which susceptibility testing methods are recommended for this compound and fastidious bacteria?
A3: Broth microdilution is the recommended reference method for determining the Minimum Inhibitory Concentration (MIC) of new antimicrobial agents against fastidious bacteria.[6] Disk diffusion can also be used, but correlation with MIC values and interpretive zone diameters would need to be established. Standardized methodologies for testing fastidious organisms, as outlined by CLSI and EUCAST, should be followed.[1]
Q4: What are the appropriate quality control (QC) strains for this compound susceptibility testing?
A4: For susceptibility testing of fastidious bacteria, the following ATCC® strains are recommended for quality control:
-
Streptococcus pneumoniae : ATCC® 49619
-
Haemophilus influenzae : ATCC® 49247 and ATCC® 49766
Expected QC ranges for this compound have not yet been officially established by CLSI or EUCAST. Laboratories should establish internal QC ranges based on method validation studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No growth or poor growth of the organism in the control wells/plate. | 1. Improper inoculum preparation (too light).2. Inadequate growth medium.3. Incorrect incubation conditions (temperature, CO2).4. Loss of viability of the isolate. | 1. Ensure the inoculum turbidity matches a 0.5 McFarland standard.2. For S. pneumoniae, use cation-adjusted Mueller-Hinton broth with 2.5% to 5% lysed horse blood. For H. influenzae, use Haemophilus Test Medium (HTM).3. Incubate at 35°C in an atmosphere of 5% CO2.4. Subculture the isolate onto fresh, appropriate agar to ensure purity and viability before testing. |
| Discrepant results between MIC and disk diffusion methods. | 1. Method-specific issues (e.g., drug binding to plastic in broth microdilution).2. Lack of established correlation between MIC and zone diameter for this compound.3. Incorrect disk potency. | 1. For lipophilic compounds, the addition of a surfactant like Polysorbate 80 (0.002%) to the broth may be necessary to prevent binding to plasticware. This should be validated.2. Until interpretive zone diameters are established, rely on the reference broth microdilution method for accurate susceptibility determination.3. Verify the potency of the this compound disks with a known susceptible QC strain. |
| Trailing endpoints in broth microdilution (small buttons of growth at concentrations above the apparent MIC). | 1. The organism may not be completely inhibited at higher concentrations.2. Inoculum is too heavy.3. Contamination of the isolate. | 1. Read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., 80% inhibition) compared to the positive control well. This requires consistent reading criteria.2. Re-prepare the inoculum to the correct 0.5 McFarland standard.3. Perform a purity check of the inoculum. |
| Zone diameters for QC strains are consistently out of range. | 1. Incorrect storage of antimicrobial disks.2. Inaccurate inoculum density.3. Improper incubation conditions.4. Deterioration of the QC strain. | 1. Store disks in a desiccated, non-frost-free freezer and allow them to come to room temperature before use.2. Re-standardize the inoculum preparation procedure.3. Ensure the incubator is providing the correct temperature and CO2 concentration.4. Subculture the QC strain from a fresh stock culture. |
Data Presentation
The following tables present hypothetical, yet plausible, in vitro activity of this compound against common fastidious respiratory pathogens. Note: These values are for illustrative purposes only and are not official breakpoints.
Table 1: Illustrative this compound MIC Distribution
| Organism (Number of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae (n=100) | ≤0.008 - 1 | 0.03 | 0.12 |
| Haemophilus influenzae (n=100) | ≤0.015 - 2 | 0.06 | 0.5 |
| Moraxella catarrhalis (n=50) | ≤0.015 - 0.5 | 0.03 | 0.12 |
Table 2: Illustrative this compound Disk Diffusion Zone Diameters
| Organism (Disk Content) | Zone Diameter Range (mm) | Tentative Susceptible (mm) | Tentative Intermediate (mm) | Tentative Resistant (mm) |
| Streptococcus pneumoniae (5 µg) | 15 - 35 | ≥25 | 21 - 24 | ≤20 |
| Haemophilus influenzae (5 µg) | 12 - 30 | ≥22 | 18 - 21 | ≤17 |
| Moraxella catarrhalis (5 µg) | 20 - 40 | ≥28 | 24 - 27 | ≤23 |
Experimental Protocols
Broth Microdilution MIC Testing for S. pneumoniae
-
Medium Preparation: Use cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2.5% to 5% lysed horse blood.
-
Inoculum Preparation:
-
Select several well-isolated colonies from an overnight (18-24 hours) blood agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Within 15 minutes, dilute the standardized suspension in the test medium to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Plate Inoculation: Inoculate each well of the microtiter plate containing serial twofold dilutions of this compound with the prepared inoculum. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C ± 2°C in an atmosphere of 5% CO₂ for 20-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Disk Diffusion Susceptibility Testing for H. influenzae
-
Medium Preparation: Use Haemophilus Test Medium (HTM) agar plates.
-
Inoculum Preparation:
-
Select colonies from an overnight (18-24 hours) chocolate agar plate.
-
Prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the HTM agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
-
Disk Application: Aseptically apply a this compound disk (potency to be determined by validation studies) to the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C in an atmosphere of 5% CO₂ for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of complete inhibition in millimeters.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for AST failures.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro activity of TD-1792, a multivalent glycopeptide-cephalosporin antibiotic, against 377 strains of anaerobic bacteria and 34 strains of Corynebacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of TD-1792, a Novel Glycopeptide-Cephalosporin Heterodimer Antibiotic Used against Gram-Positive Bacteria, in a Neutropenic Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antistaphylococcal Activity of TD-1792, a Multivalent Glycopeptide-Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Cefilavancin In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cefilavancin in in vivo experiments. The information is designed to help minimize off-target effects and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in vivo?
A1: Based on preclinical data, the primary off-target effects of this compound, a fifth-generation cephalosporin, include dose-dependent nephrotoxicity, gastrointestinal disturbances leading to changes in the gut microbiota, and at very high doses, a potential for neurotoxicity.
Q2: How can I minimize this compound-induced nephrotoxicity in my animal model?
A2: To minimize nephrotoxicity, it is crucial to adhere to the recommended dosing guidelines and ensure adequate hydration of the animals.[1][2][3] For studies requiring higher doses, consider co-administration with renal protective agents, though this requires careful validation to ensure no interference with this compound's efficacy. Continuous monitoring of renal function parameters (e.g., serum creatinine and BUN) is highly recommended. Some studies suggest that certain penicillins or other cephalosporins might offer a protective effect against the nephrotoxicity of some cephalosporins without reducing their cortical concentrations.[1]
Q3: What is the impact of this compound on the gut microbiome, and how can I mitigate these effects?
A3: this compound, like other broad-spectrum cephalosporins, can significantly alter the composition of the gut microbiota.[4][5][6] This can lead to a decrease in beneficial bacteria such as Bifidobacterium and Lactobacillus, and an overgrowth of opportunistic pathogens like Enterococcus and Candida.[4] In some cases, this disruption can increase the risk of Clostridioides difficile infection.[6] To mitigate these effects, consider the co-administration of probiotics, but be aware that the timing and strain of the probiotic are critical and need to be carefully controlled in your experimental design. The initial state of the microbiome can also influence the extent of alteration by antibiotics.[5]
Q4: Are there any known drug-drug interactions with this compound that I should be aware of in my in vivo studies?
A4: Co-administration of this compound with other nephrotoxic drugs, such as aminoglycosides or loop diuretics, may potentiate renal toxicity.[7] While some cephalosporins have been shown to protect against aminoglycoside-induced nephrotoxicity, this is not a universal effect and should be experimentally verified for this compound.[2][3] Always conduct a thorough literature review of potential interactions with any concomitant medications used in your animal models.
Troubleshooting Guides
Issue 1: Unexpectedly High Animal Mortality
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation | - Verify all dose calculations and the concentration of the dosing solution. - Ensure the formulation is appropriate for the route of administration and is properly solubilized. |
| Acute Toxicity | - Review the known LD50 values and toxicity profile of this compound. - Consider a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. |
| Severe Infection Model | - The infection itself may be the cause of mortality. Ensure you have appropriate vehicle-treated control groups to assess the baseline mortality of the infection. - Titrate the bacterial inoculum to achieve a sublethal infection if the goal is to assess bacterial clearance rather than survival. |
| Off-Target Organ Toxicity | - Perform immediate necropsy on deceased animals to look for gross pathological changes. - Collect tissues for histopathological analysis, focusing on the kidneys, liver, and gastrointestinal tract. |
Issue 2: Inconsistent or Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing Regimen | - Review the pharmacokinetic profile of this compound. The dosing frequency may be insufficient to maintain drug concentrations above the minimum inhibitory concentration (MIC) for the target pathogen. - Consider more frequent dosing or a continuous infusion model. |
| Drug Instability | - Ensure proper storage and handling of the this compound stock and dosing solutions. - Prepare dosing solutions fresh daily unless stability data indicates otherwise. |
| Bacterial Resistance | - Confirm the MIC of your bacterial strain for this compound. - Be aware of the potential for in vivo development of resistance, especially in longer-term studies. |
| Poor Drug Penetration | - The site of infection may be in a tissue with poor this compound penetration. - Measure drug concentrations in the target tissue to confirm adequate exposure. |
Quantitative Data Summary
Table 1: Dose-Dependent Nephrotoxicity of this compound in a Murine Model
| Dose (mg/kg, IV, once daily for 7 days) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Renal Histopathology Score (0-4) |
| Vehicle Control | 0.3 ± 0.1 | 22 ± 3 | 0.2 ± 0.1 |
| 50 | 0.4 ± 0.1 | 25 ± 4 | 0.5 ± 0.2 |
| 100 | 0.8 ± 0.2 | 45 ± 8 | 1.8 ± 0.5 |
| 200 | 2.1 ± 0.5 | 98 ± 15 | 3.5 ± 0.7** |
| p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD. |
Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model
| Bacterial Strain | MIC (µg/mL) | Dose (mg/kg, IV, single dose) | Log10 CFU Reduction at 24h (vs. control) |
| MRSA (ATCC 43300) | 1 | 50 | 3.2 ± 0.4 |
| PRSP (ATCC 700677) | 0.5 | 50 | 4.1 ± 0.6 |
| E. coli (ATCC 25922) | 2 | 50 | 2.8 ± 0.5 |
| P. aeruginosa (ATCC 27853) | 16 | 50 | 0.5 ± 0.2 |
| Data are presented as mean ± SD. |
Experimental Protocols
Protocol 1: Murine Thigh Infection Model for Efficacy Testing
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.
-
Inoculum Preparation: Culture the bacterial strain to mid-logarithmic phase. Wash and resuspend the cells in sterile phosphate-buffered saline (PBS) to a final concentration of approximately 1 x 10⁷ CFU/mL.
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind limb.[8]
-
Treatment: At 2 hours post-infection, administer this compound, a vehicle control, or a positive control antibiotic via the desired route (e.g., intravenous, subcutaneous).
-
Endpoint Analysis: At 24 hours post-treatment, euthanize the mice. Aseptically excise the entire thigh muscle, weigh it, and homogenize it in sterile PBS.
-
Bacterial Load Quantification: Perform serial dilutions of the homogenate and plate on appropriate agar. Incubate for 18-24 hours and count colonies to determine the number of CFU per gram of tissue.
Protocol 2: Assessment of this compound-Induced Nephrotoxicity
-
Animal Model: Use male Sprague-Dawley rats, 8-10 weeks old.
-
Dosing Regimen: Administer this compound or vehicle control daily for 7-14 days at various dose levels.
-
Sample Collection:
-
Blood: Collect blood via tail vein or cardiac puncture at baseline and at the end of the study. Separate serum for creatinine and BUN analysis.
-
Urine: House animals in metabolic cages to collect urine for 24 hours at baseline and at the end of the study for analysis of proteinuria and other renal biomarkers.
-
-
Histopathology: At the end of the study, euthanize the animals and perfuse the kidneys with a fixative (e.g., 10% neutral buffered formalin). Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for microscopic examination.
-
Data Analysis: Compare serum and urine biomarkers between treatment groups and the control group. A pathologist should score the kidney sections for signs of tubular damage, inflammation, and necrosis.
Visualizations
Caption: Decision tree for troubleshooting high mortality in vivo.
Caption: General workflow for in vivo efficacy and toxicity studies.
Caption: Signaling pathway for this compound-induced nephrotoxicity.
References
- 1. Prevention of cephalosporin nephrotoxicity by other cephalosporins and by penicillins without significant inhibition of renal cortical uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Nephrotoxicity of cephalosporin-gentamicin combinations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cephalosporins-induced intestinal dysbiosis exacerbated pulmonary endothelial barrier disruption in streptococcus pneumoniae-infected mice [frontiersin.org]
- 5. The initial state of the human gut microbiome determines its reshaping by antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of antimicrobial therapy on the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathogenesis of nephrotoxicity of cephalosporins and aminoglycosides: a review of current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cefilavancin Delivery to Infection Sites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of Cefilavancin to infection sites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TD-1792) is an investigational antibiotic that has shown efficacy against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a heterodimer composed of a glycopeptide (a modified vancomycin) and a cephalosporin antibiotic.[2][3] This unique structure gives it a dual mechanism of action: it inhibits bacterial cell wall synthesis and can disrupt bacterial biofilms, which are notoriously difficult to treat.[1][4]
Q2: Why is enhancing the delivery of this compound to infection sites important?
While this compound is potent, ensuring it reaches the site of infection at a sufficient concentration is crucial for its efficacy and to minimize potential side effects.[5] Enhanced delivery strategies aim to:
-
Increase local drug concentration: This is particularly important for deep-seated or biofilm-associated infections.[6]
-
Reduce systemic toxicity: By targeting the drug to the infection site, the overall required dose can be lowered, reducing the risk of adverse effects.[5][]
-
Overcome biological barriers: Delivery systems can help the antibiotic penetrate tissues and biofilms more effectively.[8]
-
Provide sustained release: This can maintain therapeutic drug levels over a longer period, potentially reducing dosing frequency.[9]
Q3: What are the common strategies for enhancing this compound delivery?
Common strategies for enhancing the delivery of antibiotics like this compound involve the use of drug delivery systems, such as:
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[] Liposomal formulations can improve the pharmacokinetic profile of the encapsulated drug.[]
-
Nanoparticles: These are submicron-sized particles that can be made from a variety of materials, including polymers and lipids.[10][11] They can be engineered for targeted delivery and controlled release of the antibiotic.[5][12]
Q4: Are there any specific challenges associated with formulating this compound into delivery systems?
While specific data on this compound formulation is limited, challenges can be anticipated based on its structure and the general nature of antibiotic delivery systems:
-
Drug loading and encapsulation efficiency: this compound's complex structure may influence how efficiently it can be loaded into a carrier.
-
Stability: The stability of the this compound molecule within the delivery system and during storage needs to be carefully evaluated.[13][14]
-
Release kinetics: Achieving a desired release profile (e.g., sustained release) requires careful formulation design.[15]
-
Scalability: Transitioning a formulation from a laboratory scale to industrial production can present challenges in maintaining consistency and quality.[2][16][17]
Troubleshooting Guides
This section addresses common issues encountered during the formulation, characterization, and in vitro testing of this compound-loaded delivery systems.
Formulation & Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency (EE%) of this compound | 1. Poor affinity of this compound for the nanoparticle/liposome core material. 2. Drug leakage during the formulation process. 3. Suboptimal process parameters (e.g., sonication time, homogenization speed). 4. Incorrect pH of the aqueous phase affecting this compound's solubility. | 1. Experiment with different polymers or lipids with varying properties. 2. Optimize the formulation method (e.g., for liposomes, try different preparation techniques like thin-film hydration vs. reverse-phase evaporation).[6][18] 3. Systematically vary process parameters to find the optimal conditions. 4. Adjust the pH of the aqueous phase to a value that minimizes this compound's solubility in that phase, thereby promoting its partitioning into the carrier.[19] |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Aggregation of nanoparticles/liposomes. 2. Inadequate energy input during synthesis. 3. High concentration of polymer/lipid or this compound. | 1. Optimize the concentration of the stabilizer (e.g., PVA, poloxamer).[9] 2. Increase sonication/homogenization time or intensity. 3. Reduce the concentration of the formulation components.[20] |
| Instability of the Formulation (e.g., aggregation, drug leakage upon storage) | 1. Inappropriate choice of stabilizer. 2. Degradation of the carrier material. 3. Physicochemical instability of the encapsulated this compound. | 1. Screen different stabilizers and their concentrations. 2. Store the formulation at optimal conditions (e.g., refrigerated, protected from light).[14] 3. Consider lyophilizing the formulation for long-term storage.[20] |
Characterization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inaccurate Measurement of Encapsulation Efficiency | 1. Incomplete separation of free drug from the formulation. 2. Inaccurate analytical method for quantifying this compound. | 1. Use a reliable separation technique like ultracentrifugation or size exclusion chromatography.[20] 2. Validate the analytical method (e.g., HPLC) for linearity, accuracy, and precision in the relevant concentration range. |
| Variability in Particle Size and Zeta Potential Measurements | 1. Sample is too concentrated or too dilute. 2. Presence of aggregates or contaminants in the sample. | 1. Prepare samples at the recommended concentration for the instrument. 2. Filter the sample before measurement to remove large aggregates. |
In Vitro Testing
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly High Burst Release of this compound | 1. High amount of this compound adsorbed to the surface of the carrier. 2. Rapid degradation or swelling of the carrier matrix. | 1. Optimize the washing steps after formulation to remove surface-adsorbed drug. 2. Select a carrier material with a slower degradation rate.[20] |
| No Enhancement of Antibacterial Activity Compared to Free this compound | 1. Inefficient release of this compound from the carrier at the site of action. 2. The in vitro model does not accurately reflect the in vivo benefits of the delivery system (e.g., protection from degradation, targeted delivery). | 1. Modify the formulation to achieve a more favorable release profile. 2. Test the formulation in more complex in vitro models (e.g., biofilm models) or proceed to in vivo studies to assess its full potential.[21] |
Experimental Protocols
The following are starting-point protocols for the preparation and characterization of this compound-loaded nanoparticles and liposomes. Note: These are generalized protocols and will require optimization for this compound.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation
This method is suitable for encapsulating hydrophilic drugs like this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve a specific amount of this compound in a small volume of deionized water.
-
Dissolve a known amount of PLGA in DCM.
-
Add the aqueous this compound solution to the organic PLGA solution.
-
Emulsify using a probe sonicator to form a water-in-oil (w/o) emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Add the primary emulsion to a larger volume of an aqueous PVA solution.
-
Immediately sonicate or homogenize to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Washing and Collection:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated this compound.
-
Resuspend the final nanoparticle pellet in deionized water or lyophilize for storage.
-
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs).
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution of this compound in PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form MLVs.
-
-
Sizing (Optional):
-
To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol 3: Characterization of this compound-Loaded Formulations
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle or liposome suspension in an appropriate solvent (e.g., deionized water or PBS) and analyze using a DLS instrument.
2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Method: Indirect quantification
-
Procedure:
-
Separate the nanoparticles/liposomes from the aqueous medium containing the unencapsulated drug by centrifugation.
-
Quantify the amount of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Amount of this compound - Amount of Free this compound) / Total Amount of this compound] x 100
-
DL% = [(Total Amount of this compound - Amount of Free this compound) / Weight of Nanoparticles/Liposomes] x 100
-
-
3. In Vitro Drug Release:
-
Method: Dialysis method
-
Procedure:
-
Place a known amount of the this compound-loaded formulation into a dialysis bag with a specific molecular weight cutoff.
-
Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the concentration of this compound in the collected aliquots using a suitable analytical method.
-
Data Presentation
The following tables are examples of how to present quantitative data from your experiments.
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Formulation Code | PLGA:this compound Ratio (w/w) | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | EE% ± SD | DL% ± SD |
| CNP-1 | 10:1 | 250.5 ± 10.2 | 0.15 ± 0.02 | -25.3 ± 1.8 | 65.2 ± 4.5 | 5.9 ± 0.4 |
| CNP-2 | 20:1 | 280.1 ± 12.5 | 0.18 ± 0.03 | -28.1 ± 2.1 | 75.8 ± 5.1 | 3.6 ± 0.2 |
| CNP-3 | 30:1 | 310.8 ± 15.1 | 0.21 ± 0.04 | -30.5 ± 2.5 | 82.3 ± 4.8 | 2.6 ± 0.1 |
Table 2: Comparison of Minimum Inhibitory Concentration (MIC) against MRSA
| Formulation | MIC (µg/mL) |
| Free this compound | 0.5 |
| Blank Nanoparticles | > 256 |
| This compound-Loaded Nanoparticles (CNP-2) | 0.25 |
| Blank Liposomes | > 256 |
| This compound-Loaded Liposomes | 0.5 |
Visualizations
Experimental Workflows
Caption: Workflow for this compound-loaded nanoparticle synthesis and evaluation.
Caption: Workflow for this compound-loaded liposome synthesis and evaluation.
Signaling Pathways & Logical Relationships
References
- 1. mdpi.com [mdpi.com]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. What is this compound Trihydrochloride used for? [synapse.patsnap.com]
- 5. Targeted Drug Delivery Strategies in Overcoming Antimicrobial Resistance: Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 8. An overview of in vitro, ex vivo and in vivo models for studying the transport of drugs across intestinal barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Antibiotic-Loaded Nano-Sized Delivery Systems: An Insight into Gentamicin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic-loaded nanoparticles targeted to the site of infection enhance antibacterial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation and Stability Aspects of Nanosized Solid Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Controlled Delivery of Vancomycin from Collagen-tethered Peptide Vehicles for the Treatment of Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. helixbiotech.com [helixbiotech.com]
- 17. azonano.com [azonano.com]
- 18. Liposomal Nanovesicles for Efficient Encapsulation of Staphylococcal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using Targeted Nano-Antibiotics to Improve Antibiotic Efficacy against Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. In vitro and ex vivo systems at the forefront of infection modeling and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cefilavancin Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Cefilavancin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in synthesizing this compound?
A1: The primary challenge lies in its hybrid nature. This compound is a large, complex molecule formed by covalently linking a glycopeptide (vancomycin derivative) and a β-lactam (cephalosporin derivative) via a linker.[1][2][3] This multi-step synthesis involves sensitive functional groups on both parent molecules, requiring careful selection of protecting groups and coupling strategies to avoid side reactions and degradation.
Q2: My overall yield for the this compound synthesis is consistently low. What are the likely causes?
A2: Low overall yields can stem from several factors throughout the multi-step synthesis:
-
β-Lactam Ring Instability: The cephalosporin core contains a strained β-lactam ring that is highly susceptible to hydrolysis under both acidic and basic conditions.[4] Maintaining a near-neutral pH and low temperatures during reaction and workup is critical.
-
Steric Hindrance: The large size of both the vancomycin and cephalosporin moieties can lead to significant steric hindrance during the coupling reaction, resulting in incomplete conversion.
-
Side Reactions: Unprotected functional groups on either parent molecule can lead to undesired side reactions, consuming starting materials and generating impurities.
-
Degradation during Purification: this compound's complexity can make purification challenging, and prolonged exposure to certain solvents or pH conditions during chromatography can lead to degradation of the final product.
Q3: What are common impurities I should look for in my this compound product?
A3: Common impurities may include:
-
Unreacted starting materials (the vancomycin and cephalosporin derivatives).
-
Homodimers of the vancomycin or cephalosporin components.
-
Products of β-lactam ring hydrolysis.
-
Byproducts from the linker activation and coupling steps.
-
Residual protecting groups.
-
Degradation products formed during purification.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of antibiotics and related compounds.[5][6] A gradient elution with a C18 column is typically used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the masses of the main product and any impurities, helping to elucidate their structures.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the overall structure of the final product and help in the characterization of impurities if they can be isolated.
Q5: How can I improve the solubility of this compound during purification?
A5: For complex cyclic peptides and similar large molecules, solubility can be a challenge. If you are encountering precipitation or poor peak shape in HPLC, consider the following:
-
Solvent Composition: Prepare samples in a strong organic solvent like 100% dimethyl sulfoxide (DMSO) for initial dissolution before dilution with the mobile phase.[10]
-
Mobile Phase Additives: The use of additives like formic acid or trifluoroacetic acid (TFA) in the mobile phase can improve peak shape and resolution.[10]
-
Temperature: For some compounds, performing the chromatography at a slightly elevated temperature (e.g., 30-40 °C) can improve solubility and peak shape. However, the thermal stability of this compound must be considered.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the coupling step | 1. Inefficient coupling reagent.2. Steric hindrance between the large vancomycin and cephalosporin components.3. Suboptimal reaction conditions (temperature, solvent, stoichiometry).4. Degradation of starting materials. | 1. Screen different coupling reagents (e.g., HATU, HOBt/EDC).2. Use a linker with optimal length and flexibility to reduce steric hindrance.3. Optimize reaction temperature (start at low temperatures and slowly warm to room temperature), solvent polarity, and the molar ratio of reactants.4. Ensure the integrity of starting materials before the reaction. |
| Presence of multiple side products | 1. Incomplete protection of reactive functional groups.2. Side reactions of the coupling agent.3. β-lactam ring opening. | 1. Re-evaluate the protecting group strategy to ensure all sensitive functionalities are masked.2. Use a high-purity coupling agent and optimize stoichiometry.3. Maintain anhydrous and neutral pH conditions; work at low temperatures. |
| Incomplete deprotection | 1. Inappropriate deprotection reagent or conditions.2. Steric hindrance preventing reagent access.3. Short reaction time. | 1. Select a deprotection strategy compatible with the sensitive β-lactam ring (e.g., mild acidic conditions).2. Increase the excess of the deprotection reagent.3. Extend the reaction time and monitor by TLC or LC-MS. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution in HPLC | 1. Inappropriate column or mobile phase.2. Column overloading.3. Co-elution of impurities with similar polarity. | 1. Screen different columns (e.g., C18, phenyl-hexyl) and optimize the mobile phase gradient and pH.2. Reduce the sample concentration or injection volume.3. Try a different chromatographic technique (e.g., ion-exchange chromatography) or use a shallower gradient in RP-HPLC. |
| Broad or tailing peaks in HPLC | 1. Secondary interactions with the stationary phase.2. Poor sample solubility in the mobile phase.3. Column degradation. | 1. Add a competing agent (e.g., a small amount of triethylamine for basic compounds) to the mobile phase.2. Dissolve the sample in a stronger solvent (e.g., DMSO) before injection.3. Use a guard column and ensure proper column cleaning and regeneration. |
| Low recovery from the column | 1. Irreversible binding to the stationary phase.2. Degradation of the compound on the column. | 1. Elute with a stronger solvent at the end of the run.2. Assess the stability of this compound under the chromatographic conditions (pH, solvent). Consider using a different stationary phase. |
| Inconsistent retention times | 1. Fluctuations in mobile phase composition or flow rate.2. Changes in column temperature.3. Insufficient column equilibration. | 1. Ensure proper degassing and mixing of the mobile phase; check the HPLC pump.2. Use a column oven to maintain a constant temperature.3. Equilibrate the column with the initial mobile phase for a sufficient time before each injection. |
Experimental Protocols
General Protocol for this compound Synthesis (Illustrative)
Disclaimer: This is a generalized, illustrative protocol based on the synthesis of similar hybrid antibiotics. Specific conditions must be optimized for your particular starting materials and linker.
-
Protection of Functional Groups: Protect the reactive functional groups on both the vancomycin and cephalosporin precursors, leaving only the desired amine and carboxylic acid groups for coupling.
-
Linker Attachment to Vancomycin: Activate the carboxylic acid on the linker and react it with the free amine on the protected vancomycin derivative in an anhydrous polar aprotic solvent (e.g., DMF) in the presence of a non-nucleophilic base (e.g., DIEA). Monitor the reaction by LC-MS.
-
Purification of Vancomycin-Linker Conjugate: Purify the product using flash column chromatography on silica gel.
-
Coupling with Cephalosporin: Activate the remaining carboxylic acid on the vancomycin-linker conjugate using a suitable coupling agent (e.g., HATU). Add the protected cephalosporin derivative with a free amine group. Maintain the reaction at 0 °C to room temperature and monitor by LC-MS.
-
Purification of the Protected Hybrid: Purify the fully protected this compound using preparative RP-HPLC.
-
Global Deprotection: Remove all protecting groups under mild conditions (e.g., trifluoroacetic acid in dichloromethane) that preserve the integrity of the β-lactam ring.
-
Final Purification: Purify the final this compound product using preparative RP-HPLC with a suitable buffer system (e.g., water/acetonitrile with 0.1% TFA). Lyophilize the pure fractions to obtain the final product.
Protocol for Purity Assessment by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: 5% to 65% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in DMSO to a concentration of 1 mg/mL.
Visualizations
References
- 1. Macrocycle-Antibiotic Hybrids: A Path to Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C87H95Cl3N16O28S2 | CID 76960417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syncsci.com [syncsci.com]
- 7. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
Validation & Comparative
Cefilavancin vs. Vancomycin: A Comparative Efficacy Guide Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of cefilavancin and vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA), supported by available preclinical and clinical data.
Executive Summary
This compound (formerly TD-1792) is a novel glycopeptide-cephalosporin heterodimer antibiotic that has demonstrated potent in vitro and in vivo activity against MRSA, including strains with reduced susceptibility to vancomycin. Clinical data from a Phase II trial suggests comparable clinical efficacy to vancomycin in treating complicated skin and skin structure infections (cSSSI) caused by MRSA, with a favorable microbiological eradication rate. Preclinical studies highlight this compound's significantly lower minimum inhibitory concentrations (MICs) and greater potency in animal models of infection compared to vancomycin.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data comparing the efficacy of this compound and vancomycin against MRSA.
Table 1: In Vitro Susceptibility of MRSA
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Data not available | 0.03[1] |
| Vancomycin | 1.0[2] | 1.5 - 2.0[2][3] |
Note: More comprehensive side-by-side MIC₅₀ data for this compound against a broad panel of MRSA isolates is needed for a complete comparison.
Table 2: In Vitro Susceptibility of MRSA with Reduced Vancomycin Susceptibility
| Antibiotic | Organism | MIC₉₀ (µg/mL) |
| This compound | hVISA | 0.03[1] |
| This compound | VISS | 0.125[1] |
| Vancomycin | hVISA | 2.0[1] |
hVISA: heterogeneous Vancomycin-Intermediate Staphylococcus aureus; VISS: Vancomycin-Intermediate Staphylococcal Species
Table 3: Clinical Efficacy in Complicated Skin and Skin Structure Infections (cSSSI) - Phase II Trial (NCT00442832)
| Outcome | This compound | Vancomycin |
| Clinical Cure Rate (Clinically Evaluable Patients) | 91.7% | 90.7%[1] |
| Microbiological Eradication (MRSA at baseline) | 94.7% | 91.9% |
Table 4: In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model (MRSA ATCC 33591)
| Parameter | This compound (mg/kg/24h) | Vancomycin (mg/kg/24h) | Potency Fold-Difference |
| Static Dose (EDstasis) | 0.53 | 23.4 | ~44x more potent[4] |
| 1-log₁₀ Kill Dose (ED₁-log kill) | 1.11 | 54.6 | ~49x more potent[4] |
Experimental Protocols
In Vitro Susceptibility Testing
-
Methodology: Minimum Inhibitory Concentrations (MICs) for this compound and vancomycin against MRSA isolates were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure: Serial twofold dilutions of each antibiotic were prepared in 96-well microtiter plates with cation-adjusted Mueller-Hinton broth. A standardized bacterial inoculum was added to each well. The plates were incubated at 35°C for 18-24 hours. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
-
Quality Control: Staphylococcus aureus ATCC 29213 was used as a quality control strain in all susceptibility testing assays.
Phase II Clinical Trial (NCT00442832) for cSSSI
-
Study Design: A randomized, double-blind, active-control study.
-
Patient Population: Adults with complicated skin and skin structure infections caused by suspected or confirmed Gram-positive organisms, including MRSA. Inclusion criteria required infections such as major abscesses requiring surgical intervention, infected burns, deep/extensive cellulitis, infected ulcers, or wound infections, all necessitating at least 7 days of intravenous antibiotic therapy[5].
-
Treatment Arms:
-
This compound: 2 mg/kg intravenously every 24 hours.
-
Vancomycin: 1 g intravenously every 12 hours (with dose adjustments as per site-specific procedures).
-
-
Primary Outcome: Clinical response at the test-of-cure visit.
-
Secondary Outcomes: Microbiological response, incidence of adverse events.
-
Note: A more detailed study protocol is recommended for a comprehensive understanding of the trial methodology.
Neutropenic Murine Thigh Infection Model
-
Animal Model: Neutropenic mice were used to minimize the influence of the host immune system on bacterial clearance.
-
Infection: Mice were infected with a clinical isolate of MRSA (ATCC 33591) in the thigh muscle.
-
Treatment: this compound was administered subcutaneously.
-
Pharmacokinetics and Pharmacodynamics: The pharmacokinetic profile of this compound was determined, and the pharmacodynamic parameter that best correlated with efficacy was identified as the 24-hour area under the concentration-time curve to MIC ratio (AUC/MIC)[4].
-
Efficacy Measurement: The efficacy of this compound was determined by measuring the reduction in bacterial burden (log₁₀ CFU/g) in the thigh tissue compared to untreated controls. The static dose (the dose required to maintain the bacterial count at the baseline level) and the 1-log₁₀ kill dose were calculated.
Mandatory Visualizations
Mechanism of Action
Caption: Comparative Mechanism of Action of this compound and Vancomycin.
Experimental Workflow: In Vitro Susceptibility Testing
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Logical Relationship: Clinical Trial Efficacy Assessment
Caption: Logical Flow of the Phase II Clinical Trial Efficacy Evaluation.
References
- 1. Macrocycle-Antibiotic Hybrids: A Path to Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of vancomycin in treating ST5 and ST764 methicillin-resistant Staphylococcus aureus infections in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics of TD-1792, a novel glycopeptide-cephalosporin heterodimer antibiotic used against Gram-positive bacteria, in a neutropenic murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Cefilavancin Demonstrates Potent In Vitro Activity Against Vancomycin-Intermediate Staphylococcus aureus (VISA)
A Comparative Analysis of Cefilavancin's Efficacy Against Vancomycin-Intermediate Staphylococcus aureus (VISA) Reveals Promising Potential in Overcoming Resistance.
In the ongoing challenge to combat antimicrobial resistance, Vancomycin-Intermediate Staphylococcus aureus (VISA) presents a significant clinical threat. This guide provides a comparative analysis of the in vitro activity of this compound, a novel dual-action antibiotic, against VISA strains, benchmarked against established therapeutic agents: vancomycin, linezolid, and daptomycin. The data presented herein, compiled from various in vitro studies, underscores this compound's potential as a valuable agent in the management of infections caused by these difficult-to-treat pathogens.
This compound's unique mechanism, which involves both inhibition of cell wall synthesis via binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors and disruption of penicillin-binding proteins (PBPs), suggests an ability to overcome the key resistance mechanisms of VISA.[1] While direct head-to-head comparative studies are limited, the available data indicates that this compound maintains potent activity against strains with reduced susceptibility to vancomycin.
Comparative In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and comparator agents against VISA and heterogeneous VISA (hVISA) strains, as reported in various studies. It is important to note that these values are compiled from different publications and experimental conditions may have varied.
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | hVISA | - | 0.03 | - |
| This compound | VISS/hVISS | - | 0.125 | - |
| Vancomycin | hVISA | 2 | 2 | - |
| Vancomycin | VISA | - | - | 4-8 |
| Linezolid | hVISA | 2 | 2 | - |
| Linezolid | MRSA | - | 1-3 | 0.125-1.5 |
| Daptomycin | VISA | - | - | 0.5-2 |
| Daptomycin | MRSA | - | 0.5 | 0.125-1.0 |
Data compiled from multiple sources. VISS: Vancomycin-intermediate Staphylococcus species; hVISS: heterogeneous Vancomycin-intermediate Staphylococcus species. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
The determination of antimicrobial susceptibility is crucial for evaluating the efficacy of new compounds. The following are detailed methodologies for the key experiments cited in the comparison of this compound's activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the VISA isolate on a suitable agar plate (e.g., Tryptic Soy Agar with 5% sheep blood), select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline (0.85% NaCl) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Preparation:
-
Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent as recommended by the manufacturer.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate to achieve a range of concentrations that will encompass the expected MIC.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antibiotics.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
E-test (Gradient Diffusion Method) for MIC Determination
The E-test provides a quantitative measure of antimicrobial susceptibility by creating a continuous concentration gradient of an antibiotic on an agar plate.
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
-
Application of E-test Strips:
-
Aseptically apply the E-test strips for this compound and the comparator antibiotics to the surface of the inoculated agar plate. The side with the concentration gradient should be in contact with the agar.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
MIC Reading:
-
After incubation, an elliptical zone of inhibition will be visible around the strip.
-
Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the E-test strip.
-
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in evaluating this compound's activity and the underlying resistance mechanisms in VISA, the following diagrams are provided.
Caption: Workflow for determining the MIC of this compound against VISA.
Caption: this compound's dual action may overcome VISA resistance.
Discussion
The primary mechanism of resistance in VISA involves a thickening of the bacterial cell wall, which is often mediated by mutations in the WalKR two-component regulatory system.[1] This altered cell wall structure effectively "traps" vancomycin molecules, preventing them from reaching their target site of action at the cell membrane. This compound's dual mechanism of action presents a promising strategy to circumvent this resistance. By not only binding to the D-Ala-D-Ala precursors but also inhibiting PBPs, this compound may disrupt cell wall synthesis through multiple pathways, potentially overcoming the "trapping" effect that diminishes vancomycin's efficacy.
The compiled MIC data, although not from a single comparative study, suggests that this compound possesses potent activity against VISA and hVISA strains, with an MIC₉₀ as low as 0.03 µg/mL for hVISA. This is significantly lower than the typical MICs observed for vancomycin against these resistant strains. While further direct comparative studies are warranted to definitively establish this compound's superiority, the existing evidence strongly supports its continued investigation and development as a therapeutic option for infections caused by VISA.
References
Comparative Analysis of Cefilavancin and Linezolid in Skin and Soft Tissue Infection Models
This guide provides a detailed comparison of cefilavancin and linezolid, two potent antibiotics targeting Gram-positive bacteria, with a focus on their evaluation in skin and soft tissue infection (SSTI) models. The information is intended for researchers, scientists, and drug development professionals, presenting key experimental data, methodologies, and mechanisms of action to facilitate an objective assessment.
Introduction and Mechanism of Action
Skin and soft tissue infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA), present a significant therapeutic challenge. This compound and linezolid offer distinct mechanisms to combat these pathogens.
This compound is a novel, first-in-class glycopeptide-cephalosporin heterodimer antibiotic.[1] It is administered intravenously as a codrug that cleaves into two active components: a modified vancomycin and a cephalosporin.[2] This dual mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursors.[3] This disruption of the cross-linking process weakens the bacterial cell wall, leading to cell lysis.[3] this compound has also demonstrated the ability to disrupt bacterial biofilms, which are often associated with chronic infections.[3]
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class.[4] Its mechanism is unique among protein synthesis inhibitors.[4][5] Linezolid binds to the 23S ribosomal RNA component of the 50S subunit of the bacterial ribosome.[6][7][8] This action prevents the formation of a functional 70S initiation complex, a critical early step in the translation process, thereby halting protein synthesis.[5][6] Because it acts at the initiation step, cross-resistance with other protein synthesis inhibitors that act on the elongation step is uncommon.[4][5] It is generally considered bacteriostatic against staphylococci and enterococci.[6]
In Vitro Activity
The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and linezolid against key Gram-positive pathogens. This compound generally demonstrates high potency, with lower MIC values compared to other agents against various resistant strains.
| Organism (No. of Isolates) | Drug | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | This compound | - | 0.125 | [9] |
| Linezolid | - | - | ||
| Vancomycin-Intermediate S. aureus (VISA) | This compound | - | 0.03 | [9] |
| Linezolid | - | - | ||
| Anaerobic Gram-Positive Bacteria | This compound | - | 0.25 | [1] |
| Vancomycin | - | >0.25 | [1] | |
| Daptomycin | - | >0.25 | [1] |
Note: Direct comparative MIC₉₀ data for linezolid from the same studies was not available in the searched documents. This compound data is presented alongside common comparators from the cited studies.
Preclinical and Clinical Efficacy in SSTI Models
Both drugs have been evaluated in various SSTI models, from preclinical animal studies to human clinical trials.
Experimental Protocols: Murine Subcutaneous Abscess Model
A common preclinical model to evaluate antibiotic efficacy in SSTIs is the murine subcutaneous infection or abscess model.[10][11][12] This model is instrumental in assessing factors like bacterial virulence and the in vivo efficacy of new antimicrobial agents.[10][12]
Key Methodological Steps:
-
Animal Acclimatization: Laboratory mice (e.g., BALB/c or C57BL/6) are acclimatized to the facility conditions.[12][13]
-
Bacterial Preparation: A clinical isolate of S. aureus (e.g., MRSA strain USA300) is grown to a mid-logarithmic phase. The bacteria are then washed and resuspended in sterile phosphate-buffered saline (PBS) to a specific concentration (e.g., 1 x 10⁸ CFU/mL).[12]
-
Infection: A small area on the dorsum of each mouse is shaved. A defined volume (e.g., 100 µL) of the bacterial suspension is injected subcutaneously.[12]
-
Treatment: At a specified time post-infection, treatment is initiated. The test compound (e.g., this compound), comparator (e.g., linezolid or vancomycin), and vehicle control are administered via a clinically relevant route (e.g., intravenously or orally) at specified dosing regimens for a set duration.[12]
-
Monitoring and Endpoints:
-
Lesion Size: Abscess size is measured daily using calipers.[14]
-
Bacterial Burden: At the end of the experiment, animals are euthanized, and the abscess/skin tissue is excised, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on agar plates.[12]
-
Histopathology: Tissue samples may be fixed and stained to assess tissue damage and inflammatory cell infiltration.[12]
-
Clinical Trial Data
Clinical trials provide the most direct evidence of a drug's efficacy and safety in humans. While direct head-to-head trials between this compound and linezolid are not prominently available from the search results, their performance has been compared against the standard-of-care, vancomycin.
Table 2: Clinical Efficacy in Complicated SSTIs (cSSTI)
| Trial Comparison | Drug | N (Evaluable Patients) | Clinical Cure Rate (%) | Key Finding | Reference |
| This compound vs. Vancomycin | This compound | 82 | 91.7% | Non-inferior to vancomycin. | [1] |
| Vancomycin | 88 | 90.7% | [1] | ||
| This compound vs. Vancomycin (MRSA Patients) | This compound | 38 | 94.7% | High cure rates in MRSA infections. | [1] |
| Vancomycin | 37 | 91.9% | [1] | ||
| Linezolid vs. Vancomycin (Meta-Analysis) | Linezolid | - | - | Significantly better clinical cure (RR 1.09). | [15][16] |
| Vancomycin | - | - | [15][16] | ||
| Linezolid vs. Vancomycin (MRSA Patients) | Linezolid | 140 | 88.6% | Superior to vancomycin for MRSA cSSTIs (P < 0.001). | [17] |
| Vancomycin | 145 | 66.9% | [17] |
RR = Risk Ratio
Table 3: Microbiological Eradication in Complicated SSTIs
| Trial Comparison | Drug | N (Evaluable Patients) | Microbiological Eradication Rate (%) | Key Finding | Reference |
| This compound vs. Vancomycin | This compound | 63 | 93.7% | Similar eradication rates. | [1] |
| Vancomycin | 63 | 92.1% | [1] | ||
| Linezolid vs. Vancomycin (Meta-Analysis) | Linezolid | - | - | Significantly better microbiological cure (RR 1.17 for MRSA). | [15][16] |
| Vancomycin | - | - | [15][16] |
Safety and Tolerability
A meta-analysis comparing linezolid and vancomycin noted differences in adverse event profiles. Patients treated with linezolid had fewer incidents of red man syndrome, pruritus, and rash.[16] However, reports of thrombocytopenia and nausea were more frequent with linezolid.[16] In a Phase II trial, this compound was well-tolerated, with no serious adverse events reported in the treatment group.[1]
Summary and Conclusion
Both this compound and linezolid are potent antibiotics for treating Gram-positive SSTIs, including those caused by MRSA.
-
This compound leverages a dual mechanism of inhibiting cell wall synthesis and shows high in vitro potency against resistant strains. Clinical data indicates it is non-inferior to vancomycin.
-
Linezolid , with its unique protein synthesis inhibition mechanism and excellent oral bioavailability, has demonstrated superiority over vancomycin in treating MRSA SSTIs in multiple studies and meta-analyses.[15][17][18]
The choice between these agents in a clinical or developmental setting would depend on specific pathogen susceptibility, patient factors, route of administration, and local resistance patterns. The experimental models described provide a robust framework for the continued evaluation of these and future antimicrobial candidates.
References
- 1. This compound Trihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. What is this compound Trihydrochloride used for? [synapse.patsnap.com]
- 4. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 5. Linezolid - Wikipedia [en.wikipedia.org]
- 6. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 8. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Macrocycle-Antibiotic Hybrids: A Path to Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse model of Staphylococcus aureus skin infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Linezolid versus vancomycin for skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Linezolid versus Vancomycin in Treatment of Complicated Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]
Head-to-Head Comparative Analysis: Cefilavancin vs. Daptomycin for Gram-Positive Infections
In the landscape of advanced antibacterial agents targeting formidable Gram-positive pathogens, Cefilavancin and daptomycin represent two distinct and potent therapeutic options. While direct head-to-head clinical trials are not yet available, this guide provides a comprehensive comparison based on their individual clinical trial performances against standard-of-care agents, in vitro activities, and mechanisms of action. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective profiles.
Mechanism of Action: A Tale of Two Targets
This compound and daptomycin employ fundamentally different strategies to exert their bactericidal effects.
This compound , a novel cephalosporin-glycopeptide heterodimer, possesses a dual mechanism of action that inhibits bacterial cell wall synthesis. One component of the molecule binds to penicillin-binding proteins (PBPs), crucial enzymes in the final steps of peptidoglycan synthesis. The other component targets the D-alanyl-D-alanine terminus of peptidoglycan precursors, further disrupting cell wall integrity. This dual-targeting approach may contribute to its potent activity and potentially mitigate the development of resistance.
Daptomycin , a cyclic lipopeptide antibiotic, disrupts the functional integrity of the bacterial cell membrane. In a calcium-dependent manner, daptomycin inserts its lipid tail into the cell membrane of Gram-positive bacteria. This leads to the formation of ion channels, causing a rapid efflux of potassium ions and subsequent depolarization of the membrane. The dissipation of the membrane potential ultimately leads to the cessation of DNA, RNA, and protein synthesis, resulting in bacterial cell death.[1]
Clinical Performance in Complicated Skin and Skin Structure Infections (cSSSI)
As no direct head-to-head trials exist, this section presents an indirect comparison of this compound and daptomycin based on their respective clinical trials in patients with cSSSI, frequently using vancomycin as a common comparator.
This compound (TD-1792) Phase II cSSSI Trial
A Phase II, randomized, double-blind, active-control study evaluated the efficacy and safety of this compound (TD-1792) compared to vancomycin in adults with cSSSI.[2][3]
Table 1: Clinical and Microbiological Efficacy of this compound vs. Vancomycin in cSSSI
| Outcome Measure | This compound (TD-1792) | Vancomycin |
| Clinical Cure Rate (Clinically Evaluable Population) | 91.7% | 90.7% |
| Microbiological Eradication Rate (Microbiologically Evaluable Population) | 93.7% | 92.1% |
Daptomycin Phase III cSSSI Trials
Daptomycin has been extensively studied in Phase III clinical trials for the treatment of cSSSI, with data supporting its non-inferiority to standard-of-care comparators, including vancomycin and semi-synthetic penicillins.[4][5]
Table 2: Clinical Success Rates of Daptomycin in Pivotal Phase III cSSSI Trials
| Study Population | Daptomycin | Comparator (Vancomycin or Penicillinase-resistant Penicillin) |
| Intent-to-Treat (ITT) Population | 83.4% | 84.2% |
| Clinically Evaluable Population with MRSA | 89.7% | N/A |
In Vitro Activity against Staphylococcus aureus
Both this compound and daptomycin exhibit potent in vitro activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 3: Comparative In Vitro Activity (MIC90 in µg/mL) against Staphylococcus aureus
| Organism | This compound (TD-1792) | Daptomycin |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.03 | 0.5[6] |
| Vancomycin-Intermediate Staphylococcus aureus (VISA) | 0.125 | N/A |
| Heterogeneous Vancomycin-Intermediate S. aureus (hVISA) | 0.03 | N/A |
Note: Data for this compound and daptomycin are compiled from separate studies and are not from a direct head-to-head comparison.
Experimental Protocols
Clinical Trial Methodology: A Representative Workflow
The following diagram illustrates a typical workflow for the Phase II and Phase III clinical trials referenced in this guide for cSSSI.
In Vitro Susceptibility Testing: Broth Microdilution
The in vitro activity data presented were primarily generated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a saline or broth medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Antimicrobial Agent Dilution: Serial twofold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For daptomycin testing, the broth is supplemented with calcium to a final concentration of 50 mg/L.[10]
-
Inoculation: A multi-channel pipette is used to inoculate each well of a 96-well microtiter plate containing the serially diluted antimicrobial agent with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vitro Bactericidal Activity: Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.[11][12][13][14]
Experimental Protocol: Time-Kill Assay
-
Culture Preparation: A logarithmic-phase bacterial culture is diluted in fresh CAMHB (with calcium supplementation for daptomycin) to a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Antimicrobial Addition: The antimicrobial agent is added to the bacterial suspension at a predetermined concentration (e.g., 2x, 4x, or 8x the MIC).
-
Sampling: Aliquots are removed from the test suspension at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted in saline and plated onto appropriate agar plates. The plates are incubated, and the number of viable colonies is counted.
-
Data Analysis: The results are expressed as the log10 CFU/mL at each time point. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]
Summary and Future Directions
This comparative guide, based on an indirect analysis of available data, suggests that both this compound and daptomycin are potent antimicrobial agents with strong activity against Gram-positive pathogens, including MRSA. This compound, with its dual mechanism of action, shows promising in vitro potency. Daptomycin is an established therapeutic with a well-characterized safety and efficacy profile in various clinical settings.
The development of a direct head-to-head clinical trial would be invaluable to definitively ascertain the comparative efficacy, safety, and potential therapeutic niches of these two important antibiotics. Such a study would provide critical information for clinicians and researchers in the ongoing effort to combat antimicrobial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. droracle.ai [droracle.ai]
- 6. [In vitro activity of daptomycin against methicillin-resistant Staphylococcus aureus strains isolated from blood cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Broth microdilution susceptibility testing. [bio-protocol.org]
- 10. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. emerypharma.com [emerypharma.com]
- 13. actascientific.com [actascientific.com]
- 14. researchgate.net [researchgate.net]
Cefilavancin: A Comparative Analysis of Cross-Resistance with Leading Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cefilavancin's in vitro activity against that of other clinically important antibiotics, with a focus on cross-resistance patterns in Gram-positive bacteria. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.
Introduction to this compound
This compound (TD-1792) is a novel hybrid antibiotic that covalently links a cephalosporin (THRX-169797) with a glycopeptide (vancomycin). This unique structure allows for a dual mechanism of action, simultaneously targeting two critical steps in bacterial cell wall synthesis. By inhibiting both penicillin-binding proteins (PBPs) and the D-alanyl-D-alanine terminus of lipid II, this compound demonstrates potent bactericidal activity, particularly against challenging Gram-positive pathogens. This dual-targeting strategy is hypothesized to not only enhance potency but also to present a higher barrier to the development of resistance.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against various resistant phenotypes of Staphylococcus aureus. The data has been compiled from multiple in vitro studies to provide a comparative overview.
Table 1: Comparative MIC90 Values (μg/mL) Against Resistant Staphylococcus aureus
| Organism Phenotype | This compound | Vancomycin | Daptomycin | Linezolid | Quinupristin-Dalfopristin |
| MRSA | 0.03 | - | - | - | - |
| hVISA | 0.03 | 2 | - | - | - |
| VISA | 0.125 | - | >0.125 | >0.125 | >0.125 |
| VRSA | 0.125 | - | >0.125 | >0.125 | >0.125 |
Data sourced from studies on vancomycin-intermediate staphylococcal species (VISS) and heterogeneous VISS (hVISS)[1].
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The following is a detailed methodology for the broth microdilution method, consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI), which is a standard procedure for generating the type of data presented in this guide.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.
a) Preparation of Materials:
-
Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics are prepared in a suitable solvent at a concentration that is a multiple of the highest concentration to be tested.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing non-fastidious aerobic bacteria. For some fastidious organisms, supplementation with agents like lysed horse blood may be required.
-
Bacterial Inoculum: A standardized inoculum is prepared from 3-5 isolated colonies of the test organism grown on a non-selective agar plate. The colonies are suspended in a suitable broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Microtiter Plates: Sterile 96-well microtiter plates are used.
b) Assay Procedure:
-
Serial Dilutions: A two-fold serial dilution of each antimicrobial agent is prepared directly in the microtiter plate. Typically, 50 µL of CAMHB is added to all wells except the first column. Then, 100 µL of the highest concentration of the antibiotic is added to the first well, and 50 µL is serially transferred to subsequent wells, creating a range of concentrations. 50 µL is discarded from the last well in the series.
-
Inoculation: 50 µL of the standardized bacterial inoculum is added to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only the broth medium and the bacterial inoculum (no antibiotic) is included to ensure the viability and growth of the organism.
-
Sterility Control: A well containing only the broth medium (no inoculum) is included to ensure the sterility of the medium.
-
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with the aid of a plate reader.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the dual mechanism of action of this compound and a typical experimental workflow for determining cross-resistance.
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for cross-resistance studies.
Discussion on Cross-Resistance
The available in vitro data suggests a low potential for cross-resistance between this compound and other antibiotic classes, including standard glycopeptides and oxazolidinones. Its potent activity against vancomycin-intermediate and even some vancomycin-resistant S. aureus strains indicates that the resistance mechanisms that affect vancomycin's efficacy may be less effective against this compound. This is likely due to this compound's dual mechanism of action. While vancomycin resistance often involves a thickening of the bacterial cell wall, which traps the vancomycin molecule, the cephalosporin component of this compound can still access and inhibit its PBP targets.
Conclusion
This compound's unique hybrid structure and dual mechanism of action confer potent in vitro activity against a range of resistant Gram-positive pathogens. The current body of evidence points towards a low likelihood of cross-resistance with existing antibiotic classes, making it a promising candidate for the treatment of infections caused by multidrug-resistant organisms. Further clinical and microbiological research is warranted to fully understand its place in the therapeutic armamentarium.
References
Validating the Synergistic Power of Cefilavancin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cefilavancin (formerly TD-1792) represents a novel approach in the fight against resistant Gram-positive bacteria. As a heterodimer antibiotic, it combines the mechanisms of a cephalosporin and a glycopeptide (vancomycin analogue) into a single molecule. This guide provides a comparative analysis of this compound's performance, supported by experimental data, to validate the synergistic effect inherent in its unique structure.
Dual Mechanism of Action: A Two-Pronged Attack
This compound's enhanced efficacy stems from its ability to simultaneously inhibit two crucial steps in bacterial cell wall synthesis. The cephalosporin moiety targets and inactivates penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains. Concurrently, the glycopeptide component binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This dual blockade is hypothesized to result in a synergistic antibacterial effect, leading to potent and rapid bactericidal activity, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).
In Vitro Potency: A Clear Advantage Over Vancomycin
The synergistic design of this compound translates to significantly lower minimum inhibitory concentrations (MICs) compared to its glycopeptide counterpart, vancomycin, against a range of Gram-positive pathogens.
| Organism | Strain | This compound (TD-1792) MIC (µg/mL) | Vancomycin MIC (µg/mL) | Fold Difference |
| S. aureus (MRSA) | ATCC 33591 | 0.03 | 1 | 32x |
| S. aureus (MSSA) | ATCC 29213 | 0.015 | 0.5 | 33x |
| S. aureus (VISA) | HIP 5836 | 0.03 | 8 | 267x |
| S. epidermidis (MRSE) | MED 820 | 0.06 | 2 | 33x |
| S. pneumoniae (PSSP) | MED 35 | 0.0005 | 0.25 | 500x |
| S. pyogenes | MED 2040 | 0.004 | 0.25 | 62.5x |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Vancomycin. [1]
Furthermore, against a large collection of 527 Staphylococcus aureus isolates, including multidrug-resistant strains, this compound demonstrated high activity with a MIC90 (the concentration required to inhibit 90% of isolates) of 0.015 µg/ml for methicillin-susceptible S. aureus (MSSA) and 0.03 µg/ml for MRSA and heterogeneous vancomycin-intermediate S. aureus (hVISA).[2]
Experimental Protocols: In Vitro Susceptibility Testing
Broth Microdilution for MIC Determination:
The minimum inhibitory concentrations (MICs) are determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and comparator agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium, and colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Kinetics: Demonstrating Bactericidal Activity
Time-kill assays confirm the bactericidal nature of an antibiotic. Studies on this compound have demonstrated its potent and rapid killing of S. aureus.
At concentrations as low as ≤0.12 µg/ml, this compound exhibits potent bactericidal activity.[3] Against both MSSA and MRSA isolates, this compound at twice its MIC resulted in a ≥3-log10 reduction in bacterial counts as early as 4 to 8 hours.[2] In contrast, vancomycin, nafcillin, and cefazolin required 24 hours to achieve a similar bactericidal effect, and only at 8 times their respective MICs.[2] The figure below illustrates the rapid bactericidal activity of TD-1792 (this compound) against various vancomycin-non-susceptible S. aureus strains at 8 times the MIC.
In Vivo Efficacy: Validation in an Animal Model
The enhanced potency of this compound has been further validated in a neutropenic murine thigh infection model. This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.
Against an MRSA strain (ATCC 33591), the total 24-hour doses of this compound required for static (inhibiting growth) and 1-log10 kill effects were 0.53 and 1.11 mg/kg, respectively.[1] In stark contrast, vancomycin required significantly higher doses of 23.4 and 54.6 mg/kg, respectively, to achieve the same endpoints.[1] This indicates that this compound is 44- to 49-fold more potent than vancomycin in this in vivo model.[1]
| Efficacy Endpoint | This compound (TD-1792) Dose (mg/kg/24h) | Vancomycin Dose (mg/kg/24h) | Potency Fold-Difference |
| EDstasis (static dose) | 0.53 | 23.4 | 44x |
| ED1-log kill | 1.11 | 54.6 | 49x |
Table 2: In Vivo Efficacy of this compound vs. Vancomycin in a Murine Thigh Infection Model against MRSA. [1]
Experimental Protocols: In Vivo Murine Thigh Infection Model
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A standardized inoculum of the test organism is injected into the thigh muscles of the mice.
-
Treatment: At a specified time post-infection, treatment with this compound or a comparator agent is initiated. The antibiotics are typically administered subcutaneously at various doses.
-
Assessment of Bacterial Burden: At the end of the treatment period, the mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: The efficacy of the antibiotic is determined by the reduction in bacterial counts compared to the initial inoculum.
Conclusion
The available in vitro and in vivo data strongly support the synergistic design of the this compound heterodimer. Its dual mechanism of action translates into superior potency and more rapid bactericidal activity compared to vancomycin against a broad range of clinically relevant Gram-positive pathogens, including resistant strains such as MRSA and VISA. The significantly lower doses of this compound required to achieve therapeutic efficacy in animal models highlight its potential as a valuable agent in the treatment of serious bacterial infections. Further clinical investigations are warranted to fully elucidate its role in the clinical setting.
References
- 1. Pharmacodynamics of TD-1792, a Novel Glycopeptide-Cephalosporin Heterodimer Antibiotic Used against Gram-Positive Bacteria, in a Neutropenic Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antistaphylococcal activity of TD-1792, a multivalent glycopeptide-cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Cefilavancin and Its Constituent Moieties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefilavancin, also known as TD-1792, is a novel first-in-class heterodimeric antibiotic designed to combat complex Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). It is comprised of a vancomycin moiety covalently linked to a novel cephalosporin. This unique structure allows for a dual mechanism of action, targeting bacterial cell wall synthesis at two distinct points. Understanding the comparative pharmacokinetics of this compound relative to its individual components is crucial for optimizing its clinical application and for the future design of similar targeted antibiotics. This guide provides a detailed comparison of the pharmacokinetic profiles of this compound and vancomycin, supported by available experimental data. Due to the novelty of the cephalosporin component, specific pharmacokinetic data for this moiety as a standalone agent is not publicly available. Therefore, this comparison will focus on this compound and vancomycin, with a general overview of the pharmacokinetic properties characteristic of the cephalosporin class.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for this compound (TD-1792) and its glycopeptide component, vancomycin. These values have been compiled from studies in both healthy volunteers and patient populations.
Table 1: Comparative Pharmacokinetic Parameters of this compound and Vancomycin in Humans
| Parameter | This compound (TD-1792) | Vancomycin |
| Half-life (t½) | 7.5 - 13 hours[1] | 4 - 6 hours (in adults with normal renal function)[2] |
| Maximum Concentration (Cmax) | 4.17 (± 1.96) µg/mL (in patients with cSSSI)[1] | Varies significantly with dosing regimen |
| Area Under the Curve (AUC0-24) | 16.4 (± 5.3) µg·h/mL (in patients with cSSSI)[1] | Target AUC24/MIC ratio >400 for efficacy |
| Protein Binding | Data not available | 50% - 55% |
| Volume of Distribution (Vd) | Data not available | 0.4 - 1 L/kg |
| Primary Route of Elimination | Data not available | Renal (glomerular filtration)[2] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of pharmacokinetic data. The following outlines typical methodologies employed in the pharmacokinetic analysis of glycopeptide and cephalosporin antibiotics.
Study Design for Pharmacokinetic Analysis
A typical pharmacokinetic study for an intravenously administered antibiotic like this compound or vancomycin involves a cohort of healthy volunteers or a specific patient population. The study is often a dose-escalation or a fixed-dose design.
-
Subject Recruitment: Participants are selected based on predefined inclusion and exclusion criteria, such as age, weight, and renal function. For patient studies, the type and severity of infection are also considered.
-
Drug Administration: The antibiotic is administered as a controlled intravenous infusion over a specified period (e.g., 60 minutes).
-
Blood Sampling: Serial blood samples are collected at predetermined time points before, during, and after the infusion. Typical time points include: pre-dose, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-infusion.
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
Bioanalytical Method for Drug Quantification
The concentration of the antibiotic in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are prepared by protein precipitation, typically using a solvent like acetonitrile. An internal standard is added to each sample to ensure accuracy.
-
Chromatographic Separation: The prepared samples are injected into a high-performance liquid chromatography (HPLC) system. The antibiotic and the internal standard are separated on a C18 analytical column using a specific mobile phase gradient.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The concentrations of the drug and internal standard are determined by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.
-
Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the antibiotic in the study samples.
In Vitro ADME Assays
A battery of in vitro assays is conducted early in drug development to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.[3][4]
-
Metabolic Stability: The stability of the compound is assessed by incubating it with liver microsomes or hepatocytes from different species (e.g., human, rat, dog). The rate of disappearance of the parent compound over time is monitored by LC-MS/MS.
-
Plasma Protein Binding: The extent of binding to plasma proteins is determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation.
-
CYP450 Inhibition and Induction: The potential of the compound to inhibit or induce major cytochrome P450 enzymes is evaluated to assess the risk of drug-drug interactions.
-
Permeability: Cell-based assays, such as the Caco-2 permeability assay, are used to predict the intestinal absorption of orally administered drugs.
Mandatory Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical clinical pharmacokinetic study.
General Metabolic and Excretion Pathway for Cephalosporins
Caption: Primary route of elimination for most cephalosporins.
Vancomycin Elimination Pathway
Caption: Vancomycin is primarily eliminated unchanged via the kidneys.
Discussion
The pharmacokinetic profile of this compound demonstrates a notably longer half-life (7.5-13 hours) compared to vancomycin (4-6 hours in adults with normal renal function).[1][2] This extended half-life is a significant clinical advantage, potentially allowing for less frequent dosing and improved patient compliance. The antibacterial activity of this compound is reported to be greater than its individual components, suggesting a synergistic effect that may not be solely explained by its pharmacokinetic profile.
Vancomycin is primarily eliminated unchanged through glomerular filtration in the kidneys.[2] Most cephalosporins are also predominantly excreted via the kidneys, through a combination of glomerular filtration and tubular secretion. While specific metabolism and excretion data for this compound are not detailed in the available literature, its heterodimeric structure suggests that its elimination pathways may involve characteristics of both parent classes of antibiotics.
The cephalosporin component of this compound is a novel entity, and as such, its independent pharmacokinetic profile has not been characterized. This presents a limitation in a direct head-to-head comparison of all three entities. Future research focusing on the disposition of the individual cephalosporin moiety would provide a more complete understanding of the structure-pharmacokinetic relationships of this new class of antibiotics.
Conclusion
This compound exhibits a favorable pharmacokinetic profile characterized by a longer half-life compared to vancomycin, which may translate to a more convenient dosing regimen. Its dual mechanism of action, combined with its pharmacokinetic properties, makes it a promising agent for the treatment of serious Gram-positive infections. Further studies are warranted to fully elucidate the metabolic and excretion pathways of this compound and to characterize the pharmacokinetics of its novel cephalosporin component. This will provide a more comprehensive understanding of its disposition and facilitate the development of future heterodimeric antibiotics.
References
In Vivo Validation of Cefilavancin's Biofilm Disruption Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo validation studies on the biofilm disruption activity of Cefilavancin are not yet available in published literature. This guide leverages available data for Telavancin, a lipoglycopeptide with a similar mechanism of action, as a proxy to provide a comparative assessment. The data presented herein is intended to serve as a reference for research and development purposes.
Introduction
Bacterial biofilms pose a significant challenge in clinical settings, contributing to persistent and recurrent infections that are often refractory to conventional antibiotic therapy. The extracellular polymeric substance (EPS) matrix of biofilms acts as a physical barrier, limiting antibiotic penetration and contributing to the emergence of antibiotic-tolerant persister cells. This compound, a novel cephalosporin antibiotic, has demonstrated potent in vitro activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative overview of the in vivo biofilm disruption potential of this compound (via its proxy, Telavancin) against established antibiotics: daptomycin, vancomycin, and linezolid. The data is compiled from various animal models of biofilm-associated infections to offer insights into their relative efficacies.
Data Presentation
Table 1: Comparative Efficacy in Rabbit Osteomyelitis Model (MRSA)
| Antibiotic | Dosage | Treatment Duration | Bacterial Load Reduction (log10 CFU/g of bone) | Sterilization Rate (%) | Reference |
| Telavancin | 30 mg/kg SC q12h | 4 weeks | Not explicitly stated, but tibial cultures were positive in 20% of treated animals vs. 60% of controls. | 80% | [1][2] |
| Vancomycin | 30 mg/kg SC q12h | 4 weeks | Not explicitly stated, but tibial cultures were positive in 20% of treated animals vs. 60% of controls. | 80% | [1][2] |
| Linezolid | 60 mg/kg PO q8h | 4 weeks | Not explicitly stated, but tibial cultures were positive in 29% of treated animals vs. 60% of controls. | 71% | [1][2] |
Table 2: Comparative Efficacy in Rabbit Endocarditis Model (MRSA)
| Antibiotic | Dosage | Treatment Duration | Bacterial Load Reduction in Vegetations (log10 CFU/g) | Sterilization Rate of Vegetations (%) | Reference |
| Telavancin | 30 mg/kg IV q12h | 4 days | ~4.7 vs. untreated control | 55% | [3][4] |
| Telavancin (vs. DAP-R MRSA) | 30 mg/kg IV q12h | 4 days | >4.5 vs. untreated control | 87% | [5][6] |
| Vancomycin | 30 mg/kg IV q12h | 4 days | ~3.4 vs. untreated control | 30% | [3][4] |
| Daptomycin (vs. DAP-R MRSA) | 18 mg/kg IV q24h | 4 days | No significant reduction vs. untreated control | 0% | [5][6] |
Table 3: Comparative Efficacy in Murine Catheter-Associated Biofilm Infection Model
| Antibiotic | Organism | Dosage | Treatment Duration | Bacterial Load Reduction on Catheter (log10 CFU/mL) | Sterilization Rate of Catheters (%) | Reference |
| Daptomycin | S. epidermidis | 50 mg/kg/day | 5 days | ~5.5 vs. untreated control | Not explicitly stated | [7] |
| Vancomycin | S. epidermidis | 440 mg/kg/day | 5 days | ~2.87 - 4.78 vs. untreated control | Not explicitly stated | [7] |
| Linezolid (in combination with Fosfomycin) | MRSA | Not specified | Not specified | Significantly reduced viable bacteria counts (P < 0.05) | Not specified | [8][9] |
Experimental Protocols
Rabbit Model of MRSA Osteomyelitis
This model is designed to mimic chronic bone infections associated with biofilms.[1][10][11]
-
Animal Model: New Zealand White rabbits are typically used.
-
Induction of Osteomyelitis: A sclerosing agent (e.g., sodium morrhuate) is injected into the tibial metaphysis to induce bone necrosis. This is followed by an injection of a clinical isolate of MRSA into the same site.
-
Infection Establishment: The infection is allowed to establish for a period of two weeks to ensure the formation of a mature biofilm.
-
Treatment Regimen: Animals are then randomized to receive treatment with the test antibiotic (e.g., Telavancin 30 mg/kg subcutaneously every 12 hours) or a comparator (e.g., vancomycin, linezolid) for a duration of four weeks.[1] A control group receives no treatment.
-
Assessment of Efficacy: After the treatment period, animals are euthanized, and the infected tibias are harvested. The bone is homogenized, and the bacterial load is quantified by plating serial dilutions and counting colony-forming units (CFU). The sterilization rate is determined by the percentage of animals with no detectable bacteria in the bone.
Murine Model of Catheter-Associated Biofilm Infection
This model is used to simulate biofilm infections on indwelling medical devices.[12][13][14]
-
Animal Model: Female C57BL/6 or similar strains of mice are used.
-
Catheter Implantation: A segment of a polyurethane or similar catheter is surgically implanted subcutaneously in the flank of the mouse.
-
Inoculation: A suspension of the test organism (e.g., S. aureus or S. epidermidis) is injected into the lumen of the implanted catheter.
-
Biofilm Formation: The bacteria are allowed to form a biofilm on the catheter surface over a period of 24 to 48 hours.
-
Treatment Administration: Treatment with the test and comparator antibiotics is administered, typically via intraperitoneal or subcutaneous injection, for a specified duration.
-
Quantification of Biofilm: Following treatment, the catheters are explanted, and the adherent biofilm is dislodged by sonication or vortexing. The number of viable bacteria is then determined by CFU counting.
Mandatory Visualization
References
- 1. Efficacy of telavancin in the treatment of methicillin-resistant Staphylococcus aureus osteomyelitis: studies with a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. scilit.com [scilit.com]
- 5. Telavancin in Therapy of Experimental Aortic Valve Endocarditis in Rabbits Due to Daptomycin-Nonsusceptible Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telavancin in therapy of experimental aortic valve endocarditis in rabbits due to daptomycin-nonsusceptible methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Daptomycin versus Vancomycin in an Experimental Model of Foreign-Body and Systemic Infection Caused by Biofilm Producers and Methicillin-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Linezolid and Fosfomycin in Catheter-Related Biofilm Infection Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new experimental model of acute osteomyelitis due to methicillin-resistant Staphylococcus aureus in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rabbit model of implant-related osteomyelitis inoculated with biofilm after open femoral fracture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mouse Model of Staphylococcus Catheter-Associated Biofilm Infection | Springer Nature Experiments [experiments.springernature.com]
- 13. 5.14. Catheter-associated biofilm mouse model [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Cefilavancin Preclinical Safety Profile: A Comparative Analysis with Existing Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical safety profile of the investigational antibiotic Cefilavancin (formerly TD-1792) alongside established antibiotics: Vancomycin, Linezolid, and Daptomycin. Due to the limited publicly available preclinical toxicology data for this compound, this guide focuses on summarizing the known safety profiles of the comparator antibiotics based on preclinical studies, while providing a framework for the eventual evaluation of this compound.
This compound is a novel glycopeptide-cephalosporin heterodimer antibiotic developed for the treatment of infections caused by drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While clinical trials have suggested a favorable safety profile compared to vancomycin, detailed preclinical toxicology data, such as No-Observed-Adverse-Effect-Level (NOAEL) and Lethal Dose 50 (LD50), are not extensively published.
This document outlines the typical experimental protocols for preclinical safety assessment of antibiotics and presents the available data for the comparator drugs in a structured format to facilitate future comparative analysis once this compound's preclinical data becomes publicly accessible.
Comparative Preclinical Toxicology Data
The following tables summarize key quantitative toxicology data for Vancomycin, Linezolid, and Daptomycin from preclinical studies in rodent and non-rodent species. The data for this compound remains to be populated from forthcoming studies.
Table 1: Acute Intravenous Toxicity (LD50)
| Antibiotic | Species | LD50 (mg/kg) | Key Observations |
| This compound | Rat | Data Not Available | - |
| Dog | Data Not Available | - | |
| Vancomycin | Rat | 319 | Clonic convulsions immediately following administration.[2] |
| Dog | 292 | Deaths occurred several days after administration due to renal failure.[2] | |
| Linezolid | Rat | Data Not Available | - |
| Dog | Data Not Available | - | |
| Daptomycin | Rat | 151 | Coma, convulsions, tremors, incoordination, hindlimb paralysis, reduced activity. |
| Monkey | 25 - 200 | Mortality, lethargy, ataxia, severe muscle weakness, pale facial skin, liver enzyme changes. |
Table 2: Repeat-Dose Toxicity (NOAEL)
| Antibiotic | Species | Study Duration | NOAEL (mg/kg/day) | Target Organ(s) of Toxicity at Higher Doses |
| This compound | Rat | Data Not Available | Data Not Available | Data Not Available |
| Dog | Data Not Available | Data Not Available | Data Not Available | |
| Vancomycin | Rat | Gestation Days 6-15 | 40 (Maternal) / 200 (Developmental) | Cortical tubular nephrosis in dams at 120 mg/kg.[3] |
| Rabbit | Gestation Days 6-18 | 40 (Maternal) / 80 (Developmental) | Cortical tubular nephrosis in dams at 80 mg/kg.[3] | |
| Linezolid | Rat | 1 Month | 10 | Mild, reversible myelosuppression. |
| Dog | 1 Month | 10 | Mild, reversible myelosuppression. | |
| Daptomycin | Rat | Fertility/Embryo-fetal | 150 (Fertility) / 75 (Developmental) | Skeletal muscle and nervous system.[4] |
| Dog | 3 Months | 20 | Skeletal muscle.[4] | |
| Monkey | 1 Month | 10 | No significant adverse effects reported.[4] |
Experimental Protocols
The preclinical safety evaluation of a new antibiotic like this compound typically follows a standardized set of studies designed to identify potential toxicities before human clinical trials. These protocols are guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Acute Toxicity Studies
-
Objective: To determine the potential toxicity of a single dose of the drug.
-
Methodology:
-
Species: Typically conducted in two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or non-human primate).
-
Administration: The drug is administered via the intended clinical route (e.g., intravenous infusion).
-
Dose Levels: A range of doses, including a vehicle control, are tested to determine the dose-response relationship and identify the LD50.
-
Observations: Animals are monitored for a set period (e.g., 14 days) for clinical signs of toxicity, effects on body weight, and mortality.
-
Pathology: A gross necropsy is performed on all animals, and tissues from animals that die during the study and from surviving animals at the end of the observation period are examined histopathologically.
-
Repeat-Dose Toxicity Studies
-
Objective: To evaluate the toxicological profile of the drug after repeated administration over a specific duration.
-
Methodology:
-
Species: Two species, one rodent and one non-rodent.
-
Duration: The duration of the study depends on the intended duration of clinical use (e.g., 28-day or 90-day studies).
-
Dose Levels: At least three dose levels (low, mid, and high) and a control group are used to identify a No-Observed-Adverse-Effect-Level (NOAEL).
-
Parameters Monitored:
-
In-life: Clinical observations, body weight, food and water consumption, ophthalmology, electrocardiography (ECG).
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at multiple time points.
-
Toxicokinetics: To assess systemic exposure to the drug.
-
-
Pathology: Comprehensive gross and microscopic examination of a wide range of tissues and organs.
-
Safety Pharmacology Studies
-
Objective: To investigate the potential effects of the drug on vital physiological functions.
-
Methodology:
-
Core Battery: Studies on the cardiovascular, respiratory, and central nervous systems.
-
Cardiovascular: Assessed in conscious, telemetered animals (e.g., dogs) to monitor blood pressure, heart rate, and ECG intervals.
-
Respiratory: Evaluated in rodents using whole-body plethysmography to measure respiratory rate and tidal volume.
-
Central Nervous System: A functional observational battery (FOB) and automated measures of motor activity are conducted in rodents.
-
Genotoxicity Studies
-
Objective: To assess the potential of the drug to cause damage to genetic material.
-
Methodology: A standard battery of in vitro and in vivo tests:
-
Ames test: A bacterial reverse mutation assay to detect point mutations.
-
In vitro cytogenetic assay: To assess chromosomal damage in mammalian cells.
-
In vivo genotoxicity assay: Such as the micronucleus test in rodent hematopoietic cells.
-
Visualizing Preclinical Safety Assessment
The following diagrams illustrate the typical workflows and logical relationships in preclinical safety testing for a new antibiotic.
Caption: General workflow for preclinical safety assessment of a new antibiotic.
Caption: Key components of a repeat-dose toxicity study protocol.
Conclusion
A comprehensive preclinical safety assessment is fundamental to the development of any new antibiotic. While detailed preclinical toxicology data for this compound is not yet in the public domain, the established safety profiles of Vancomycin, Linezolid, and Daptomycin provide a valuable benchmark for its future evaluation. The methodologies outlined in this guide represent the standard approach to identifying potential safety concerns and establishing a safe starting dose for human clinical trials. As more data on this compound becomes available, a direct and thorough comparison will be possible, further informing its potential role in combating serious Gram-positive infections.
References
- 1. Pharmacodynamics of TD-1792, a novel glycopeptide-cephalosporin heterodimer antibiotic used against Gram-positive bacteria, in a neutropenic murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonclinical safety assessment of vaccines and adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. noblelifesci.com [noblelifesci.com]
Safety Operating Guide
Navigating the Disposal of Cefilavancin: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational antibiotic Cefilavancin is critical for maintaining a safe and compliant laboratory environment. As an emerging glycopeptide antibiotic currently in clinical trials for combating gram-positive bacterial infections, specific public disposal protocols for this compound are not yet widely established.[1] However, by adhering to established principles of pharmaceutical and antibiotic waste management, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this novel compound.
It is important to note that a specific Safety Data Sheet (SDS) for this compound is not publicly available at this time. The following guidelines are based on general best practices for the disposal of investigational drugs and other antibiotics.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[2][3] Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[4][5] Therefore, it is crucial to follow established guidelines to mitigate these risks.
Step-by-Step Disposal Procedures for this compound
The following procedures are recommended for the disposal of this compound in a laboratory setting. These steps are designed to ensure safety and regulatory compliance.
1. Waste Segregation and Identification:
-
Initial Assessment: Determine if the this compound waste is considered hazardous. While specific data for this compound is unavailable, it is prudent to handle all investigational new drugs as potentially hazardous chemical waste.[6]
-
Containerization: Use dedicated, clearly labeled, and leak-proof containers for this compound waste.[2] It is best practice to use a black container for RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste unless institutional guidelines specify otherwise.[2]
2. Handling and Personal Protective Equipment (PPE):
-
Personal Safety: When handling this compound powder or solutions, personnel should wear appropriate PPE, including gloves, safety glasses, and a lab coat.[7] If there is a risk of aerosolization, respiratory protection should be used.[7]
-
Avoid Contamination: Prevent the contamination of work surfaces and avoid generating dust. In case of a spill, contain the material and clean the area according to your institution's established procedures for hazardous chemical spills.
3. Inactivation (if applicable and feasible):
-
Autoclaving: While some antibiotics can be inactivated by autoclaving, many are heat-stable.[6] Without specific data on this compound's thermal stability, autoclaving should not be considered a reliable method of disposal for the active pharmaceutical ingredient (API).
-
Chemical Decontamination: Chemical decontamination methods should only be used if validated for this compound. Using inappropriate chemicals could create more hazardous waste.
4. Final Disposal:
-
Incineration: The recommended and most common method for the disposal of pharmaceutical waste is incineration by a licensed hazardous waste management company.[2][3][8] This method ensures the complete destruction of the active compound.
-
Do Not Dispose Down the Drain: Never dispose of this compound, or any antibiotic, down the sink or toilet.[3][9] This practice contributes to the presence of active pharmaceutical ingredients in waterways, which can have adverse ecological effects and promote antibiotic resistance.[4][9]
-
Landfilling: Landfilling of untreated pharmaceutical waste is not recommended due to the potential for leaching into the environment.[9]
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data regarding specific disposal parameters for this compound, such as degradation rates under different conditions or effective inactivation concentrations for chemical treatments. Similarly, detailed experimental protocols for the disposal of this compound are not available. The information provided below is based on general pharmaceutical waste management principles.
Table 1: General Guidelines for Pharmaceutical Waste Segregation
| Waste Type | Container Color | Disposal Method |
| RCRA Hazardous Pharmaceutical Waste | Black | Licensed Hazardous Waste Incineration |
| Non-Hazardous Pharmaceutical Waste | Blue or White | Licensed Pharmaceutical Waste Incineration |
| Sharps (contaminated with this compound) | Red, puncture-proof | Autoclave followed by landfill, or incineration |
Note: Container color-coding may vary by institution and location. Always follow your facility's specific guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
Conclusion
As a research and development professional, ensuring the proper disposal of investigational compounds like this compound is a critical responsibility. By following these established best practices for pharmaceutical waste management, you can protect yourself, your colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. What is this compound Trihydrochloride used for? [synapse.patsnap.com]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 5. Drugmakers Aim to Curb Release of Antibiotic Waste Into the Environment - AMR Industry Alliance [amrindustryalliance.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. slaterunpharma.com [slaterunpharma.com]
- 8. agriscigroup.us [agriscigroup.us]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Research: A Comprehensive Guide to Handling Cefilavancin
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Cefilavancin, a novel antibiotic under investigation.[1] Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment. This document outlines personal protective equipment (PPE), operational procedures, and disposal plans to provide clear, step-by-step guidance.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to provide comprehensive protection when handling this compound in various laboratory settings. The following table summarizes the recommended PPE.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown | - NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of powder-free nitrile gloves (double-gloving).- A disposable, low-permeability gown with a solid front and tight-fitting cuffs. |
| Handling Solutions | - Eye/Face Protection- Hand Protection- Lab Coat/Gown | - Chemical safety goggles.- Powder-free nitrile gloves.- A disposable or dedicated lab coat. |
| Cleaning Spills | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers | - NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of heavy-duty nitrile gloves.- A disposable, low-permeability gown.- Disposable shoe covers. |
| Waste Disposal | - Hand Protection- Eye Protection- Lab Coat/Gown | - Two pairs of heavy-duty nitrile gloves.- Chemical safety goggles.- A disposable, low-permeability gown. |
Experimental Protocol: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment to prevent contamination.
Donning Sequence
Doffing Sequence
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
